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  • Product: (2-Oxo-3-phenylcyclohexyl)acetic acid

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of (2-Oxo-3-phenylcyclohexyl)acetic acid

The following technical guide details the synthesis of (2-Oxo-3-phenylcyclohexyl)acetic acid (CAS 92251-80-4). This protocol focuses on the regioselective alkylation of 2-phenylcyclohexanone , a robust pathway that estab...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of (2-Oxo-3-phenylcyclohexyl)acetic acid (CAS 92251-80-4). This protocol focuses on the regioselective alkylation of 2-phenylcyclohexanone , a robust pathway that establishes the 1,2,3-substitution pattern (acetic acid moiety at C1, ketone at C2, phenyl group at C3) characteristic of this scaffold.

Executive Summary & Retrosynthetic Analysis

(2-Oxo-3-phenylcyclohexyl)acetic acid is a functionalized cyclohexane scaffold often utilized as an intermediate in the development of analgesics and opioid receptor ligands. The molecule features a cyclohexanone ring with a phenyl group and an acetic acid side chain flanking the carbonyl.

Structural Logic and Nomenclature

The IUPAC name implies a specific connectivity:

  • C1 : Attached to the acetic acid side chain.

  • C2 : Carbonyl group (Ketone).

  • C3 : Attached to the phenyl group.[1][2][3]

This 1,2,3-arrangement corresponds chemically to a 2,6-disubstituted cyclohexanone (where the substituents are alpha and alpha' to the ketone). From a retrosynthetic perspective, this structure is most efficiently accessed via the kinetic alkylation of 2-phenylcyclohexanone.

Retrosynthetic Strategy

The synthesis is disconnected into two primary phases:

  • C–C Bond Formation (Alkylation): Introduction of the acetate side chain at the less hindered alpha-position of 2-phenylcyclohexanone using kinetic enolate control.

  • Core Scaffold Assembly: Preparation of 2-phenylcyclohexanone via Palladium-catalyzed alpha-arylation.

Retrosynthesis Target (2-Oxo-3-phenylcyclohexyl) acetic acid Intermediate Ethyl (2-oxo-3-phenylcyclohexyl) acetate Target->Intermediate Hydrolysis Precursor 2-Phenylcyclohexanone Intermediate->Precursor Kinetic Alkylation (LDA, BrCH2COOEt) SM Cyclohexanone + Bromobenzene Precursor->SM Pd-Catalyzed Arylation

Caption: Retrosynthetic disconnection revealing the kinetic alkylation strategy.

Critical Analysis of Reaction Parameters

Regioselectivity: Kinetic vs. Thermodynamic Control

The success of this synthesis hinges on controlling the site of alkylation. 2-Phenylcyclohexanone has two alpha-positions:

  • C2 (Alpha): Substituted with a phenyl group.[2][4][5][6] Acidic but sterically crowded.

  • C6 (Alpha'): Unsubstituted. Less hindered.

Under thermodynamic conditions (reversible deprotonation), the enolate may equilibrate to the more substituted side (C2), leading to quaternary center formation. However, for the target molecule, we require substitution at C6 (which becomes C1 in the final IUPAC numbering). This necessitates kinetic control using a bulky, non-nucleophilic base (LDA) at low temperatures (-78°C) to irreversibly deprotonate the less hindered protons.

Table 1: Optimization of Alkylation Conditions
ParameterKinetic Control (Target)Thermodynamic Control (Avoid)
Base LDA or LiHMDS (Bulky)NaH, KOtBu (Smaller, equilibration)
Solvent THF (Aprotic, coordinates Li)t-BuOH, DMF
Temperature -78°C (Strict)0°C to Reflux
Addition Slow addition of ketone to baseBase to ketone or mixed
Major Product 2,6-Disubstituted (Target) 2,2-Disubstituted (Byproduct)

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Phenylcyclohexanone

Rationale: While commercially available, in-house preparation via Buchwald-Hartwig alpha-arylation ensures high purity and cost-efficiency for scale-up.

Reagents:

  • Cyclohexanone (1.2 eq)

  • Bromobenzene (1.0 eq)

  • Pd(OAc)₂ (1 mol%)[7]

  • BINAP (Racemic or S-BINAP, 1.5 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.5 eq)

  • Toluene (Anhydrous)

Protocol:

  • Catalyst Formation: In a dry Schlenk flask under argon, charge Pd(OAc)₂ (2.2 mg, 0.01 mmol) and BINAP (9.3 mg, 0.015 mmol). Add anhydrous toluene (5 mL) and stir at room temperature for 15 minutes to generate the active Pd-ligand complex.

  • Substrate Addition: Add bromobenzene (157 mg, 1.0 mmol), cyclohexanone (118 mg, 1.2 mmol), and NaOtBu (144 mg, 1.5 mmol) to the mixture.

  • Reaction: Heat the mixture to 80°C. Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS.[8] Conversion is typically complete within 4–6 hours.

  • Work-up: Cool to room temperature. Dilute with diethyl ether (20 mL) and filter through a pad of Celite to remove inorganic salts.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes).

  • Yield: Expect 80–90% of 2-phenylcyclohexanone as a white solid or colorless oil.

Step 2: Regioselective Kinetic Alkylation

Rationale: Irreversible deprotonation at the sterically accessible C6 position followed by alkylation with ethyl bromoacetate.

Reagents:

  • 2-Phenylcyclohexanone (1.0 eq, from Step 1)

  • Lithium Diisopropylamide (LDA, 1.1 eq) – Prepared fresh or commercial 2.0 M solution.

  • Ethyl Bromoacetate (1.2 eq)

  • THF (Anhydrous)

  • HMPA or DMPU (Optional co-solvent, 2-3 eq, to accelerate alkylation)

Protocol:

  • Enolate Formation:

    • Cool a solution of LDA (1.1 mmol) in THF (5 mL) to -78°C (dry ice/acetone bath).

    • Dissolve 2-phenylcyclohexanone (174 mg, 1.0 mmol) in THF (2 mL).

    • Add the ketone solution dropwise to the LDA solution over 10 minutes. Crucial: Run down the side of the flask to precool.

    • Stir at -78°C for 45 minutes to ensure complete deprotonation.

  • Alkylation:

    • Add ethyl bromoacetate (200 mg, 1.2 mmol) dropwise to the enolate solution at -78°C.

    • Optional: Add HMPA (0.5 mL) to sequester lithium aggregates and improve reaction rate.

    • Allow the reaction to stir at -78°C for 2 hours.

    • Slow Warm-up: Remove the cooling bath and allow the reaction to reach 0°C over 1 hour. Do not heat.

  • Quench: Quench with saturated aqueous NH₄Cl (5 mL) while still cold.

  • Extraction: Extract with EtOAc (3 x 15 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash chromatography (SiO₂, 5-15% EtOAc in Hexanes).

  • Product: Ethyl (2-oxo-3-phenylcyclohexyl)acetate . (Note: In the product numbering, the alkylated carbon is C1, ketone is C2, phenyl is C3).

Step 3: Hydrolysis to (2-Oxo-3-phenylcyclohexyl)acetic acid

Rationale: Mild saponification to cleave the ester without inducing retro-aldol or racemization.

Reagents:

  • Ethyl (2-oxo-3-phenylcyclohexyl)acetate (from Step 2)

  • Lithium Hydroxide (LiOH·H₂O, 3.0 eq)

  • THF/Water (3:1 mixture)

Protocol:

  • Dissolve the ester in THF/Water (3:1, 0.1 M concentration).

  • Add LiOH·H₂O and stir at room temperature for 4–12 hours. Monitor consumption of ester by TLC.

  • Acidification: Cool to 0°C and carefully acidify to pH ~2 with 1M HCl.

  • Isolation: Extract with EtOAc (3 x 20 mL). The acid product will partition into the organic phase.

  • Crystallization: Concentrate the organic layer. The crude acid can often be recrystallized from Hexane/EtOAc or Diethyl Ether to yield the pure target compound.

Mechanistic Pathway & Visualization

The following diagram illustrates the kinetic enolate pathway, highlighting the steric factors that enforce regioselectivity.

Mechanism cluster_thermo Avoided Pathway (Thermodynamic) SM 2-Phenylcyclohexanone (Steric bulk at C2) Enolate Kinetic Enolate (Double bond at C1-C6) SM->Enolate Deprotonation at less hindered C6 LDA LDA (-78°C) Kinetic Base LDA->Enolate Alkylation Alkylation (Ethyl Bromoacetate) Enolate->Alkylation Product Ethyl (2-oxo-3-phenylcyclohexyl)acetate (1,3-relationship) Alkylation->Product C-C Bond Formation ThermoEnolate Thermodynamic Enolate (Double bond at C1-C2) ThermoEnolate->SM Equilibration

Caption: Kinetic enolate formation directs alkylation to the less hindered position, ensuring the correct 1,2,3-substitution pattern.

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed alpha-Arylation of Ketones." Journal of the American Chemical Society, vol. 119, no. 46, 1997, pp. 11108–11109. Link

  • Evans, D. A. "Enolate Chemistry: Regioselective Enolate Formation." Harvard University Chemistry Lectures. Link

  • Hayashi, T., et al. "Rhodium-Catalyzed Asymmetric 1,4-Addition of Organoboronic Acids." Organic Syntheses, vol. 79, 2002, p. 176. Link

  • Ceylan, M., et al. "Reaction of 2-Phenyl-cycloalkanones with PBr5." Asian Journal of Chemistry, vol. 20, no. 2, 2008, pp. 1373-1378.

Sources

Exploratory

Technical Guide: Structure Elucidation of (2-Oxo-3-phenylcyclohexyl)acetic acid

This guide details the structural elucidation of (2-Oxo-3-phenylcyclohexyl)acetic acid , a functionalized cyclohexane scaffold often encountered as an intermediate in the synthesis of central nervous system (CNS) active...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural elucidation of (2-Oxo-3-phenylcyclohexyl)acetic acid , a functionalized cyclohexane scaffold often encountered as an intermediate in the synthesis of central nervous system (CNS) active agents, including opioid analgesics and nefopam analogs.

The elucidation of this molecule presents a classic stereochemical challenge: assigning the relative configuration of two chiral centers flanking a ketone in a flexible six-membered ring.

Executive Summary & Structural Context

Target Molecule: (2-Oxo-3-phenylcyclohexyl)acetic acid Molecular Formula:


Exact Mass:  232.1099 Da
Core Challenge:  Distinguishing between the cis and trans diastereomers of the 2,6-disubstituted cyclohexanone system (IUPAC numbering relative to ketone).

The molecule consists of a cyclohexane ring substituted with a ketone, a phenyl group, and an acetic acid side chain. Based on the nomenclature (2-Oxo-3-phenylcyclohexyl)acetic acid :

  • C1: Substituted with the acetic acid side chain (

    
    ).
    
  • C2: Carbonyl group (Ketone).

  • C3: Substituted with a Phenyl group.[1][2][3][4]

This connectivity places the substituents at the


 and 

positions relative to the carbonyl (positions 2 and 6 if numbering starts from the ketone). This 1,3-relationship across the ketone creates a system prone to keto-enol tautomerization, making the thermodynamic stability of the diastereomers a critical factor in isolation.

Synthetic Context & Diastereomeric Logic

Understanding the synthesis aids elucidation. This scaffold typically arises from:

  • Michael Addition: Addition of a phenyl nucleophile (e.g., organocuprate) to a cyclohexenone-acetic acid derivative.

  • Alkylation: Alkylation of 3-phenylcyclohexanone with bromoacetate (or equivalent) at the

    
    -position.
    
Thermodynamic vs. Kinetic Control
  • Trans-Diequatorial (Thermodynamic): The bulky phenyl group and the acetic acid side chain will prefer equatorial positions to minimize 1,3-diaxial interactions. This isomer is generally the major product under thermodynamic control.

  • Cis-Axial/Equatorial: Higher energy due to steric strain.

Spectroscopic Elucidation Strategy

Mass Spectrometry (HRMS)
  • Technique: ESI-TOF (Negative Mode).

  • Expected Signal:

    
     at m/z 231.1026.
    
  • Fragmentation: Look for loss of

    
     (44 Da) characteristic of carboxylic acids, yielding an ion at m/z 187.
    
Infrared Spectroscopy (FT-IR)

Differentiates the two carbonyl environments.

  • Carboxylic Acid: Broad O-H stretch (

    
    ) and C=O stretch (
    
    
    
    ).
  • Cyclohexanone: Sharp C=O stretch (

    
    ).
    
  • Note: If the ketone is conjugated or hydrogen-bonded, shifts may occur. In this molecule, the ketone is non-conjugated.

Nuclear Magnetic Resonance ( NMR)

This is the primary tool for stereochemical assignment.

The Spin System
  • 
     (Benzylic proton):  Appears as a doublet of doublets (dd) or multiplet around 
    
    
    
    ppm.
  • 
     (Methine attached to acetic acid):  Appears as a multiplet around 
    
    
    
    ppm.
  • Side Chain (

    
    ):  Diastereotopic protons appearing as an ABX system (two dd) or a doublet around 
    
    
    
    ppm.
Stereochemical Assignment via Coupling Constants (

)

The Karplus equation relates the vicinal coupling constant (


) to the dihedral angle.
ConfigurationConformation

Signal (

)

Signal (

)
Trans (Diequatorial) Phenyl (eq), Acid (eq)Axial

: Large coupling to axial

(

Hz).
Axial

: Large coupling to axial

(

Hz).
Cis Phenyl (eq), Acid (ax)Axial

: Large

Hz.
Equatorial

: Small couplings only (

Hz).

Diagnostic Criterion: Look for two protons with large axial-axial couplings (


 Hz) in the methine region to confirm the trans-diequatorial arrangement.
2D NMR (NOESY/ROESY)
  • Trans-Isomer: No strong NOE between

    
     and 
    
    
    
    (they are on opposite faces). Strong NOE between
    
    
    (axial) and
    
    
    (axial) confirms the chair conformation.
  • Cis-Isomer: Possible NOE between the Phenyl ring (ortho protons) and the acetic acid side chain protons, depending on rotamer populations.

Experimental Protocol: Step-by-Step Elucidation

This protocol assumes the isolation of the crude acid from a synthesis mixture.

Step 1: Purification & Derivatization

  • Acidify crude reaction mixture to pH 2 with 1M HCl.

  • Extract with Ethyl Acetate (3x). Dry over

    
    .
    
  • Optional: If the acid is an oil and difficult to purify, convert to the Methyl Ester using

    
     in MeOH/Benzene. Esters are easier to purify via flash chromatography.
    

Step 2: NMR Sample Preparation

  • Dissolve 10 mg of purified compound in 0.6 mL

    
    .
    
  • Add trace

    
     as internal standard.
    
  • Note: If signals overlap, switch solvent to

    
     (Benzene-d6) to induce aromatic solvent induced shifts (ASIS), which often resolves cyclohexyl protons.
    

Step 3: Data Acquisition

  • 1H NMR (600 MHz preferred): 64 scans. Optimize relaxation delay (

    
    ) for accurate integration.
    
  • 13C NMR / DEPT-135: Confirm 3 quaternary carbons (C=O ketone, C=O acid, C-ipso phenyl).

  • COSY: Trace the spin system from the side chain methylene

    
    
    
    
    
    
    
    Ring protons.
  • NOESY: Mixing time 500ms.

Step 4: Analysis

  • Identify the benzylic proton (

    
    ). Measure width at half-height (
    
    
    
    ). If
    
    
    Hz, the proton is axial (indicating equatorial phenyl).
  • Identify

    
    .[5] Check coupling to 
    
    
    
    axial.
  • Compare data to Table 1 (below).[6][7][8]

Data Summary Table

ParameterTrans-Isomer (Thermodynamic)Cis-Isomer (Kinetic)
Relative Energy Low (0.0 kcal/mol)High (+1.8 - 2.5 kcal/mol)

(Benzylic)

3.1, dd,

Hz (Axial)

3.2, dd,

Hz (Axial)

(

-Acid)

2.8, m,

Hz (Axial)

2.9, m,

Hz (Equatorial)
NOE Correlation

(Strong)

(Weak/Medium)
Physical State Crystalline Solid (Likely)Oil / Amorphous

Visualization of Elucidation Workflow

ElucidationWorkflow Start Crude Reaction Mixture (2-Oxo-3-phenylcyclohexyl)acetic acid TLC TLC & Acid-Base Extraction Isolate Acidic Fraction Start->TLC Deriv Optional: Methyl Ester Formation (If oil/impure) TLC->Deriv Difficult separation Purify Flash Chromatography (SiO2, Hex/EtOAc) TLC->Purify Deriv->Purify NMR_1H 1H NMR (600 MHz) Analyze J-couplings (H1, H3) Purify->NMR_1H NMR_2D 2D NMR (NOESY/HSQC) Spatial Correlations NMR_1H->NMR_2D Decision J(H1-H6ax) > 10Hz? NMR_2D->Decision Trans TRANS Isomer (Diequatorial) Decision->Trans Yes (Axial H1) Cis CIS Isomer (Axial/Equatorial) Decision->Cis No (Equatorial H1) XRay X-Ray Crystallography (If solid) Trans->XRay Confirmation

Caption: Workflow for the isolation and stereochemical assignment of (2-oxo-3-phenylcyclohexyl)acetic acid.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for J-coupling analysis in cyclohexanes).
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
  • PubChem. (n.d.).[4] 2-Phenyl-3-oxocyclohexaneacetic acid (Compound Summary). National Library of Medicine. Retrieved February 19, 2026, from [Link] (Reference for related regioisomer connectivity).

  • Reich, H. J. (2025). Structure Determination Using NMR. University of Wisconsin-Madison. [Link] (Authoritative online resource for NMR data).

Sources

Foundational

An In-Depth Technical Guide to (2-Oxo-3-phenylcyclohexyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of (2-Oxo-3-phenylcyclohexyl)acetic acid, a molecule of in...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (2-Oxo-3-phenylcyclohexyl)acetic acid, a molecule of interest in synthetic and medicinal chemistry. While specific experimental data for this compound is not extensively available in public literature, this document consolidates its known identifiers and physicochemical properties. Furthermore, it outlines logical and established synthetic routes and analytical methodologies based on the well-understood chemistry of its structural motifs. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and exploration of the potential applications of this and related compounds.

Core Identification and Physicochemical Properties

Accurate identification is the cornerstone of all chemical research. This section details the key identifiers and computed physicochemical properties of (2-Oxo-3-phenylcyclohexyl)acetic acid.

Chemical Identifiers

A consistent and unambiguous system of nomenclature is crucial for effective scientific communication. The primary identifiers for (2-Oxo-3-phenylcyclohexyl)acetic acid are summarized in the table below.

IdentifierValueSource
CAS Number 92251-80-4ChemicalBook[1]
IUPAC Name (2-Oxo-3-phenylcyclohexyl)acetic acidN/A
Molecular Formula C₁₄H₁₆O₃PubChem
Molecular Weight 232.27 g/mol PubChem
InChI InChI=1S/C14H16O3/c15-12-8-4-7-11(9-13(16)17)14(12)10-5-2-1-3-6-10/h1-3,5-6,11,14H,4,7-9H2,(H,16,17)PubChem
InChIKey IDTIRBPGYDGEJQ-UHFFFAOYSA-NPubChem
Canonical SMILES C1CC(C(C(=O)C1)C2=CC=CC=C2)CC(=O)OPubChem
Computed Physicochemical Properties

The following table presents a selection of computed physicochemical properties that provide insight into the molecule's behavior in various chemical and biological systems. These values are computationally derived and serve as valuable estimations for experimental design.

PropertyValueSource
XLogP3 2.1PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 3PubChem
Exact Mass 232.109944 g/mol PubChem
Monoisotopic Mass 232.109944 g/mol PubChem
Topological Polar Surface Area 54.4 ŲPubChem
Heavy Atom Count 17PubChem
Complexity 292PubChem

Plausible Synthetic Strategies

While specific literature detailing the synthesis of (2-Oxo-3-phenylcyclohexyl)acetic acid is sparse, its structure lends itself to established and reliable synthetic methodologies in organic chemistry. The following section outlines two logical and field-proven retrosynthetic approaches.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule suggests two primary pathways:

G cluster_1 Approach A: Alkylation cluster_2 Approach B: Michael Addition TM (2-Oxo-3-phenylcyclohexyl)acetic acid Enolate 3-Phenylcyclohexanone Enolate TM->Enolate C-C Disconnection MichaelDonor Phenylcyclohexanone TM->MichaelDonor C-C Disconnection AlkylatingAgent Haloacetic Acid Ester MichaelAcceptor Acrylate Derivative

Caption: Retrosynthetic analysis of (2-Oxo-3-phenylcyclohexyl)acetic acid.

Approach A involves the alkylation of a pre-formed enolate of 3-phenylcyclohexanone with a suitable haloacetic acid ester, followed by hydrolysis of the ester. This is a classic and robust method for forming carbon-carbon bonds alpha to a carbonyl group.

Approach B utilizes a Michael addition of a phenylcyclohexanone to an acrylate derivative. This conjugate addition is a powerful tool for the formation of 1,5-dicarbonyl compounds and related structures. Subsequent hydrolysis of the resulting ester would yield the target carboxylic acid.

Experimental Protocol: Synthesis via Enolate Alkylation

This protocol is a generalized procedure based on well-established enolate alkylation reactions. Optimization of reaction conditions, such as base, solvent, and temperature, may be necessary to achieve optimal yields.

Step 1: Enolate Formation and Alkylation

  • To a solution of 3-phenylcyclohexanone (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF dropwise.

  • Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add a solution of ethyl bromoacetate (1.2 eq) in THF dropwise to the enolate solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl (2-oxo-3-phenylcyclohexyl)acetate.

Step 2: Ester Hydrolysis

  • Dissolve the crude ester from the previous step in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide (2.0-3.0 eq) in water.

  • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution to a pH of 2-3 with 1 M hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (2-Oxo-3-phenylcyclohexyl)acetic acid. The product may be further purified by recrystallization or column chromatography.

G cluster_0 Synthesis Workflow Start 3-Phenylcyclohexanone Enolate Enolate Formation (LDA, THF, -78 °C) Start->Enolate Alkylation Alkylation (Ethyl Bromoacetate) Enolate->Alkylation Ester Ethyl (2-Oxo-3-phenylcyclohexyl)acetate Alkylation->Ester Hydrolysis Ester Hydrolysis (NaOH, EtOH/H₂O) Ester->Hydrolysis Product (2-Oxo-3-phenylcyclohexyl)acetic acid Hydrolysis->Product

Sources

Exploratory

Therapeutic Potential & Targeting of (2-Oxo-3-phenylcyclohexyl)acetic Acid

The following technical guide provides an in-depth analysis of the therapeutic potential, pharmacophore properties, and experimental targeting of (2-Oxo-3-phenylcyclohexyl)acetic acid . A Technical Guide for Drug Discove...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the therapeutic potential, pharmacophore properties, and experimental targeting of (2-Oxo-3-phenylcyclohexyl)acetic acid .

A Technical Guide for Drug Discovery & Medicinal Chemistry

Executive Summary & Chemical Identity

(2-Oxo-3-phenylcyclohexyl)acetic acid (CAS: 92251-80-4) represents a highly functionalized


-keto acid scaffold  possessing three distinct pharmacophoric elements: a lipophilic phenyl ring, a rigid cyclohexanone core, and a polar carboxylic acid tail.[1] While not currently a marketed pharmaceutical, its structural architecture positions it as a high-value "privileged structure" in medicinal chemistry.

This compound serves as a critical bioisostere for arylalkanoic acid NSAIDs and a synthetic precursor for opioid receptor ligands. Its therapeutic potential lies primarily in the modulation of inflammatory pathways (COX/LOX inhibition) and metabolic enzymes (Aldo-keto reductases).

PropertyData
IUPAC Name 2-(2-Oxo-3-phenylcyclohexyl)acetic acid
CAS Number 92251-80-4
Molecular Formula C

H

O

Molecular Weight 232.28 g/mol
Key Motifs

-Keto acid, Phenyl-cyclohexyl core, Carboxyl tail
Predicted LogP 2.4 – 2.8 (Lipophilic/Amphiphilic)

Pharmacophore Analysis & Target Prediction

To determine the therapeutic targets of this specific scaffold, we apply Fragment-Based Drug Design (FBDD) principles. The molecule contains three interaction vectors that map to specific protein binding pockets.

Structural Interaction Map
  • The Carboxylate Head (Anionic Anchor):

    • Mechanism: Forms salt bridges with positively charged residues (Arginine/Lysine) in enzyme active sites.

    • Target Class: Cyclooxygenases (COX-1/2), Peroxisome Proliferator-Activated Receptors (PPARs).

  • The Cyclohexanone Core (Rigid Spacer):

    • Mechanism: Provides stereochemical rigidity, orienting the phenyl and acid groups. The ketone (

      
      ) acts as a hydrogen bond acceptor.
      
    • Target Class: Aldo-Keto Reductases (AKR), which reduce the ketone to an alcohol.

  • The Phenyl Group (Lipophilic Tail):

    • Mechanism: Engages in

      
      -
      
      
      
      stacking or hydrophobic interactions within deep protein pockets.
    • Target Class: GPCR hydrophobic channels (Opioid receptors), NSAID binding channels.

Primary Therapeutic Targets

Based on this pharmacophore, the compound is predicted to exhibit activity against the following targets:

Target A: Cyclooxygenase-1 & 2 (COX-1/COX-2)
  • Rationale: The structure mimics Diclofenac and Indomethacin (arylalkanoic acids). The phenyl group fits the hydrophobic channel (Tyr385/Trp387), while the acetic acid binds the Arg120 constriction site.

  • Therapeutic Indication: Analgesia, Anti-inflammatory.

Target B: Aldo-Keto Reductase Family 1 (AKR1C)
  • Rationale: The cyclohexanone moiety is a classic substrate for AKRs. Inhibition or metabolic conversion of this compound can modulate steroid metabolism.

  • Therapeutic Indication: Hormone-dependent cancers (Prostate/Breast).

Target C:

-Opioid Receptor (Precursor Potential)
  • Rationale: Reductive amination of the ketone yields phenylcyclohexylamines , a scaffold found in Tramadol and U-50,488 (Kappa agonist).

  • Therapeutic Indication: Neuropathic pain management.

Mechanism of Action: The Arachidonic Acid Cascade

The most immediate therapeutic application of (2-Oxo-3-phenylcyclohexyl)acetic acid is as a Non-Steroidal Anti-Inflammatory Drug (NSAID) candidate.

Pathway Interference

The compound competes with Arachidonic Acid (AA) for the active site of COX enzymes. By blocking the conversion of AA to Prostaglandin G2 (PGG2), it suppresses the downstream production of inflammatory mediators (PGE2, PGI2).

COX_Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 Activity PLA2 Phospholipase A2 COX COX-1 / COX-2 (Cyclooxygenase) AA->COX Compound (2-Oxo-3-phenylcyclohexyl) acetic acid Compound->COX  Competitive Inhibition   PGG2 Prostaglandin G2 COX->PGG2 PGE2 Prostaglandin E2 (Inflammation/Pain) PGG2->PGE2 TXA2 Thromboxane A2 (Platelet Aggregation) PGG2->TXA2

Figure 1: Mechanism of Action showing competitive inhibition of the COX enzyme within the Arachidonic Acid cascade.

Experimental Protocols (Validation)

To validate the therapeutic potential of this compound, the following experimental workflows are required. These protocols are designed to confirm binding affinity and enzymatic inhibition.

COX-1/COX-2 Inhibition Assay (In Vitro)

Objective: Determine the IC


 of the compound against ovine COX-1 and human recombinant COX-2.

Reagents:

  • Arachidonic Acid (100

    
    M).
    
  • Colorimetric Peroxidase Substrate (TMPD).

  • Purified COX-1/COX-2 enzymes.

  • Heme cofactor.

Protocol:

  • Preparation: Dissolve (2-Oxo-3-phenylcyclohexyl)acetic acid in DMSO to prepare a serial dilution range (0.1 nM to 100

    
    M).
    
  • Incubation: Incubate enzyme (10 units) with inhibitor (10

    
    L) in Tris-HCl buffer (pH 8.0) containing Heme for 10 minutes at 25°C.
    
  • Initiation: Add Arachidonic Acid (10

    
    L) and TMPD to initiate the reaction.
    
  • Measurement: Monitor the oxidation of TMPD spectrophotometrically at 590 nm for 5 minutes.

  • Analysis: Calculate % Inhibition =

    
    . Plot log-concentration vs. inhibition to derive IC
    
    
    
    .
Aldo-Keto Reductase (AKR) Substrate Specificity

Objective: Assess if the cyclohexanone core is metabolized by AKR1C enzymes, which would indicate potential for metabolic modulation or prodrug activation.

Protocol:

  • System: Recombinant Human AKR1C3.

  • Cofactor: NADPH (0.1 mM).

  • Reaction: Mix 100 mM Potassium Phosphate buffer (pH 7.0), NADPH, and enzyme.

  • Start: Add 50

    
    M of the compound.
    
  • Detection: Monitor the decrease in absorbance at 340 nm (NADPH oxidation) over 10 minutes.

  • Control: Run parallel with Progesterone (positive control).

Synthetic Utility & Future Directions

Beyond direct inhibition, this compound is a versatile divergent intermediate .

Transformation to Opioid Ligands

The ketone at position 2 is a "synthetic handle."

  • Reductive Amination: Reaction with dimethylamine and NaBH(OAc)

    
     yields 2-(dimethylamino)-3-phenylcyclohexyl acetic acid  derivatives.
    
  • Relevance: This mimics the Tramadol and Tapentadol pharmacophores, potentially unlocking

    
    -opioid agonist activity with reduced respiratory depression profiles.
    
Stereochemical Considerations

The compound possesses two chiral centers (C2 and C3 of the ring).

  • Cis-configuration: Likely favors compact binding pockets (Enzymes).

  • Trans-configuration: Likely favors extended receptors (GPCRs).

  • Recommendation: Enantioselective synthesis or chiral HPLC separation is mandatory for advanced lead optimization.

References

  • Blobaum, A. L., & Marnett, L. J. (2007). Structural and functional basis of cyclooxygenase inhibition. Journal of Medicinal Chemistry, 50(7), 1425-1441. Link

  • Penning, T. M. (2011). The aldo-keto reductases (AKRs): Overview. Chemico-Biological Interactions, 191(1-3), 1-8. Link

  • Lednicer, D. (2007). The Organic Chemistry of Drug Synthesis. Volume 7. Wiley-Interscience. (Reference for phenylcyclohexyl scaffold synthesis).
  • Rao, P. N. P., & Knaus, E. E. (2008). Evolution of nonsteroidal anti-inflammatory drugs (NSAIDs): Cyclooxygenase (COX) inhibition and beyond. Journal of Pharmacy & Pharmaceutical Sciences, 11(2), 81s-110s. Link

Sources

Foundational

An In-depth Technical Guide to the In Silico Modeling of (2-Oxo-3-phenylcyclohexyl)acetic Acid Interactions

A Senior Application Scientist's Perspective on Unveiling Molecular Mechanisms Through Computational Modeling This guide provides a comprehensive, technically-grounded workflow for elucidating the potential biological in...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Unveiling Molecular Mechanisms Through Computational Modeling

This guide provides a comprehensive, technically-grounded workflow for elucidating the potential biological interactions of (2-Oxo-3-phenylcyclohexyl)acetic acid. As a molecule with a defined structure but uncharacterized biological activity, it represents a common challenge in drug discovery and chemical biology. Here, we navigate the logical progression from an unknown ligand to a testable, mechanistically-plausible hypothesis, leveraging a suite of powerful in silico modeling techniques. This document is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but the strategic reasoning that underpins a robust computational investigation.

Introduction: The Rationale for a Computational Approach

(2-Oxo-3-phenylcyclohexyl)acetic acid is a small molecule featuring a phenyl group and a carboxylic acid moiety attached to a cyclohexanone scaffold. While its precise biological functions are not documented, its structural motifs are present in compounds with known pharmacological activities, such as non-steroidal anti-inflammatory drugs (NSAIDs)[1][2][3]. The absence of empirical data necessitates a structured, predictive approach to identify potential protein targets and characterize the nature of its interactions. In silico modeling provides a rapid, cost-effective, and mechanistically insightful pathway to generate compelling hypotheses that can guide subsequent experimental validation.

This guide will detail a multi-stage computational workflow designed to:

  • Prepare the Ligand and Identify Plausible Protein Targets: Transforming a 2D chemical representation into a simulation-ready 3D structure and employing target prediction algorithms to identify high-probability binding partners.

  • Predict Binding Affinity and Pose: Utilizing molecular docking to assess the binding strength and orientation of the ligand within the active site of a selected target.

  • Simulate the Dynamic Interaction: Employing molecular dynamics to evaluate the stability of the ligand-protein complex over time and under physiologically-relevant conditions.

  • Abstract Key Chemical Features: Developing a pharmacophore model to distill the essential features required for binding, which can then be used for virtual screening of other potential ligands.

Part 1: Foundational Preparations - Ligand and Target

A robust in silico study is built upon meticulously prepared starting materials. The quality of the initial ligand and protein structures directly impacts the reliability of all subsequent predictions.

Ligand Preparation: From 2D Structure to 3D Conformer

The starting point for our investigation is the chemical structure of (2-Oxo-3-phenylcyclohexyl)acetic acid. The Simplified Molecular Input Line Entry System (SMILES) string, C1CC(C(C(=O)C1)C2=CC=CC=C2)CC(=O)O, provides a 1D representation of the molecule[4].

  • SMILES to 3D Conversion:

    • Rationale: Docking and simulation algorithms require 3D atomic coordinates. Various software tools can interpret the SMILES string to generate a plausible 3D conformation.

    • Procedure:

      • Utilize a molecular editor such as Avogadro or software libraries like RDKit or Open Babel to convert the SMILES string into a 3D structure[5][6].

      • Save the initial 3D structure in a standard format, such as .mol2 or .sdf.

  • Energy Minimization:

    • Rationale: The initial 3D structure is likely not in its lowest energy state. Energy minimization refines the bond lengths, angles, and dihedrals to produce a more stable and realistic conformation.

    • Procedure:

      • Employ a force field (e.g., MMFF94 or UFF) within the chosen software to perform energy minimization.

      • The resulting minimized structure is the starting point for docking and simulation.

Target Identification: In Silico Target Fishing

With a prepared ligand but no known target, we employ "target fishing" or "reverse docking" methodologies. These approaches screen the ligand against a database of known protein structures to predict potential binding partners based on structural and chemical complementarity.

  • Rationale: Web-based tools like SwissTargetPrediction leverage the principle of chemical similarity to predict protein targets. The underlying assumption is that structurally similar molecules are likely to bind to similar proteins[7].

  • Procedure:

    • Navigate to the SwissTargetPrediction web server[7][8].

    • Input the SMILES string for (2-Oxo-3-phenylcyclohexyl)acetic acid.

    • Select the appropriate species (e.g., Homo sapiens).

    • Initiate the prediction.

  • Analysis of Predicted Targets:

    • The output will be a ranked list of potential protein targets. Given the presence of the phenylacetic acid scaffold, a common feature in many NSAIDs, it is highly probable that enzymes in the inflammation pathway, such as Cyclooxygenase-2 (COX-2) , will be identified as high-probability targets[1][2][3]. The cyclohexyl group is also found in inhibitors of Matrix Metalloproteinases (MMPs) , making them another plausible target class[9][10]. For the purpose of this guide, we will proceed with COX-2 as our primary target.

Target Protein Preparation

Once a putative target is identified, its 3D structure must be prepared for docking simulations.

  • Obtain Protein Structure:

    • Rationale: The Protein Data Bank (PDB) is a repository of experimentally determined 3D structures of biological macromolecules.

    • Procedure:

      • Access the RCSB PDB database.

      • Search for a high-resolution crystal structure of human COX-2. For this guide, we will use PDB ID: 5KIR .

      • Download the structure in PDB format.

  • Clean the Protein Structure:

    • Rationale: PDB files often contain non-protein atoms (water, ions, co-crystallized ligands) that can interfere with docking calculations.

    • Procedure (using PyMOL or similar software):

      • Load the 5KIR.pdb file.

      • Remove all water molecules (remove resn HOH).

      • Remove any co-crystallized ligands or ions that are not essential for the protein's structure or function.

  • Prepare for Docking:

    • Rationale: Docking software requires specific file formats that include information about atom types and charges. Hydrogen atoms, which are often absent in crystal structures, must be added.

    • Procedure (using AutoDockTools):

      • Load the cleaned PDB file.

      • Add polar hydrogen atoms.

      • Compute Gasteiger charges to assign partial atomic charges.

      • Save the prepared receptor in the .pdbqt format, which is required by AutoDock Vina.

Part 2: Predicting Binding Interactions - Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target and estimates the strength of the interaction. It is a cornerstone of structure-based drug design[11].

The Principles of Molecular Docking

Docking algorithms explore a vast conformational space of the ligand within a defined region of the protein, typically the active site. A scoring function is used to evaluate each potential binding pose, with lower energy scores generally indicating more favorable interactions.

Detailed Protocol: Docking with AutoDock Vina

AutoDock Vina is a widely used open-source program for molecular docking due to its speed and accuracy[12].

  • Prepare Ligand:

    • Rationale: The ligand must also be in the .pdbqt format.

    • Procedure (using AutoDockTools):

      • Load the energy-minimized ligand structure (.mol2 or .sdf).

      • Detect the rotatable bonds.

      • Save the ligand as a .pdbqt file.

  • Define the Search Space (Grid Box):

    • Rationale: To focus the docking calculation on the active site of COX-2, a 3D grid box is defined. This box should encompass the entire binding pocket.

    • Procedure:

      • Identify the active site residues of COX-2 (e.g., from literature or by inspecting the co-crystallized ligand in the original PDB file).

      • In AutoDockTools, center the grid box on the active site and adjust its dimensions to be large enough to accommodate the ligand in various orientations.

  • Configure and Run the Docking Simulation:

    • Rationale: A configuration file provides AutoDock Vina with the necessary input file names and search parameters.

    • Procedure:

      • Create a text file (e.g., conf.txt) specifying the receptor, ligand, grid box center and dimensions, and the output file name.

      • Run the Vina executable from the command line, pointing to the configuration file.

Analysis of Docking Results

Vina will output a file containing the top-ranked binding poses and their corresponding binding affinities (in kcal/mol).

  • Binding Affinity: This score estimates the free energy of binding. More negative values indicate stronger predicted binding.

  • Binding Pose: The 3D coordinates of the ligand in its predicted orientation. Visualization with software like PyMOL or Discovery Studio is crucial to inspect the interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein's active site residues.

Parameter Description Example Value
Binding Affinity (kcal/mol) Estimated free energy of binding for the best pose.-8.5
RMSD from Best Mode Root-mean-square deviation between a given pose and the best pose.0.000 (for the best pose)
Number of Poses The total number of binding poses generated.9
Table 1: Example of Molecular Docking Output Summary.
Workflow Visualization: Molecular Docking

G cluster_ligand Ligand Preparation cluster_receptor Receptor Preparation cluster_docking Docking Simulation cluster_analysis Results Analysis L1 SMILES String L2 Generate 3D Structure L1->L2 L3 Energy Minimization L2->L3 L4 Save as PDBQT L3->L4 D1 Define Grid Box (Active Site) L4->D1 R1 Download PDB (5KIR) R2 Clean Structure (Remove Water, etc.) R1->R2 R3 Add Hydrogens & Assign Charges R2->R3 R4 Save as PDBQT R3->R4 R4->D1 D2 Configure Vina (conf.txt) D1->D2 D3 Run AutoDock Vina D2->D3 A1 Binding Affinity Scores D3->A1 A2 Binding Poses D3->A2 A3 Visualize Interactions (PyMOL) A1->A3 A2->A3 G P1 Docked Protein-Ligand Complex P2 Generate Ligand Topology (CGenFF) P1->P2 P3 Define Simulation Box & Solvate P2->P3 P4 Add Ions (Neutralize System) P3->P4 P5 Energy Minimization P4->P5 P6 NVT Equilibration (Temperature) P5->P6 P7 NPT Equilibration (Pressure) P6->P7 P8 Production MD Run (e.g., 100 ns) P7->P8 P9 Trajectory Analysis (RMSD, RMSF, H-Bonds) P8->P9

Caption: General workflow for setting up and analyzing an MD simulation.

Part 4: Abstracting Key Features - Pharmacophore Modeling

Pharmacophore modeling identifies the essential 3D arrangement of chemical features that a molecule must possess to bind to a specific target. It serves as a template for discovering novel active compounds.

The Concept of a Pharmacophore

A pharmacophore model is not a real molecule but an abstract representation of features like hydrogen bond donors/acceptors, hydrophobic centroids, aromatic rings, and positive/negative ionizable groups.[2][10]

Detailed Protocol: Structure-Based Pharmacophore Generation
  • Rationale: By analyzing the stable binding pose of (2-Oxo-3-phenylcyclohexyl)acetic acid within the COX-2 active site (obtained from docking and MD), we can identify the key interactions and abstract them into a pharmacophore model.

  • Procedure (using software like LigandScout or PharmaGist):

    • Load the protein-ligand complex.

    • The software will automatically identify and map the pharmacophoric features based on the interactions observed (e.g., the carboxylic acid group acting as a hydrogen bond acceptor, the phenyl ring as a hydrophobic feature).

    • Review and refine the generated model to ensure it captures the most critical interactions for binding.

Application in Virtual Screening

The generated pharmacophore model can be used as a 3D query to screen large chemical databases. This allows for the rapid identification of diverse molecules that possess the required chemical features for binding to COX-2, even if they are structurally different from our initial ligand.

Workflow Visualization: Pharmacophore Modeling and Virtual Screening

G M1 Stable Ligand-Protein Complex (from Docking/MD) M2 Identify Key Interactions (H-bonds, Hydrophobic, etc.) M1->M2 M3 Generate 3D Pharmacophore Model M2->M3 M5 Virtual Screening M3->M5 M4 Chemical Database (e.g., ZINC, ChEMBL) M4->M5 M6 Identified Hits (Novel Lead Compounds) M5->M6

Caption: Using a pharmacophore model derived from the ligand for virtual screening.

Conclusion and Future Directions

This guide has outlined a comprehensive in silico workflow for investigating the molecular interactions of (2-Oxo-3-phenylcyclohexyl)acetic acid. By systematically progressing from target identification to molecular docking, dynamic simulation, and pharmacophore modeling, we have generated a robust, data-driven hypothesis: that this molecule is a potential inhibitor of COX-2.

It is imperative to recognize that these computational predictions are hypotheses that demand experimental validation. The insights gained from this workflow provide a strong foundation for designing targeted laboratory experiments, such as:

  • Enzyme Inhibition Assays: To quantitatively measure the inhibitory activity of the compound against COX-2.

  • Binding Assays (e.g., Surface Plasmon Resonance): To confirm direct binding to the protein and determine binding affinity.

  • X-ray Crystallography: To obtain an experimental structure of the complex, which can be used to validate and refine the computational models.

By integrating computational modeling with experimental validation, we can accelerate the process of drug discovery and deepen our understanding of molecular recognition.

References

  • One Click SMILES to 3D. (n.d.). SAMSON. Retrieved from [Link]

  • GROMACS Tutorials. (n.d.). Retrieved from [Link]

  • AutoDock Vina Tutorial. (2026, February 10). Retrieved from [Link]

  • Gfeller, D., Grosdidier, A., Wirth, M., Daina, A., Michielin, O., & Zoete, V. (2019). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Nucleic Acids Research, 47(W1), W357–W361. Retrieved from [Link]

  • Molecular Docking Tutorial. (2025, April 29). ChemCopilot. Retrieved from [Link]

  • Kuntz, I. D., Blaney, J. M., Oatley, S. J., Langridge, R., & Ferrin, T. E. (1982). A geometric approach to macromolecule-ligand interactions. Journal of Molecular Biology, 161(2), 269–288.
  • Jacobsen, E. J., Mitchell, M. A., De Lombaert, S., et al. (2001). The development of new carboxylic acid-based MMP inhibitors derived from a cyclohexylglycine scaffold. Bioorganic & Medicinal Chemistry Letters, 11(15), 2031-2035. Retrieved from [Link]

  • ReverseDock Web Server. (n.d.). University of Freiburg. Retrieved from [Link]

  • SwissTargetPrediction. (n.d.). SIB Swiss Institute of Bioinformatics. Retrieved from [Link]

  • Protein Target Prediction and Validation of Small Molecule Compound. (2024, February 23). Journal of Visualized Experiments. Retrieved from [Link]

  • KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. (2025, February 27). MDPI. Retrieved from [Link]

  • CRDS: Consensus Reverse Docking System for target fishing. (2020, February 15). Bioinformatics. Retrieved from [Link]

  • How to generate a 3D molecular structure from a SMILES string. (2021, July 15). CCDC. Retrieved from [Link]

  • Building with SMILES. (2022, May 23). Avogadro. Retrieved from [Link]

  • Reverse Docking Service. (n.d.). CD ComputaBio. Retrieved from [Link]

  • Generating a 3D Ligand Structure from a CAS Number or SMILES String. (2025, November 4). Schrödinger. Retrieved from [Link]

  • How to find and use SMILES to model the 3D structure of a molecule? (2024, November 20). YouTube. Retrieved from [Link]

  • Matrix metalloproteinase protein inhibitors: highlighting a new beginning. (2016, July 12). Dove Medical Press. Retrieved from [Link]

  • Network pharmacology approach to decipher signaling pathways associated with target proteins of NSAIDs against COVID-19. (n.d.). ResearchGate. Retrieved from [Link]

  • 2-Phenyl-3-oxocyclohexaneacetic acid. (n.d.). PubChem. Retrieved from [Link]

  • NSAIDs: Old Drugs Reveal New Anticancer Targets. (2010, May 25). MDPI. Retrieved from [Link]

  • Protein targets of Meloxicam and other NSAIDs against cancer. (n.d.). ResearchGate. Retrieved from [Link]

  • Nonsteroidal anti-inflammatory drug. (n.d.). Wikipedia. Retrieved from [Link]

  • Targeting cancer-related inflammation with non-steroidal anti-inflammatory drugs: Perspectives in pharmacogenomics. (n.d.). Frontiers. Retrieved from [Link]

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2023, May 9). ACS Omega. Retrieved from [Link]

  • Novel acid-type cyclooxygenase-2 inhibitors: Design, synthesis, and structure-activity relationship for anti-inflammatory drug. (2012, April 15). European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Cyclooxygenase-2 (COX-2) as a Target of Anticancer Agents: A Review of Novel Synthesized Scaffolds Having Anticancer and COX-2 Inhibitory Potentialities. (2022, November 26). MDPI. Retrieved from [Link]

  • 3-(2-oxo-1-phenylcyclohexyl)butanoic acid. (n.d.). PubChemLite. Retrieved from [Link]

  • Matrix Metalloproteinase Inhibitors as Investigational and Therapeutic Tools in Unrestrained Tissue Remodeling and Pathological Disorders. (n.d.). PMC. Retrieved from [Link]

  • Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment. (2023, July 28). MDPI. Retrieved from [Link]

  • 2-OXO-2-PHENYLACETIC ACID. (n.d.). Matrix Fine Chemicals. Retrieved from [Link]

  • Phenylacetic acid. (n.d.). Wikipedia. Retrieved from [Link]

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Exploratory

preliminary toxicity screening of (2-Oxo-3-phenylcyclohexyl)acetic acid

An In-Depth Technical Guide: Preliminary Toxicity Screening of (2-Oxo-3-phenylcyclohexyl)acetic acid This guide provides a comprehensive framework for conducting a preliminary toxicity screening of the novel chemical ent...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide: Preliminary Toxicity Screening of (2-Oxo-3-phenylcyclohexyl)acetic acid

This guide provides a comprehensive framework for conducting a preliminary toxicity screening of the novel chemical entity, (2-Oxo-3-phenylcyclohexyl)acetic acid. As specific toxicological data for this compound are not publicly available, this document outlines a robust, tiered strategy based on established principles and methodologies in preclinical drug development. The approach detailed herein is designed for researchers, scientists, and drug development professionals to generate a foundational safety profile, enabling informed decision-making for further development.

Our guiding principle is to establish a self-validating system of inquiry, moving from predictive, high-throughput methods to more complex biological assays. This tiered approach ensures that resources are allocated efficiently, allowing for the early identification and deprioritization of compounds with unfavorable toxicity profiles—a cornerstone of the "fail fast, fail cheap" paradigm in modern drug discovery.[1]

The Subject Molecule: (2-Oxo-3-phenylcyclohexyl)acetic acid

Before initiating any biological assessment, a thorough understanding of the molecule's physicochemical properties is essential. These properties not only influence its biological activity but also dictate the design of toxicological assays.

(2-Oxo-3-phenylcyclohexyl)acetic acid is a small organic molecule with the following key characteristics derived from public chemical databases.[2]

PropertyValue (Computed)Source
Molecular Formula C14H16O3PubChem
Molecular Weight 232.27 g/mol PubChem
XLogP3-AA (LogP) 2PubChem
Hydrogen Bond Donors 1PubChem
Hydrogen Bond Acceptors 3PubChem
Topological Polar Surface Area 54.4 ŲPubChem

The presence of a carboxylic acid group suggests potential for ionization at physiological pH, influencing its solubility, permeability, and interaction with biological targets.[3] The phenyl and cyclohexyl rings contribute to its lipophilicity, as indicated by the LogP value, which can affect its distribution and potential for metabolic modification.

Tier 1: In Silico ADMET Profiling - The Predictive Foundation

The initial step in our screening cascade is a comprehensive in silico assessment. Computational tools allow for the rapid and cost-effective prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, guiding subsequent wet-lab experimentation and flagging potential liabilities before a physical sample is even used.[4][5]

The rationale for this "predict-first" approach is twofold: it conserves resources and provides a mechanistic hypothesis for any toxicity observed in later stages. Numerous software platforms and web servers are available for these predictions.[6][7]

Experimental Protocol: In Silico ADMET Prediction

  • Obtain the SMILES String: Secure the canonical SMILES (Simplified Molecular Input Line Entry System) representation of the molecule: C1CC(C(C(=O)C1)C2=CC=CC=C2)CC(=O)O.[2]

  • Select Prediction Tools: Utilize a consensus approach by employing multiple prediction tools to improve the reliability of the findings. Examples include SwissADME, pkCSM, and ADMETlab 2.0.

  • Input Structure: Submit the SMILES string to the selected platforms.

  • Run Predictions: Execute predictions for a standard suite of endpoints, including but not limited to:

    • Physicochemical Properties: Solubility, Lipophilicity (LogP).

    • Absorption: Caco-2 permeability, Human Intestinal Absorption (HIA).[7]

    • Distribution: Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB).

    • Metabolism: Cytochrome P450 (CYP) substrate/inhibitor potential.[3]

    • Toxicity: AMES toxicity, hERG inhibition, Hepatotoxicity, Skin Sensitization.

  • Analyze and Consolidate Data: Collate the predictions into a summary table. Discrepancies between different models should be noted and considered with caution.

Mandatory Visualization: In Silico Screening Workflow

cluster_0 In Silico ADMET Prediction SMILES 1. Obtain SMILES String C1CC(C(C(=O)C1)C2=CC=CC=C2)CC(=O)O Tools 2. Select Prediction Tools (e.g., SwissADME, pkCSM) SMILES->Tools Predict 3. Run ADMET Predictions (Absorption, Metabolism, Toxicity etc.) Tools->Predict Analyze 4. Consolidate & Analyze Data Predict->Analyze Report 5. Generate Predictive Profile Analyze->Report

Caption: Workflow for in silico ADMET prediction.

Data Presentation: Hypothetical ADMET Profile for (2-Oxo-3-phenylcyclohexyl)acetic acid

ParameterPredicted ValuePotential Implication
GI Absorption HighGood oral bioavailability candidate.
BBB Permeant NoLow risk of central nervous system side effects.
CYP2D6 Inhibitor YesPotential for drug-drug interactions.
AMES Toxicity NoLow probability of being a bacterial mutagen.
hERG I Inhibition High RiskCritical Flag: Potential for cardiotoxicity.
Hepatotoxicity Low RiskLow probability of causing liver injury.

Tier 2: In Vitro Cytotoxicity - The Baseline Viability Screen

Following the predictive analysis, the first experimental step is to determine the compound's general cytotoxicity. This foundational assay measures the concentration at which the compound induces cell death, providing the half-maximal inhibitory concentration (IC50). This data is crucial for selecting appropriate, non-lethal dose ranges for subsequent, more complex assays.[1][8] We will utilize the MTT assay, a robust and widely adopted colorimetric method that measures mitochondrial metabolic activity as a proxy for cell viability.[9]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Line Selection:

    • HepG2 (Human Hepatocellular Carcinoma): A standard model for assessing potential hepatotoxicity.[9]

    • HEK293 (Human Embryonic Kidney): A general-purpose, robust human cell line for baseline toxicity.

  • Cell Culture: Maintain cell lines in appropriate culture medium (e.g., DMEM with 10% FBS) at 37°C and 5% CO2. Ensure cell viability is >95% before plating.[1]

  • Plating: Seed cells into 96-well plates at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of (2-Oxo-3-phenylcyclohexyl)acetic acid in DMSO. Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO only).

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Incubate for 24 or 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

  • Solubilization: Add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.[10]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using non-linear regression.

Mandatory Visualization: MTT Assay Workflow

cluster_0 MTT Cytotoxicity Assay Seed 1. Seed Cells (e.g., HepG2, HEK293) in 96-well plate Treat 2. Treat with Compound (Dose-response, 24/48h) Seed->Treat MTT 3. Add MTT Reagent (Incubate 3-4h) Treat->MTT LivingCell Living Cell Mitochondria MTT->LivingCell metabolizes MTT to Solubilize 4. Add Solubilizer (e.g., DMSO) Formazan Purple Formazan LivingCell->Formazan Formazan->Solubilize Read 5. Read Absorbance (570 nm) Solubilize->Read Analyze 6. Calculate IC50 Read->Analyze

Caption: Experimental workflow for the MTT cytotoxicity assay.

Data Presentation: Hypothetical Cytotoxicity of (2-Oxo-3-phenylcyclohexyl)acetic acid

Cell LineExposure Time (h)IC50 (µM)Interpretation
HepG2 24> 100Low acute cytotoxicity in liver cells.
HepG2 4885.2Mild cytotoxicity upon longer exposure.
HEK293 24> 100Low acute cytotoxicity in kidney-derived cells.
HEK293 4892.5Mild cytotoxicity upon longer exposure.

Tier 3: In Vitro Genotoxicity - Screening for Genetic Damage

A critical safety liability for any new chemical entity is its potential to damage genetic material (DNA), which can lead to cancer or heritable diseases. Regulatory agencies typically require a standard battery of tests to assess this risk.[11] A core in vitro battery consists of two assays that cover different mechanisms of genetic damage: the Ames test for gene mutations and the in vitro micronucleus assay for chromosomal damage.[12][13]

4.1. Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a rapid and cost-effective screen that uses several strains of bacteria (e.g., Salmonella typhimurium, E. coli) with pre-existing mutations that render them unable to synthesize an essential amino acid. The assay identifies compounds that cause reverse mutations, allowing the bacteria to grow in an amino-acid-deficient medium.[13]

Experimental Protocol: Ames Test (Condensed)

  • Strain Selection: Use a standard panel of tester strains (e.g., TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) to detect different types of point mutations.[14]

  • Metabolic Activation: Conduct the assay both with and without a mammalian metabolic activation system (S9 fraction from rat liver). This is crucial because some chemicals only become mutagenic after being metabolized.

  • Exposure: Expose the bacterial strains to a range of concentrations of the test compound on agar plates lacking the essential amino acid.

  • Incubation: Incubate the plates for 48-72 hours.

  • Analysis: Count the number of revertant colonies. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates a positive (mutagenic) result.

4.2. In Vitro Micronucleus Assay

This assay detects both clastogens (agents that break chromosomes) and aneugens (agents that cause chromosome loss or gain). It is performed in mammalian cells (e.g., CHO, TK6, or human peripheral blood lymphocytes).[15]

Experimental Protocol: In Vitro Micronucleus Assay (Condensed)

  • Cell Treatment: Expose cultured mammalian cells to at least three concentrations of the test compound, with and without S9 metabolic activation. The highest concentration should induce some cytotoxicity but not exceed ~50-60% toxicity.[14]

  • Cytokinesis Block: Add cytochalasin B to the culture. This blocks cytokinesis (cell division) but not nuclear division, resulting in binucleated cells.

  • Harvest and Staining: Harvest the cells, fix them, and stain the DNA.

  • Analysis: Using a microscope, score the frequency of micronuclei (small, separate nuclei) in binucleated cells. A significant, dose-dependent increase in micronucleated cells indicates a positive result.

Mandatory Visualization: Genotoxicity Testing Strategy

cluster_results Interpretation Start Test Compound Ames Ames Test (Bacterial Gene Mutation) Start->Ames Micronucleus In Vitro Micronucleus Test (Mammalian Chromosome Damage) Start->Micronucleus Result_Neg Both Negative: Low Genotoxic Risk Ames->Result_Neg Negative Result_Pos Either Positive: Potential Genotoxic Liability Ames->Result_Pos Positive Micronucleus->Result_Neg Negative Micronucleus->Result_Pos Positive FollowUp Requires Follow-up (e.g., in vivo micronucleus test) Result_Pos->FollowUp

Caption: Decision workflow for in vitro genotoxicity screening.

Tier 4: Cardiotoxicity Screening - hERG Channel Inhibition

Drug-induced inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of acquired Long QT Syndrome, which can lead to a life-threatening cardiac arrhythmia known as Torsades de Pointes.[16] Therefore, assessing a compound's activity at the hERG channel is a critical safety screen in early drug development, especially for compounds flagged by in silico models.[17] The gold-standard method for this assessment is patch-clamp electrophysiology.[18]

Experimental Protocol: Automated Patch-Clamp hERG Assay

  • Cell Line: Use a stable mammalian cell line (e.g., HEK293) that has been engineered to express the hERG (Kv11.1) channel.

  • Platform: Employ an automated, high-throughput patch-clamp system (e.g., QPatch or SyncroPatch).[16]

  • Compound Application: Apply a range of concentrations of the test compound (e.g., 0.1, 1, 10 µM) sequentially to the cells. Include a vehicle control (DMSO) and a known hERG inhibitor (e.g., E-4031) as a positive control.

  • Electrophysiology:

    • Establish a stable whole-cell recording from each cell.

    • Apply a specific voltage-clamp protocol designed to elicit and measure the hERG tail current, which is the primary current affected by inhibitors.

  • Data Acquisition: Record the hERG current before and after the application of the test compound.

  • Analysis: Calculate the percentage of inhibition of the hERG tail current at each concentration. Fit the data to a concentration-response curve to determine the IC50 value.

Mandatory Visualization: Mechanism of hERG-Induced Arrhythmia

cluster_0 Normal Cardiac Action Potential cluster_1 Drug-Induced hERG Blockade Normal_AP Ventricular Action Potential hERG_Normal hERG (IKr) Channel Functioning Correctly Repolarization Normal Repolarization hERG_Normal->Repolarization contributes to Normal_QT Normal QT Interval Repolarization->Normal_QT Drug (2-Oxo-3-phenylcyclohexyl)acetic acid hERG_Blocked hERG (IKr) Channel Blocked Drug->hERG_Blocked inhibits Delayed_Repol Delayed Repolarization hERG_Blocked->Delayed_Repol causes Long_QT Prolonged QT Interval Delayed_Repol->Long_QT TdP Risk of Torsades de Pointes (Arrhythmia) Long_QT->TdP

Sources

Protocols & Analytical Methods

Method

Application Note: In Vitro Characterization of (2-Oxo-3-phenylcyclohexyl)acetic acid

This Application Note is designed for researchers and drug discovery scientists evaluating (2-Oxo-3-phenylcyclohexyl)acetic acid (CAS 92251-80-4). As this compound is primarily a functionalized scaffold and intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug discovery scientists evaluating (2-Oxo-3-phenylcyclohexyl)acetic acid (CAS 92251-80-4). As this compound is primarily a functionalized scaffold and intermediate in the synthesis of complex alkaloids (e.g.,


-carbolines) and potential NSAID analogs, this guide focuses on pharmacological profiling , cytotoxicity Assessment , and metabolic stability  in cell culture systems.

Introduction & Compound Analysis

(2-Oxo-3-phenylcyclohexyl)acetic acid (hereafter referred to as OPCHA ) represents a distinct chemical class combining a lipophilic cyclohexyl ring, a reactive ketone, and a carboxylic acid moiety. Structurally, it shares pharmacophoric features with phenylacetic acid derivatives (NSAIDs like Diclofenac or Amfenac) but possesses a saturated cyclohexyl ring, altering its metabolic profile and receptor binding kinetics.

Chemical Profile & Biological Relevance[1][2][3][4][5][6]
PropertySpecificationBiological Implication
CAS Number 92251-80-4Unique identifier for sourcing and database verification.
Molecular Formula

Moderate molecular weight (232.28 g/mol ) favors membrane permeability.
Functional Groups Ketone (C=O), Carboxyl (-COOH), PhenylThe ketone allows for Schiff base formation; the carboxyl group dictates pH-dependent solubility.
Predicted LogP ~2.5 - 3.0Highly lipophilic; likely to cross cell membranes via passive diffusion.
Primary Application Synthetic Intermediate / NCEUsed in the synthesis of indole alkaloids; screened for anti-inflammatory or analgesic potential.

Experimental Rationale: Researchers typically culture cells with OPCHA to:

  • Screen for Bioactivity: Assess potential anti-inflammatory activity due to the phenyl-acid motif.

  • Profile Cytotoxicity: Determine the safety window for this scaffold in early drug discovery.

  • Evaluate Metabolic Stability: The cyclohexyl ring is a prime target for Cytochrome P450 (CYP) hydroxylation.

Experimental Preparation & Handling

Solubilization Protocol

OPCHA is sparingly soluble in water due to its lipophilic phenyl-cyclohexyl core. Improper solubilization is the #1 cause of experimental variability.

  • Stock Solution (100 mM): Dissolve 23.2 mg of OPCHA in 1 mL of sterile, anhydrous DMSO (Dimethyl Sulfoxide). Vortex for 30 seconds until clear.

    • Note: Ethanol is a secondary alternative, but DMSO is preferred for stability.

  • Sterilization: Pass the stock solution through a 0.22 µm PTFE syringe filter. Do not use nylon filters, as they may bind the compound.

  • Working Solutions: Dilute the stock into complete cell culture media immediately prior to use.

    • Max DMSO Concentration: Ensure final DMSO concentration in culture is < 0.5% (v/v) to avoid solvent toxicity.

Stability Warning

The C2-ketone is susceptible to nucleophilic attack. Avoid storing working solutions in media containing high concentrations of primary amines (e.g., Tris buffers) for extended periods (>24h) prior to cell addition.

Protocol A: Cytotoxicity Profiling (Fibroblasts/Hepatocytes)

Objective: Establish the


 and "No Observed Adverse Effect Level" (NOAEL) in metabolically active cells.
Cell Lines:  HCT-116 (Colon), HepG2 (Liver), or 3T3 (Fibroblasts).
Workflow Diagram

CytotoxicityWorkflow Stock OPCHA Stock (100mM DMSO) Dilution Serial Dilution (0.1 - 100 µM) Stock->Dilution Incubation Incubation (24h - 72h) Dilution->Incubation Treatment Seeding Cell Seeding (5k cells/well) Seeding->Incubation Adherence MTT MTT/WST-1 Addition Incubation->MTT Readout Absorbance (570nm) MTT->Readout

Caption: Step-by-step workflow for high-throughput cytotoxicity screening of OPCHA.

Detailed Procedure
  • Seeding: Plate cells at

    
     cells/well in a 96-well plate. Incubate for 24 hours to allow attachment.
    
  • Treatment: Remove old media. Add 100 µL of fresh media containing OPCHA at concentrations: 0, 1, 5, 10, 25, 50, and 100 µM.

    • Control: Vehicle control (0.1% DMSO) and Positive control (10 µM Doxorubicin or equivalent).

  • Incubation: Incubate for 48 hours at 37°C, 5%

    
    .
    
  • Assay: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 3 hours.

  • Solubilization: Remove media carefully. Add 100 µL DMSO to dissolve formazan crystals.

  • Analysis: Measure absorbance at 570 nm. Calculate cell viability relative to DMSO control.

Protocol B: Anti-Inflammatory Screening (RAW 264.7)

Objective: Determine if OPCHA acts as a functional mimic of NSAIDs by inhibiting the COX-2/Prostaglandin pathway or NO production. Cell Line: RAW 264.7 (Murine Macrophages).

Mechanistic Pathway

The hypothesis for testing OPCHA lies in its structural similarity to phenylacetic acid NSAIDs. The diagram below illustrates the target pathway.

InflammationPathway LPS LPS Stimulation NFkB NF-κB Activation LPS->NFkB COX2 COX-2 Enzyme NFkB->COX2 iNOS iNOS Enzyme NFkB->iNOS PGE2 Prostaglandin E2 (Inflammation) COX2->PGE2 NO Nitric Oxide (Oxidative Stress) iNOS->NO OPCHA OPCHA (Putative Inhibitor) OPCHA->COX2 Potential Inhibition OPCHA->iNOS Potential Inhibition

Caption: Putative mechanism of action for OPCHA in inflammatory cascades.

Detailed Procedure
  • Activation: Seed RAW 264.7 cells (

    
     cells/well in 24-well plates).
    
  • Pre-treatment: Treat cells with OPCHA (10, 25, 50 µM) for 1 hour prior to stimulation.

  • Stimulation: Add Lipopolysaccharide (LPS) at 1 µg/mL to induce inflammation.

  • Incubation: Incubate for 24 hours.

  • NO Quantification (Griess Assay):

    • Mix 50 µL of cell supernatant with 50 µL of Griess Reagent A and 50 µL of Reagent B.

    • Measure absorbance at 540 nm immediately.

  • PGE2 Quantification (ELISA): Use a competitive ELISA on the supernatant to measure Prostaglandin E2 levels.

    • Success Metric: A dose-dependent reduction in NO or PGE2 indicates anti-inflammatory potential.

Protocol C: Metabolic Stability (Microsomal Assay)

Objective: The cyclohexyl ring is prone to oxidation. This assay predicts the compound's half-life. System: Liver Microsomes (Human/Rat) or HepG2 cells.

  • Reaction Mix: Incubate 1 µM OPCHA with liver microsomes (0.5 mg protein/mL) in PBS (pH 7.4).

  • Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot samples at 0, 15, 30, and 60 minutes.

  • Quenching: Stop reaction with ice-cold Acetonitrile containing Internal Standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

    • Look for: Hydroxylated metabolites (+16 Da) on the cyclohexyl ring.

Data Analysis & Reporting

When reporting results for OPCHA, organize data into the following comparative format:

AssayEndpointControl ValueOPCHA (Low Dose)OPCHA (High Dose)Interpretation
MTT Viability (%)100%>90%<50% (if toxic)Defines therapeutic window.
Griess Nitrite (

)
High (LPS)Reduced?Reduced?Indicates iNOS inhibition.
ELISA PGE2 (pg/mL)High (LPS)Reduced?Reduced?Indicates COX-2 inhibition.

References

  • Chemical Structure & Properties: PubChem. 2-Phenyl-3-oxocyclohexaneacetic acid.[1] National Library of Medicine. Available at: [Link]

  • Related Scaffold Activity (Cycloalkylsulfonamides): Li, X., et al. (2008).[2] Synthesis and biological activities of 2-oxocycloalkylsulfonamides. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • NSAID Mechanism of Action: Vane, J. R., & Botting, R. M. (1998). Mechanism of action of nonsteroidal anti-inflammatory drugs. The American Journal of Medicine. Available at: [Link]

  • Cytotoxicity Protocols: Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual. NCBI.[3] Available at: [Link]

  • Macrophage Inflammation Assays: Chan, E. D., & Riches, D. W. (2001). IFN-gamma + LPS induction of iNOS is modulated by ERK, JNK/SAPK, and p38 mapk in a mouse macrophage cell line. American Journal of Physiology-Cell Physiology. Available at: [Link]

Sources

Application

Application Note: Formulation of (2-Oxo-3-phenylcyclohexyl)acetic acid for In Vivo Studies

Abstract & Compound Profile (2-Oxo-3-phenylcyclohexyl)acetic acid (CAS: 92251-80-4) is a substituted cyclohexane derivative featuring a ketone, a phenyl ring, and a carboxylic acid side chain.[1] With a molecular weight...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Compound Profile

(2-Oxo-3-phenylcyclohexyl)acetic acid (CAS: 92251-80-4) is a substituted cyclohexane derivative featuring a ketone, a phenyl ring, and a carboxylic acid side chain.[1] With a molecular weight of 232.28 g/mol and significant lipophilicity driven by the phenyl-cyclohexyl scaffold, this compound presents classic formulation challenges associated with lipophilic weak acids .

Effective in vivo delivery requires overcoming poor aqueous solubility at gastric pH while ensuring stability against potential enolization or oxidation at the ketone moiety. This guide provides three validated formulation protocols: an intravenous (IV) solution using complexation, an oral (PO) suspension for routine screening, and a lipid-based oral solution for maximum bioavailability.

Physicochemical Assessment[2][3][4][5]
  • Molecular Weight: 232.28 g/mol [2]

  • Predicted pKa: ~4.5 – 4.8 (Carboxylic acid)

  • Predicted LogP: ~2.5 – 3.5 (High lipophilicity)

  • Solubility Profile:

    • Water (pH < 4): Insoluble (Unionized form predominates).

    • Water (pH > 7): Soluble as a salt, but requires buffering to prevent precipitation.

    • Organic Solvents: Soluble in DMSO, Ethanol, PEG 400.

Formulation Strategy & Decision Tree

The choice of vehicle depends strictly on the route of administration and the required dose. For a lipophilic acid, pH adjustment is the most powerful tool, followed by co-solvency and cyclodextrin complexation.

Formulation Decision Logic

The following diagram outlines the logical flow for selecting the appropriate vehicle based on study requirements.

FormulationDecision Start Start: (2-Oxo-3-phenylcyclohexyl)acetic acid Route Select Route of Administration Start->Route IV Intravenous (IV) Route->IV PO Oral (PO) Route->PO IV_Sol Requirement: 100% Solution Avoid precipitation upon dilution IV->IV_Sol PO_Type Bioavailability Goal? PO->PO_Type Cyclo Protocol A: 20% HP-beta-Cyclodextrin (pH 7.4 Buffered) IV_Sol->Cyclo Preferred for Safety Suspension Routine Screening/Tox (High Dose Tolerance) PO_Type->Suspension Standard Solution Max Bioavailability (PK Optimization) PO_Type->Solution Enhanced Proto_B Protocol B: 0.5% Methylcellulose + 0.2% Tween 80 Suspension->Proto_B Proto_C Protocol C: Lipid Solution (PEG 400 / Labrasol) Solution->Proto_C

Figure 1: Decision tree for selecting the optimal vehicle based on administration route and study goals.

Detailed Experimental Protocols

Protocol A: Intravenous (IV) Solution (Cyclodextrin Complex)

Target Concentration: 1 – 5 mg/mL Rationale: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms an inclusion complex with the phenyl-cyclohexyl moiety, significantly enhancing solubility without the vascular irritation caused by high percentages of DMSO or PEG.

Materials
  • (2-Oxo-3-phenylcyclohexyl)acetic acid[1][2][3][4][5]

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) (e.g., Kleptose® or Trappsol®)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 1N NaOH and 1N HCl (for pH adjustment)

  • 0.22 µm PES syringe filter

Procedure
  • Vehicle Preparation: Dissolve 20 g of HP-β-CD in 80 mL of PBS to make a 20% (w/v) stock solution. Stir until clear.

  • Weighing: Weigh the required amount of drug into a glass vial.

  • Wetting: Add the 20% HP-β-CD solution (90% of final volume) to the vial.

  • Sonication: Sonicate for 10–15 minutes. The solution may remain cloudy initially.

  • pH Adjustment (Critical): While stirring, verify pH. If pH < 5, the drug is unionized and less soluble. Dropwise add 1N NaOH to adjust pH to 7.4 ± 0.2 .

    • Note: As the carboxylic acid deprotonates, the solution should clarify significantly.

  • Final Volume: Adjust to final volume with remaining HP-β-CD vehicle.

  • Filtration: Filter through a 0.22 µm PES filter to ensure sterility and remove particulate matter.

  • QC: Visually inspect for clarity. Dilute 100 µL into 1 mL plasma (ex vivo) to confirm no precipitation occurs upon injection.

Protocol B: Oral (PO) Suspension

Target Concentration: 10 – 100 mg/mL Rationale: Suspensions are ideal for high-dose toxicology studies where solubility limits are exceeded. Methylcellulose (MC) provides viscosity to prevent settling, while Tween 80 wets the hydrophobic surface of the drug.

Materials
  • (2-Oxo-3-phenylcyclohexyl)acetic acid[1][2][3][4][5]

  • Methylcellulose (400 cP)

  • Tween 80 (Polysorbate 80)

  • Sterile Water for Injection

Procedure
  • Vehicle Preparation (0.5% MC / 0.2% Tween 80):

    • Heat 30 mL of water to ~80°C.

    • Disperse 0.5 g Methylcellulose powder; stir vigorously.

    • Add 70 mL cold water and stir on ice to hydrate the polymer (clear solution).

    • Add 0.2 g Tween 80 and mix.

  • Micronization: If drug particles are large, grind them in a mortar and pestle to a fine powder.

  • Levigation: Place the weighed drug in a mortar. Add a small amount of the vehicle (or pure Tween 80) to create a smooth paste. This "wetting" step is crucial to prevent clumping.

  • Dilution: Gradually add the remaining vehicle while triturating (grinding) to form a homogeneous suspension.

  • Storage: Store at 4°C. Stir or vortex vigorously immediately before dosing.

Protocol C: Oral (PO) Solution (Co-Solvent/Lipid)

Target Concentration: 5 – 20 mg/mL Rationale: For pharmacokinetic (PK) studies requiring maximum absorption, a solution is preferred over a suspension. This formulation utilizes PEG 400 as a primary solvent and Ethanol as a co-solvent.

Materials
  • (2-Oxo-3-phenylcyclohexyl)acetic acid[1][2][3][4][5]

  • PEG 400

  • Ethanol (Absolute)

  • Sterile Water or Saline

Procedure (Composition: 10% Ethanol / 40% PEG 400 / 50% Water)
  • Weighing: Weigh drug into a vial.

  • Solubilization: Add Ethanol (10% of final volume). Vortex/Sonicate until dissolved (or mostly dissolved).

  • Co-solvent Addition: Add PEG 400 (40% of final volume). Vortex. The mixture should be clear.

  • Aqueous Phase: Slowly add Water (50% of final volume) while vortexing.

    • Caution: If precipitation occurs upon water addition, dropwise add 1N NaOH to convert the drug to its salt form (in situ salt formation), which is more soluble in the aqueous-organic mixture.

  • Final pH Check: Ensure pH is between 6 and 8 for oral tolerability.

Quality Control & Stability

Stability Checkpoints
  • Enolization: The 2-oxo group adjacent to the phenyl ring (if position 3 is alpha to ketone) or the general ketone structure can be prone to enolization. Avoid highly basic conditions (pH > 10) for extended periods.

  • Precipitation: For Protocol A and C, store samples at Room Temperature (RT) for 4 hours and observe. If crystals form, the formulation is metastable.

  • Dosing Volume:

    • Mice: Max 10 mL/kg (PO), 5 mL/kg (IV).

    • Rats: Max 10 mL/kg (PO), 5 mL/kg (IV).

Quantitative Data Summary
ParameterProtocol A (IV)Protocol B (PO Susp)Protocol C (PO Sol)
Vehicle 20% HP-β-CD in PBS0.5% MC / 0.2% Tween 8010% EtOH / 40% PEG / 50% H2O
Physical State Clear SolutionOpaque SuspensionClear Solution
Max Conc. ~5 mg/mL>100 mg/mL~20 mg/mL
pH Range 7.4 (Buffered)Unadjusted6.0 – 8.0
Shelf Life 24 Hours (4°C)7 Days (4°C)48 Hours (RT)
Primary Use IV PK, BioavailabilityTox, Efficacy ScreeningOral PK, Rapid Onset

References

  • Compound Data: Sigma-Aldrich. (2-Oxo-3-phenylcyclohexyl)acetic acid Product Page. CAS 92251-80-4.[1][2][3][4] Link

  • Formulation Principles: Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230. Link

  • Cyclodextrin Safety: Gould, S., & Scott, R. C. (2005). 2-Hydroxypropyl-beta-cyclodextrin (HP-beta-CD): A toxicology review. Food and Chemical Toxicology, 43(10), 1451-1459. Link

  • Lipophilic Acid Handling: Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Solubility and Formulation). Link

Sources

Method

Application Notes and Protocols for (2-Oxo-3-phenylcyclohexyl)acetic acid as a Novel Chemical Probe

For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide to the utilization of (2-Oxo-3-phenylcyclohexyl)acetic acid as a chemical probe for investigating bi...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the utilization of (2-Oxo-3-phenylcyclohexyl)acetic acid as a chemical probe for investigating biological systems. While the specific biological targets of this molecule are still under active investigation, its structural motifs—a rigid cyclohexanone scaffold combined with a phenylacetic acid moiety—suggest potential interactions with a range of protein targets, including enzymes and receptors. These application notes will therefore focus on the fundamental principles and detailed protocols for validating and employing this compound as a chemical probe. We will cover its hypothetical application in target identification and validation through techniques such as affinity chromatography, immunoprecipitation, and competitive binding assays. The overarching goal is to equip researchers with the necessary tools to explore the biological functions of novel protein targets using (2-Oxo-3-phenylcyclohexyl)acetic acid.

PART 1: Introduction to (2-Oxo-3-phenylcyclohexyl)acetic acid as a Chemical Probe

Small-molecule chemical probes are indispensable reagents for dissecting complex biological processes and for the initial stages of drug discovery.[1][2] A high-quality chemical probe should exhibit high potency and selectivity for its intended biological target.[3][4] (2-Oxo-3-phenylcyclohexyl)acetic acid (PubChem CID: 12779130) is a small molecule with a molecular weight of 232.27 g/mol [5]. Its structure, featuring a cyclohexanone ring and a phenylacetic acid side chain, presents a unique three-dimensional conformation that could facilitate specific interactions with protein binding pockets.

The cyclohexanone core is a common scaffold in many bioactive compounds, and the phenylacetic acid group can participate in various non-covalent interactions, including hydrogen bonding and pi-stacking. These features make (2-Oxo-3-phenylcyclohexyl)acetic acid a promising candidate for development as a chemical probe. This guide will outline the necessary steps to first validate a hypothetical protein target and then to use the probe to elucidate the target's biological function.

The Four Pillars of Chemical Probe Validation

Before using any small molecule as a chemical probe, it is crucial to establish its suitability through a rigorous validation process. A proposed framework for this involves four key pillars[4]:

  • Cellular Exposure: Confirming that the probe can reach its target in a cellular context.

  • Target Engagement: Demonstrating that the probe physically interacts with its intended target protein in cells.

  • Functional Modulation: Showing that the probe alters the activity of its target.

  • Phenotypic Consequences: Linking the target modulation to a measurable cellular phenotype.

The protocols outlined in this document are designed to address these pillars in a systematic and scientifically robust manner.

PART 2: Target Identification and Validation Strategies

A primary application of a novel chemical probe is the identification of its cellular binding partners.[6] This is often achieved by immobilizing the probe on a solid support and using it as "bait" to capture interacting proteins from a cell lysate.

Affinity Chromatography for Target Discovery

Affinity chromatography is a powerful technique for isolating proteins that bind to a specific ligand, in this case, our chemical probe.[7][8][9] The probe is first derivatized with a linker that allows for its covalent attachment to a solid matrix, such as agarose beads.

Protocol 2.1.1: Immobilization of (2-Oxo-3-phenylcyclohexyl)acetic acid
  • Probe Derivatization: The carboxylic acid group of (2-Oxo-3-phenylcyclohexyl)acetic acid can be activated (e.g., using EDC/NHS chemistry) and coupled to a linker containing a terminal amine group. This linker should be of sufficient length to minimize steric hindrance.

  • Matrix Activation: Commercially available N-hydroxysuccinimide (NHS)-activated agarose beads are prepared according to the manufacturer's instructions.

  • Coupling Reaction: The amine-functionalized probe is incubated with the activated agarose beads, leading to the formation of a stable amide bond.

  • Washing: The beads are thoroughly washed to remove any unreacted probe and by-products.

Protocol 2.1.2: Pull-down of Interacting Proteins
  • Cell Lysis: Prepare a cell lysate from the biological system of interest using a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Pre-clearing: Incubate the lysate with unconjugated agarose beads to remove proteins that non-specifically bind to the matrix.[10]

  • Incubation: The pre-cleared lysate is then incubated with the probe-conjugated beads to allow for the binding of target proteins.

  • Washing: The beads are washed extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.

  • Analysis: The eluted proteins are separated by SDS-PAGE and visualized by silver or Coomassie staining. Unique protein bands can then be excised and identified by mass spectrometry.

Workflow for Affinity Chromatography-based Target ID

A Derivatize Probe B Immobilize on Beads A->B E Incubate Lysate with Probe-Beads B->E C Prepare Cell Lysate D Pre-clear Lysate C->D D->E F Wash Beads E->F G Elute Bound Proteins F->G H Analyze by SDS-PAGE & Mass Spec G->H

Caption: Workflow for identifying protein targets using affinity chromatography.

Immunoprecipitation for Target Validation

Once a putative target has been identified, immunoprecipitation (IP) can be used to confirm the interaction in a cellular context.[10][11][12] Co-immunoprecipitation (Co-IP) can further be used to investigate if the probe disrupts or stabilizes a protein complex.[13]

Protocol 2.2.1: Co-Immunoprecipitation
  • Cell Treatment: Treat cells with either (2-Oxo-3-phenylcyclohexyl)acetic acid or a vehicle control.

  • Cell Lysis: Lyse the cells using a Co-IP compatible buffer.

  • Immunoprecipitation: Incubate the lysate with an antibody specific to the putative target protein. The antibody-protein complexes are then captured using Protein A/G beads.

  • Washing: The beads are washed to remove non-specifically bound proteins.

  • Elution and Western Blotting: The immunoprecipitated proteins are eluted and analyzed by Western blot. Probing the blot with an antibody against a suspected interacting partner can reveal whether the chemical probe modulates this interaction.

Co-Immunoprecipitation Experimental Logic

cluster_0 Vehicle Control cluster_1 Probe Treatment A Cell Lysate B IP with anti-Target Ab A->B C Western Blot for Partner Protein B->C F Western Blot for Partner Protein C->F Compare Bands D Cell Lysate E IP with anti-Target Ab D->E E->F

Caption: Logic for Co-IP to test probe's effect on protein interactions.

PART 3: Characterizing Probe-Target Interaction

After identifying and validating a target, it is essential to quantify the binding affinity and to demonstrate that the probe engages the target in a competitive manner.

Competitive Binding Assays

Competitive binding assays are used to determine the affinity of a ligand for its receptor by measuring the displacement of a labeled reference ligand.[14][15] These assays are crucial for confirming that the chemical probe binds to a specific site on the target protein.

Protocol 3.1.1: Fluorescence-Based Competitive Binding Assay

This protocol assumes the availability of a fluorescently labeled ligand that is known to bind to the target protein.

  • Assay Setup: In a multi-well plate, combine the purified target protein and the fluorescently labeled ligand at a fixed concentration.

  • Titration of Chemical Probe: Add increasing concentrations of (2-Oxo-3-phenylcyclohexyl)acetic acid to the wells.

  • Incubation: Allow the reaction to reach equilibrium.

  • Measurement: Measure the fluorescence signal (e.g., fluorescence polarization). As the chemical probe displaces the fluorescent ligand, a change in the signal will be observed.

  • Data Analysis: Plot the change in fluorescence against the concentration of the chemical probe to determine the IC50, which can then be used to calculate the binding affinity (Ki).

Quantitative Data Summary
Assay TypeParameterHypothetical Value for (2-Oxo-3-phenylcyclohexyl)acetic acid
Competitive BindingIC50500 nM
Ki250 nM
Target Enzyme InhibitionIC50750 nM
Cellular Thermal ShiftΔTm+2.5 °C

PART 4: Conclusion

(2-Oxo-3-phenylcyclohexyl)acetic acid represents a promising starting point for the development of a chemical probe. Its unique chemical structure warrants further investigation into its biological targets and mechanisms of action. The protocols and strategies outlined in this document provide a comprehensive framework for researchers to validate this molecule as a chemical probe and to use it for the exploration of novel biological pathways. Through rigorous application of these methodologies, the scientific community can unlock the full potential of (2-Oxo-3-phenylcyclohexyl)acetic acid as a tool for discovery.

References

  • Examples of applications of chemical probes. Biologically active... - ResearchGate. (URL: [Link])

  • Use combined chemical probe resources to select best tools for biomedical research and drug discovery, scientists urge - The Institute of Cancer Research, London. (URL: [Link])

  • The importance of chemical probes in molecular and cell biology | FEBS Network. (URL: [Link])

  • The promise and peril of chemical probes - PMC - NIH. (URL: [Link])

  • Probe-dependence of competitive fluorescent ligand binding assays to odorant-binding proteins - PubMed. (URL: [Link])

  • Affinity Chromatography: High-Specificity Purification of Biomolecules. (URL: [Link])

  • Affinity Chromatography Protocol - Conduct Science. (URL: [Link])

  • Competition binding assay for measuring the interaction between... - ResearchGate. (URL: [Link])

  • Immunoprecipitations (IP) for Protein Purification & Interactions Studies - G-Biosciences. (URL: [Link])

  • Competition Assays vs. Direct Binding Assays: How to choose - Fluidic Sciences Ltd. (URL: [Link])

  • The Basics of Affinity Purification/Affinity Chromatography - G-Biosciences. (URL: [Link])

  • Affinity Chromatography: Principle, Parts, Steps, Uses - Microbe Notes. (URL: [Link])

  • Analysis of Biological Interactions by Affinity Chromatography: Clinical and Pharmaceutical Applications - PMC. (URL: [Link])

  • Identifying the proteins to which small-molecule probes and drugs bind in cells | PNAS. (URL: [Link])

  • The ABC's of Competitive Binding Assays with SPR - Nicoya Lifesciences. (URL: [Link])

  • Immunoprecipitation - Wikipedia. (URL: [Link])

  • Identifying Novel Protein-Protein Interactions Using Co-Immunoprecipitation and Mass Spectroscopy - PMC. (URL: [Link])

  • Synthesis and Biological Activity of Phenyl Amino Acetic Acid (2-Oxo-1,2-dihydroindol-3-ylidene)hydrazides. (URL: [Link])

  • Synthesis and biological activity of phenyl amino acetic acid (2-oxo-1,2-dihydroindol-3-ylidene)hydrazides | Request PDF - ResearchGate. (URL: [Link])

  • CS225373B1 - Manufacture of 3-phenyl-1-oxoindene-2-yl acetic acid - Google P
  • Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer - PMC. (URL: [Link])

  • 2-Phenyl-3-oxocyclohexaneacetic acid | C14H16O3 | CID 12779130 - PubChem. (URL: [Link])

  • Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - MDPI. (URL: [Link])

  • Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator - JOCPR. (URL: [Link])

  • 2-OXO-2-PHENYLACETIC ACID | CAS 611-73-4 - Matrix Fine Chemicals. (URL: [Link])

  • Cyclohexylphenylacetic acid | C14H18O2 | CID 97942 - PubChem - NIH. (URL: [Link])

Sources

Application

Application Note: Synthesis of (2-Oxo-3-phenylcyclohexyl)acetic Acid Derivatives

Executive Summary & Strategic Analysis This application note details the synthetic protocol for (2-Oxo-3-phenylcyclohexyl)acetic acid , a scaffold recently identified as a small-molecule ligand for -arrestin1 (Compound C...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This application note details the synthetic protocol for (2-Oxo-3-phenylcyclohexyl)acetic acid , a scaffold recently identified as a small-molecule ligand for


-arrestin1  (Compound Code: RKN5755 ). This compound has demonstrated efficacy in inhibiting cancer-associated fibroblast activation and migration, making it a high-value target for oncology research [1].
Structural Deconstruction & Synthetic Logic

The target molecule features a cyclohexane ring substituted with a ketone, a phenyl group, and an acetic acid side chain. The nomenclature "(2-Oxo-3-phenylcyclohexyl)acetic acid" implies the following connectivity relative to the acetic acid attachment point (C1):

  • C1: Acetic acid attachment (

    
    )
    
  • C2: Ketone (

    
    )
    
  • C3: Phenyl group (

    
    )[1][2]
    

This substitution pattern corresponds to a 1,2,3-trisubstituted system (Acetic-Ketone-Phenyl). From a retrosynthetic perspective, this molecule is best viewed as a derivative of 2-phenylcyclohexanone , where the acetic acid side chain is introduced at the


-position (C6 of the cyclohexanone ring).

Critical Regiochemical Challenge: The synthesis hinges on the regioselective alkylation of 2-phenylcyclohexanone.

  • Thermodynamic Control: Deprotonation at the more substituted

    
    -carbon (C2, between the phenyl and ketone) is sterically hindered and thermodynamically less favorable for alkylation.
    
  • Kinetic Control: Deprotonation at the less substituted

    
    -carbon (C6) is kinetically favored.
    

Therefore, the protocol utilizes kinetic enolate generation (LDA,


) to exclusively direct alkylation to the C6 position, yielding the desired 1,3-relationship between the phenyl ring and the acetic acid side chain across the carbonyl.

Reaction Scheme & Logic Flow

The following diagram illustrates the retrosynthetic logic and the forward reaction pathway, highlighting the critical regioselectivity control points.

SynthesisPath cluster_regio Regioselectivity Control SM Starting Material 2-Phenylcyclohexanone Enolate Kinetic Enolate (Lithium Enolate at C6) SM->Enolate Kinetic Deprotonation LDA Reagent LDA / THF, -78°C LDA->Enolate Intermediate Ester Intermediate Ethyl (2-oxo-3-phenylcyclohexyl)acetate Enolate->Intermediate SN2 Alkylation Alkylation Electrophile Ethyl Bromoacetate Alkylation->Intermediate Product Target Product (2-Oxo-3-phenylcyclohexyl)acetic acid Intermediate->Product Saponification Hydrolysis Hydrolysis LiOH / THF / H2O

Caption: Kinetic control pathway for the regioselective synthesis of the RKN5755 scaffold. The use of LDA at low temperature ensures alkylation occurs at the less hindered alpha-position.

Detailed Experimental Protocol

Phase 1: Regioselective Alkylation

Objective: Synthesize ethyl (2-oxo-3-phenylcyclohexyl)acetate via kinetic enolate alkylation.

Reagents & Materials:
  • Substrate: 2-Phenylcyclohexanone (CAS: 1444-65-1)

  • Base: Lithium Diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene.

  • Electrophile: Ethyl bromoacetate (CAS: 105-36-2).

  • Solvent: Anhydrous Tetrahydrofuran (THF).

  • Quench: Saturated aqueous Ammonium Chloride (

    
    ).
    
Step-by-Step Methodology:
  • Apparatus Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Maintain an inert atmosphere (

    
     or Ar) throughout.
    
  • LDA Preparation (if generating in situ):

    • Note: Commercial LDA is acceptable, but fresh preparation is preferred for maximum reproducibility.

    • Add anhydrous THF (20 mL) and diisopropylamine (1.1 equiv) to the flask.

    • Cool to

      
       (dry ice/acetone bath).
      
    • Add

      
      -Butyllithium (1.1 equiv) dropwise. Stir for 30 minutes at 
      
      
      
      .
  • Enolate Formation:

    • Dissolve 2-phenylcyclohexanone (1.0 equiv, e.g., 500 mg) in anhydrous THF (5 mL).

    • Add the ketone solution dropwise to the LDA solution at

      
       over 10 minutes.
      
    • Critical Checkpoint: Stir the mixture at

      
       for 45–60 minutes. This ensures complete formation of the kinetic enolate  at the less substituted position (C6). Do not  allow the temperature to rise, or the enolate may equilibrate to the thermodynamic (more substituted) position.
      
  • Alkylation:

    • Add ethyl bromoacetate (1.2 equiv) dropwise to the enolate solution at

      
      .
      
    • Stir at

      
       for 1 hour.
      
    • Remove the cooling bath and allow the reaction to warm slowly to room temperature over 2–3 hours.[3]

  • Workup:

    • Quench the reaction with saturated aqueous

      
       (20 mL).
      
    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with brine, dry over anhydrous

      
      , filter, and concentrate in vacuo.[3]
      
  • Purification:

    • Purify the crude oil via flash column chromatography (Silica gel, Hexanes:EtOAc gradient 9:1 to 4:1).

    • Yield Expectation: 60–75%.

Phase 2: Ester Hydrolysis

Objective: Convert the ethyl ester to the final carboxylic acid.

Reagents:
  • Substrate: Ethyl (2-oxo-3-phenylcyclohexyl)acetate (from Phase 1).

  • Base: Lithium Hydroxide Monohydrate (

    
    ).
    
  • Solvent: THF / Water (3:1 mixture).

Step-by-Step Methodology:
  • Dissolve the ester (1.0 equiv) in THF (10 mL per gram).

  • Add a solution of

    
     (3.0 equiv) in water (3 mL per gram).
    
  • Stir vigorously at room temperature for 4–16 hours. Monitor by TLC (the acid will remain at the baseline in standard non-polar systems; use EtOAc:MeOH:AcOH for monitoring).

  • Workup:

    • Evaporate the THF under reduced pressure.

    • Dilute the aqueous residue with water (10 mL).

    • Wash with Diethyl Ether (

      
      ) to remove unreacted neutral impurities.
      
    • Acidification: Cool the aqueous layer to

      
       and acidify to pH ~2 using 1M HCl.
      
    • Extract the precipitated acid with Ethyl Acetate (

      
      ).
      
    • Dry over

      
       and concentrate to yield the crude acid.
      
  • Final Purification:

    • Recrystallization from EtOAc/Hexanes or preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid) is recommended to isolate the pure compound.

Analytical Validation & Data

Expected NMR Signatures (Proton)

The product exists as a mixture of diastereomers (cis/trans relative to the ring substituents).

  • Carboxyl Methylene (

    
    ):  Look for a multiplet or two doublets of doublets in the 2.3–2.8 ppm range, integrating to 2H.
    
  • Methine Protons:

    • 
       (Benzylic methine): Multiplet around 3.0–3.5 ppm.
      
    • 
       (Methine attached to acetic acid): Multiplet around 2.2–2.6 ppm.
      
  • Aromatic Protons: Multiplet at 7.1–7.4 ppm (5H).

Stereochemical Note

The synthesis typically produces a diastereomeric mixture. The trans-diequatorial conformation (where the phenyl and the acetic acid side chain are trans to each other, minimizing 1,3-diaxial interactions) is generally the major thermodynamic product. For biological assays (e.g.,


-arrestin1 binding), separation of enantiomers via Chiral HPLC may be required if the racemic mixture shows reduced potency.

References

  • Suvarna, K., et al. (2018).[4] "Identification of a small-molecule ligand of

    
    -arrestin1 as an inhibitor of stromal fibroblast cell migration accelerated by cancer cells."[4][5][6] Cancer Medicine, 7(3), 883–893. 
    
  • Reich, H. J. (2025). "Kinetic vs Thermodynamic Enolates." University of Wisconsin-Madison Chemistry Database.

  • Hayashi, T., et al. (2002). "Rh-Catalyzed Asymmetric 1,4-Addition of Arylboronic Acids." Organic Syntheses, 79, 84. (Reference for synthesizing 2- or 3-phenylcyclohexanone precursors).

Sources

Method

Application Note: Preclinical Evaluation of (2-Oxo-3-phenylcyclohexyl)acetic Acid (PCA-Scaffold)

Executive Summary & Biological Rationale[1] (2-Oxo-3-phenylcyclohexyl)acetic acid (referred to herein as PCA-203 ) represents a "privileged scaffold" in medicinal chemistry, sharing structural homology with aryl-acetic a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Rationale[1]

(2-Oxo-3-phenylcyclohexyl)acetic acid (referred to herein as PCA-203 ) represents a "privileged scaffold" in medicinal chemistry, sharing structural homology with aryl-acetic acid non-steroidal anti-inflammatory drugs (NSAIDs) and certain neuroactive arylcyclohexylamines. Its core features—a lipophilic cyclohexane ring, a polar carboxylic acid tail, and a ketone hydrogen-bond acceptor—make it a prime candidate for modulating cyclooxygenase (COX) enzymes or specific G-protein coupled receptors (GPCRs).

This Application Note provides a rigorous experimental design for the Hit-to-Lead characterization of PCA-203. Unlike standard protocols, this guide emphasizes the stereochemical complexity of the 2,3-substitution pattern and the metabolic susceptibility of the ketone moiety.

Key Experimental Objectives
  • Stereochemical Resolution: Differentiating cis/trans diastereomers affecting potency.

  • Metabolic Stability: Assessing the vulnerability of the ketone to reductive metabolism (aldo-keto reductases).

  • Functional Potency: Quantifying COX-2 selectivity.

Structural Logic & Experimental Workflow

The experimental design is structured to filter the compound through physicochemical validation before biological testing. The presence of the phenyl group at position 3 and the ketone at position 2 creates two chiral centers, resulting in four potential stereoisomers.

Workflow Visualization

The following diagram outlines the critical path from chemical validation to functional readout.

PCA_Workflow cluster_feedback Optimization Loop Compound PCA-203 (Racemic Mixture) ChiralSep Chiral HPLC Resolution Compound->ChiralSep Step 1 Stability Microsomal Stability (Phase I Met) ChiralSep->Stability Step 2 (Isomer A/B) Stability->Compound Analog Design Enzymatic COX-1/COX-2 Inhibition Assay Stability->Enzymatic Step 3 Cellular Cellular Toxicity (HepG2 MTT) Enzymatic->Cellular Step 4 Lead Lead Candidate Selection Cellular->Lead Decision Gate

Figure 1: Sequential experimental workflow for PCA-203 characterization. Note the critical checkpoint at Chiral Resolution prior to biological testing.

Protocol 1: Stereochemical Resolution (Chiral HPLC)

Because the biological activity of phenyl-cyclohexyl acids is often stereospecific (e.g., cis-isomers often binding differently than trans), testing the racemate yields noisy data.

Materials
  • Column: Chiralpak AD-H or OD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: n-Hexane : Isopropanol : Trifluoroacetic acid (90:10:0.1 v/v/v).

  • Detection: UV at 254 nm (targeting the phenyl chromophore).

Method Steps
  • Sample Prep: Dissolve 10 mg of PCA-203 in 1 mL of Mobile Phase. Filter through 0.22 µm PTFE filter.

  • Equilibration: Flow rate at 1.0 mL/min for 30 mins. Temperature: 25°C.[1][2]

  • Injection: Inject 10 µL. Run time: 30 mins.

  • Fraction Collection: Collect peaks manually or via automated fraction collector.

  • Validation: Re-inject collected fractions to ensure >98% enantiomeric excess (ee).

Why this matters: The 3-phenyl group provides steric bulk. If it is cis to the acetic acid tail, it may adopt a "U-shape" conformation mimicking arachidonic acid intermediates; if trans, it may be linear.

Protocol 2: In Vitro Metabolic Stability (Microsomal)

The C2-ketone is a liability. It is prone to reduction by cytosolic aldo-keto reductases or oxidation/hydroxylation on the cyclohexane ring by CYPs. This assay determines the compound's half-life (


) and intrinsic clearance (

).
Reagents
  • Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein.

  • Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).

  • Quench Solution: Ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

Experimental Procedure
  • Pre-Incubation: Mix HLM (final conc. 0.5 mg/mL) with Phosphate Buffer (100 mM, pH 7.4). Add PCA-203 (final conc. 1 µM). Pre-incubate at 37°C for 5 min.

    • Note: Low substrate concentration (1 µM) is crucial to ensure first-order kinetics.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Remove 50 µL aliquots at

    
     min.
    
  • Quenching: Immediately dispense into 150 µL Quench Solution. Vortex and centrifuge (4000g, 10 min).

  • Analysis: Analyze supernatant via LC-MS/MS (MRM mode). Monitor the parent ion

    
     (negative mode preferred for carboxylic acids).
    
Data Analysis Calculation

Plot


 vs. time. The slope 

is the elimination rate constant.


Protocol 3: COX-1 vs. COX-2 Inhibition Assay

Given the structural similarity to aryl-acetic acid NSAIDs (like Diclofenac), PCA-203 should be screened for Cyclooxygenase inhibition.

Mechanistic Visualization

The diagram below illustrates the competitive inhibition hypothesis for PCA-203 within the inflammatory cascade.

COX_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs Prostaglandins (PGH2) COX1->PGs COX2->PGs PCA PCA-203 (Inhibitor) PCA->COX1 Potential Side Effect PCA->COX2 Target Blockade Inflammation Inflammation & Pain Response PGs->Inflammation Homeostasis Gastric Protection Platelet Aggregation PGs->Homeostasis

Figure 2: Putative Mechanism of Action. The goal is selective blockade of COX-2 (solid red line) while sparing COX-1 (dashed red line) to minimize gastric toxicity.

Assay Protocol (Colorimetric Screening)
  • Enzyme Prep: Recombinant human COX-1 and COX-2 (heme-dependent).

  • Substrate: Arachidonic Acid (100 µM).

  • Chromogen: TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).

  • Procedure:

    • Incubate Enzyme + Heme + PCA-203 (Concentration range: 0.01 µM to 100 µM) in Tris-HCl buffer (pH 8.0) for 10 mins.

    • Add Arachidonic Acid and TMPD.

    • Incubate for 5 mins at 25°C.

    • Readout: Measure absorbance at 590 nm. The peroxidase activity of COX reduces PGG2 to PGH2, oxidizing TMPD (color change).

  • Control: Use Celecoxib (Selective COX-2) and Indomethacin (Non-selective) as positive controls.

Data Presentation & Interpretation

Results should be tabulated to allow rapid decision-making regarding the "Go/No-Go" progression of the compound.

ParameterAssayAcceptance CriteriaCritical Note
Purity HPLC-UV>98% (ee >95%)Impurities with phenyl rings can skew UV quant.
Solubility Kinetic (PBS pH 7.4)>50 µMAcidic tail aids solubility; salt form (Na+) recommended.
Metabolic Stability HLM

>30 minIf <15 min, block C2-ketone or add steric hindrance.
Potency (IC50) COX-2 Inhibition<1 µMMust be <10x of COX-1 IC50 for selectivity claims.
Toxicity HepG2 MTT (LD50)>50 µMEnsure therapeutic window is >50-fold.

References

  • Chiral Separation: He, L., Beesley, T. E. (2005). Applications of enantiomeric separation of chiral acids using polysaccharide-based stationary phases. Journal of Liquid Chromatography & Related Technologies. Link

  • Metabolic Stability: Di, L., Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods: Metabolic Stability. ScienceDirect. Link

  • COX Inhibition Assay: Blobaum, A. L., Marnett, L. J. (2007). Structural and functional basis of cyclooxygenase inhibition. Journal of Medicinal Chemistry. Link

  • Microsomal Incubation Protocol: Fisher, M. B., et al. (1999). In vitro methods for the prediction of metabolic clearance. Current Drug Metabolism. Link

  • General Scaffold Pharmacology (Related Structures): Lednicer, D. (2007). The Organic Chemistry of Drug Synthesis. (Context on phenyl-cyclohexyl-acetic acid derivatives in analgesics). Wiley Online Library. Link

Sources

Technical Notes & Optimization

Troubleshooting

(2-Oxo-3-phenylcyclohexyl)acetic acid solubility and stability issues

Troubleshooting Solubility, Stability, and Isolation Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9] (2-Oxo-3-phenylcyclohexyl)acetic acid is a critical chiral building block, notably utilized in the synt...

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Solubility, Stability, and Isolation

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

(2-Oxo-3-phenylcyclohexyl)acetic acid is a critical chiral building block, notably utilized in the synthesis of Neprilysin inhibitors (e.g., Sacubitril) and various opioid receptor ligands. Structurally, it functions as a


-keto acid . This specific functionality dictates its two primary failure modes in the laboratory:
  • Pseudo-Acid Cyclization: As a

    
    -keto acid, it exists in equilibrium between the open-chain free acid and the cyclic hydroxyl-lactone (lactol) or enol-lactone. This equilibrium is pH- and solvent-dependent, often leading to unexpected "oiling out" or solubility changes.
    
  • Stereochemical Lability: The molecule possesses two chiral centers (

    
     to the ketone). The C1 and C3 protons are acidic, making the compound highly susceptible to base-catalyzed epimerization, altering the diastereomeric ratio (dr).
    

This guide provides mechanistic insights and actionable protocols to mitigate these risks.

Solubility Profile & Troubleshooting

The "Lactone Trap"

Users often report that the compound dissolves in base but precipitates as a "sticky oil" rather than a solid upon acidification. This is frequently due to the formation of the pseudo-acid (lactol) form, which is less polar than the open-chain carboxylic acid.

Solvent SystemSolubility BehaviorTechnical Note
Water (pH < 4) InsolubleExists as free acid or lactol.
Water (pH > 8) SolubleExists as carboxylate salt. Warning: High pH (>12) accelerates epimerization.
DCM / Chloroform HighSolubilizes both the free acid and the lactone form.
Methanol/Ethanol HighRisk: Can form acetals/ketals or esters if acid catalyst is present.
Diethyl Ether ModerateGood for extracting the lactone form; less effective for the open acid.
DMSO HighRecommended for NMR, but difficult to remove.
Diagram 1: Solubility & Cyclization Equilibrium

The following decision tree illustrates the structural changes occurring during workup, highlighting the risk of lactol formation.

SolubilityLogic cluster_0 Critical Failure Mode OpenAcid Open Form (Free Carboxylic Acid) Polar, Solid potential Salt Carboxylate Salt (Water Soluble) OpenAcid->Salt  Add Base (NaOH/NaHCO3)   Lactol Cyclic Lactol / Lactone (Pseudo-Acid) Non-polar, Oily, Sticky OpenAcid->Lactol  Dehydration / Acid Catalysis (Spontaneous in organic media)   Salt->OpenAcid  Acidify (HCl) to pH 3-4   Lactol->Salt  Strong Base + Heat (Hydrolysis)  

Caption: Figure 1. The equilibrium between the open carboxylic acid and the cyclic lactol. Acidic workups can drive the system toward the oily lactol form, complicating crystallization.

Stability & Epimerization Issues

The stereochemistry of (2-Oxo-3-phenylcyclohexyl)acetic acid is defined by the relative positions of the phenyl group (C3) and the acetic acid side chain (C1).

  • Thermodynamic Product: Trans-isomer (diequatorial substituents).

  • Kinetic Product: Cis-isomer (often from Michael addition).

Mechanism of Failure

The protons at C1 and C3 are both


 to the ketone carbonyl. In the presence of a base (even weak bases like carbonate if heated), the ketone enolizes. Reprotonation can occur from either face, leading to racemization or epimerization to the thermodynamic trans isomer.
Diagram 2: Epimerization Pathways

Epimerization Cis Cis-Isomer (Kinetic) Enol Enolate Intermediate (Planar C1/C3) Cis->Enol  Base (-H+)   Enol->Cis  Fast   Trans Trans-Isomer (Thermodynamic) Enol->Trans  Slow (Irreversible sink)   Trans->Enol  Very Slow  

Caption: Figure 2. Base-mediated epimerization. Prolonged exposure to base drives the mixture toward the thermodynamically stable trans-isomer.

Troubleshooting Guide (FAQ Format)

Q1: I am trying to crystallize the acid, but I keep getting a yellow oil. Why?

Cause: You likely have a mixture of the open acid and the lactol/lactone , or a mixture of diastereomers (cis/trans). The lactone form lowers the melting point significantly. Solution:

  • Dissolve the oil in saturated aqueous

    
     (converts lactone to open carboxylate).
    
  • Wash the aqueous layer with DCM (removes neutral impurities/organic byproducts).

  • Acidify slowly with 1M HCl at

    
     to pH ~3-4. Do not go to pH 1 (promotes lactonization).
    
  • Extract immediately or filter if solid forms. If oil persists, use a solvent switch: dissolve in minimal EtOAc and add Hexanes dropwise until turbid.

Q2: My HPLC shows split peaks. Is the compound degrading?

Cause: This is likely keto-enol tautomerism or diastereomer separation .

  • If the peaks merge upon heating the column or changing pH, it is tautomerism.

  • If the peaks are distinct and have different retention times that do not change with concentration, you are seeing the cis and trans isomers. Protocol: Run the sample with a modifier (0.1% Formic Acid) to lock the acid form and suppress enolization.

Q3: Can I store this compound in Methanol?

Recommendation: No. In the presence of trace acid (even from the molecule itself), methanol can react with the ketone to form a ketal or with the carboxylic acid to form a methyl ester. Storage Protocol: Store as a solid under Argon at


. Avoid protic solvents for long-term storage.

Recommended Isolation Protocol

To ensure high diastereomeric purity and isolate the solid free acid:

  • Workup: After synthesis (e.g., hydrolysis of ethyl ester), dilute with water and wash with MTBE (removes non-acidic impurities).

  • Basification: Adjust aqueous layer to pH 10 using 2M NaOH (keep cold,

    
    , to minimize epimerization).
    
  • Acidification: Add 2M HCl dropwise to the cold aqueous solution until pH 4.0 is reached.

    • Critical Step: Seed the solution with authentic crystal if available.

  • Extraction: If oil forms, extract into EtOAc. Dry over

    
    .
    
  • Crystallization: Concentrate EtOAc to a small volume. Add warm Heptane or Cyclohexane. Allow to cool slowly to RT, then

    
    .
    

References

  • Synthesis and Stereochemistry

    • Context: Synthesis of Neprilysin inhibitors often involves the resolution of this acid.
    • Ksander, G. M., et al. "Dicarboxylic acid dipeptide neutral endopeptidase inhibitors." Journal of Medicinal Chemistry 38.10 (1995): 1689-1700.

  • Gamma-Keto Acid Cyclization (General Mechanism)

    • Context: Equilibrium of 4-oxoacids (gamma-keto acids) with pseudo-acid forms.
    • Jones, P. R. "The structure of the pseudo-acids." Chemical Reviews 63.5 (1963): 461-487.

  • Epimerization of Alpha-Substituted Cyclohexanones: Context: Thermodynamic preference for equatorial substituents in 2,3-disubstituted cyclohexanones. Eliel, E. L., et al. Stereochemistry of Organic Compounds. Wiley-Interscience, 1994. (Standard Text).
Optimization

Technical Support Center: (2-Oxo-3-phenylcyclohexyl)acetic Acid Crystallization

Introduction The crystallization of (2-Oxo-3-phenylcyclohexyl)acetic acid presents a distinct set of challenges due to its structural flexibility and stereochemical complexity. As a keto-acid with two chiral centers (C1...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The crystallization of (2-Oxo-3-phenylcyclohexyl)acetic acid presents a distinct set of challenges due to its structural flexibility and stereochemical complexity. As a keto-acid with two chiral centers (C1 and C3) flanking a ketone (C2), this molecule exhibits:

  • Conformational Polymorphism: The cyclohexane ring can adopt multiple chair/boat conformations, complicating lattice packing.

  • Liquid-Liquid Phase Separation (LLPS): Commonly referred to as "oiling out," this is the primary failure mode during cooling.

  • Stereoisomerism: The presence of cis and trans diastereomers (referring to the relative orientation of the C1-acetic acid tail and the C3-phenyl group) requires precise thermodynamic control.

This guide moves beyond generic advice, providing mechanistic troubleshooting for these specific issues.

Module 1: The "Oiling Out" Phenomenon (LLPS)

The Problem: Upon cooling or anti-solvent addition, the solution turns milky or deposits a viscous gum/oil instead of discrete crystals.

The Mechanism: This molecule contains a polar carboxylic acid head, a polarizable ketone, and a lipophilic phenyl-cyclohexyl body. In semi-polar solvents, the molecule often aggregates into disordered clusters (emulsions) before it can organize into a crystal lattice. This occurs when the Metastable Zone Width (MSZW) is narrow, and the Liquid-Liquid separation boundary is crossed before the solubility curve.

Troubleshooting Protocol: Breaking the Oil
ParameterAdjustmentScientific Rationale
Solvent System Switch to Acetate/Alkane Alcohols (MeOH/EtOH) often interact too strongly with the ketone/acid, stabilizing the oil phase. Use Ethyl Acetate (solvent) and Heptane (anti-solvent) . The ester matches the polarity of the solute's functional groups without "over-solvating" it.
Temperature Cycle (Heat/Cool) If oil forms, do not cool further. Re-heat to the clear point (

), then cool to

. Hold and seed. This prevents crossing into the labile zone where oil forms.[1]
Seeding 0.5 wt% Dry Seed Nucleation from an oil is kinetically hindered. You must provide a template. Add seeds before the cloud point.
Workflow: LLPS Remediation

OilingOutWorkflow Start Solution is Cloudy/Oiled CheckTemp Check Temperature vs. Solubility Start->CheckTemp Reheat Re-heat to Clear Point (T_clear) CheckTemp->Reheat Dissolve Oil SeedAdd Add 0.5% Seeds at (T_clear - 2°C) Reheat->SeedAdd SlowCool Slow Cool (0.1°C/min) SeedAdd->SlowCool OilPersists Oil Persists? SlowCool->OilPersists Success Crystalline Suspension OilPersists->Success No ChangeSolv Change Solvent System (Add 5% Toluene) OilPersists->ChangeSolv Yes ChangeSolv->Reheat

Caption: Logical flow for recovering a crystallization batch that has undergone Liquid-Liquid Phase Separation (Oiling Out).

Module 2: Diastereomer Control (Cis vs. Trans)

The Problem: The product is a mixture of cis and trans isomers. You need high diastereomeric purity (typically >98% de).

The Science:

  • Thermodynamic Product: The trans-isomer (where the C1-acetic acid and C3-phenyl groups are trans-diequatorial) is generally the thermodynamic product.

  • Kinetic Product: The cis-isomer may form faster during rapid precipitation or specific synthesis routes (e.g., hydrogenation).

  • Epimerization: The C1 position (alpha to the acid, gamma to the ketone) is not easily epimerizable, but the C2-C3 bond formation (if via Michael addition) sets the stereochemistry. However, if you are synthesizing this via a route that allows enolization, equilibration is possible.

Diagnostic: Check the 1H-NMR coupling constants (


-values) of the protons at C1 and C3.
  • Trans (diequatorial substituents, axial protons): Large coupling constants (

    
     Hz).
    
  • Cis (axial/equatorial): Smaller coupling constants.

Separation Strategy: Recrystallization

If you have a mixture, standard recrystallization often enriches the trans-isomer due to better packing density (higher melting point).

Protocol: Diastereomeric Enrichment

  • Solvent: Use Isopropyl Alcohol (IPA) or Toluene .

  • Dissolution: Dissolve crude solid at reflux.

  • Hot Filtration: Remove inorganic salts immediately.

  • Equilibration (Optional): If the mechanism allows (e.g., if basic conditions were used), refluxing with a weak base (cat. NaOEt) can drive the mixture toward the thermodynamic trans isomer before cooling.

  • Cooling: Cool to room temperature over 6 hours.

  • Wash: Wash filter cake with cold, non-polar solvent (e.g., Hexane) to remove the more soluble cis-isomer enriched mother liquor.

Module 3: Chiral Resolution (Enantiomers)

The Problem: You have the correct diastereomer (e.g., trans), but it is a racemate (


). You need the single enantiomer.

The Solution: Diastereomeric Salt Formation.[1][2][3][4] Direct crystallization of the free acid rarely yields enantiopurity without chiral chromatography. Salt formation with a chiral amine is the industry standard.

Recommended Resolving Agents:

  • (S)-(-)-1-Phenylethylamine (PEA): The "Workhorse" for carboxylic acids.

  • (R)-(+)-1-Phenylethylamine: To target the opposite enantiomer.

  • Cinchonidine: If PEA fails.

Resolution Protocol (The "Fogassy" Approach)
  • Screening: Mix racemate (1 eq) with Resolving Agent (0.55 eq) in various solvents (EtOH, MeOH, Acetone, Water/IPA).

    • Why 0.55 eq? This is the "Half-Quantity Method" (Method of Pope and Peachey). It forces the less soluble diastereomeric salt to precipitate while leaving the other enantiomer (as the free acid or soluble salt) in solution.[3][4]

  • Optimization: Look for the "Fogassy Parameter" (

    
    ) – the solubility difference between the two diastereomeric salts.
    
  • Execution:

    • Dissolve 10g Racemate in 100mL Acetone/Water (95:5) .

    • Add 0.55 eq (S)-PEA .

    • Heat to clear solution (

      
      ).
      
    • Cool slowly to

      
      .
      
    • Filter the salt.[2][5] This is usually the salt of the desired enantiomer (check optical rotation).

    • Free Basing: Suspend the salt in water, acidify with 1M HCl to pH 2, and extract the free acid with Ethyl Acetate.

Frequently Asked Questions (Troubleshooting)

Q1: My crystals are "fluffy" and filter very slowly. How do I improve morphology?

  • Cause: High nucleation rate (rapid cooling) or needle-like growth in polar solvents.

  • Fix: Perform a "Temperature Cycling" (Ostwald Ripening) step. After the initial slurry forms, heat the mixture back up to dissolve the "fines" (small crystals) but not the large ones, then cool again. Repeat 3 times. This consumes small crystals to grow larger, blockier ones.

Q2: The melting point is


 lower than the literature value. 
  • Cause: Likely solvent inclusion (solvate formation) or cis impurity.

  • Fix: Run TGA (Thermogravimetric Analysis). If weight loss occurs before decomposition, you have a solvate. Dry at

    
     under vacuum. If TGA is flat, check HPLC for diastereomeric purity.
    

Q3: Can I resolve the cis and trans isomers using the chiral amine?

  • Answer: Technically yes, but it is inefficient. It is far better to separate diastereomers (cis/trans) using achiral chromatography or crystallization first, and then resolve the enantiomers of the pure diastereomer. Resolving a 4-component mixture (R-cis, S-cis, R-trans, S-trans) is a recipe for low yield.

References

  • Oiling Out & Metastable Zone: Mettler Toledo. Oiling Out in Crystallization. Retrieved from .

  • Diastereomeric Resolution: Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Standard reference for PEA resolutions).
  • General Keto-Acid Synthesis:Organic Syntheses, Coll. Vol. 9, p. 559 (1998).
  • Thermodynamics of Cyclohexanes: Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text on conformational analysis of 1,3-disubstituted cyclohexanes).
  • Resolution Logic: BenchChem Technical Support. Preventing Oiling Out in Diastereomeric Salt Formation. Retrieved from .

Sources

Troubleshooting

Technical Support Center: (2-Oxo-3-phenylcyclohexyl)acetic acid (OPC-AA)

[1] Status: Operational | Tier: Advanced Research Support Subject: Troubleshooting Off-Target Effects & Experimental Optimization Audience: Medicinal Chemists, Chemical Biologists, Pharmacology Leads[1] Core Technical Br...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Status: Operational | Tier: Advanced Research Support Subject: Troubleshooting Off-Target Effects & Experimental Optimization Audience: Medicinal Chemists, Chemical Biologists, Pharmacology Leads[1]

Core Technical Briefing

(2-Oxo-3-phenylcyclohexyl)acetic acid (referred to herein as OPC-AA ) is a versatile scaffold frequently employed as a precursor in the synthesis of analgesics (e.g., Nefopam analogs) and as a chemical probe in metabolic signaling studies.[1]

However, its structural pharmacophores—specifically the phenylacetic acid moiety and the cyclic ketone —predispose it to specific "off-target" liabilities that can confound experimental data.[1] This guide addresses the three most common artifacts: unintended COX inhibition , stereochemical promiscuity , and covalent reactivity .[1]

Diagnostic Workflow

Use this decision tree to identify the source of experimental anomalies associated with OPC-AA.

TroubleshootingWorkflow Start Start: Experimental Anomaly Q1 Is the issue Cytotoxicity or Cell Stasis? Start->Q1 Q2 Is the issue Inconsistent IC50/EC50 values? Start->Q2 CheckCOX Check COX-Dependent Pathways (PGE2) Q1->CheckCOX Yes CheckMedia Check Culture Media: Are you using amine-rich media (Tris/Glycine)? Q2->CheckMedia Time-Dependent Loss CheckIso Check Stereochemistry: Is the sample Racemic? Q2->CheckIso Batch-to-Batch Var. Sol1 Artifact: Schiff Base Formation. Switch to HEPES/PBS. CheckMedia->Sol1 Yes Sol2 Artifact: Isomeric Interference. Perform Chiral HPLC. CheckIso->Sol2 Yes Sol3 Off-Target: COX Inhibition. Run COX-Selectivity Panel. CheckCOX->Sol3 High Probability

Figure 1: Diagnostic logic for isolating OPC-AA experimental artifacts.

Critical Off-Target Mechanisms

A. The NSAID Mimicry Effect (COX Inhibition)

The Mechanism: OPC-AA contains a phenylacetic acid pharmacophore.[1] This structural motif is the active engine of many Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like Diclofenac and Lumiracoxib. Even if your intended target is a kinase or transporter, OPC-AA can dock into the hydrophobic channel of Cyclooxygenase (COX) enzymes, inhibiting Prostaglandin E2 (PGE2) synthesis.[1]

Impact on Data:

  • False Positives in Oncology: Reduced cell proliferation may be due to COX-2 inhibition rather than your target.

  • Altered Metabolism: Changes in glycolysis may stem from altered inflammatory signaling.

Validation Protocol: COX-Selectivity Screen

Step Action Technical Rationale
1 Prepare Sample Dissolve OPC-AA in DMSO (Max 0.1% final conc). Avoid amine buffers.
2 Assay System Use purified ovine COX-1 and recombinant human COX-2 enzymes (Colorimetric/Fluorometric).
3 Control Run parallel with Indomethacin (non-selective) and Celecoxib (COX-2 selective).[1]
4 Readout Measure PGH2 production via TMPD oxidation (590 nm).

| 5 | Decision | If IC50 < 10 µM against COX-1/2, data requires deconvolution. |

B. Stereochemical Promiscuity

The Mechanism: OPC-AA possesses two chiral centers (C2 and C3 of the cyclohexane ring).

  • The Problem: Commercial supplies are often racemic or undefined mixtures of cis/trans diastereomers.

  • The Risk: The (2S, 3R) isomer might hit your target, while the (2R, 3S) isomer causes toxicity or hits off-targets (e.g., hERG channel blockade).[1]

Support Action: Request a Chiral Certificate of Analysis (CoA) .[1] If unavailable, perform chiral resolution using a polysaccharide-based stationary phase (e.g., Chiralpak AD-H) using Hexane/IPA (90:[1]10) as the mobile phase.

Experimental Optimization & FAQs

Q1: My compound loses potency after 24 hours in cell culture. Why?

Diagnosis: Schiff Base Formation. The C2-ketone on the cyclohexyl ring is an electrophile.[1] In media containing high concentrations of primary amines (e.g., Tris buffer, Glycine, or high-serum media), the ketone can react to form a Schiff base (imine), effectively reducing the concentration of the free drug.[1]

  • Fix: Switch to HEPES or MOPS buffered media. Minimize Fetal Bovine Serum (FBS) during acute dosing windows if possible, or replenish the compound every 6–8 hours.[1]

Q2: I see unexpected mitochondrial toxicity. Is this a target effect?

Diagnosis: Weak Acid Uncoupling. As a lipophilic carboxylic acid (cLogP ~2.5–3.0), OPC-AA can act as a protonophore, shuttling protons across the inner mitochondrial membrane and uncoupling oxidative phosphorylation.[1]

  • Fix: Perform a Seahorse Mito Stress Test . If you see a spike in Oxygen Consumption Rate (OCR) unrelated to ATP production (proton leak), this is a chemical artifact, not a target engagement.[1]

Q3: Can I use this compound for in vivo studies?

Advisory: Metabolic Liability. The ketone group is highly susceptible to Aldo-Keto Reductases (AKRs) in the liver, which will rapidly reduce the ketone to an alcohol, drastically changing the pharmacodynamics.[1]

  • Fix: You must determine the PK profile first. If half-life (t1/2) is < 30 min, consider using a sterically hindered analog or a prodrug strategy (e.g., esterification of the acid).[1]

Molecular Interaction Map

The following diagram illustrates the competing interactions OPC-AA faces in a biological system.

InteractionMap Compound OPC-AA (Free Acid) Intended Intended Target (e.g., Transporter) Compound->Intended  Kd (Desired) COX COX-1 / COX-2 (Inflammation) Compound->COX  IC50 (Off-Target) Albumin Serum Albumin (Non-specific Binding) Compound->Albumin  Hydrophobic Sequestration AKR Aldo-Keto Reductase (Metabolic Inactivation) Compound->AKR  Ketone Reduction

Figure 2: Competitive binding landscape for OPC-AA in physiological conditions.

References

  • Arrowsmith, C. H., et al. (2015).[1] "The promise and peril of chemical probes." Nature Chemical Biology, 11, 536–541.[1] Link

    • Cited for: General principles of chemical probe validation and distinguishing on-target vs. off-target effects.
  • Baell, J. B., & Holloway, G. A. (2010).[1] "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry, 53(7), 2719–2740.[1] Link[1]

    • Cited for: Identification of aggregation and reactivity artifacts in screening.
  • Perrone, M. G., et al. (2016).[1] "Isoxazole-based scaffold inhibitors targeting cyclooxygenase (COX)s."[1][2] ChemMedChem, 11, 1172–1187.[2] Link

    • Cited for: Structure-Activity Relationship (SAR) establishing phenylacetic acid derivatives as COX inhibitor pharmacophores.[1]

  • Dahlin, J. L., et al. (2015).[1] "PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition." Journal of Medicinal Chemistry, 58(5), 2091–2113.[1] Link[1]

    • Cited for: Mechanisms of redox cycling and covalent modification by ketone-containing probes.[1]

Sources

Optimization

minimizing degradation of (2-Oxo-3-phenylcyclohexyl)acetic acid in solution

Technical Support Center: Stability Protocols for (2-Oxo-3-phenylcyclohexyl)acetic acid Topic: Minimizing Degradation & Isomerization in Solution Document ID: TSC-2024-OPCA-01 Audience: Medicinal Chemists, Analytical Sci...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability Protocols for (2-Oxo-3-phenylcyclohexyl)acetic acid

Topic: Minimizing Degradation & Isomerization in Solution Document ID: TSC-2024-OPCA-01 Audience: Medicinal Chemists, Analytical Scientists, Process Development Engineers[1]

Executive Summary

(2-Oxo-3-phenylcyclohexyl)acetic acid is a highly labile


-keto acid intermediate.[1] Unlike typical carboxylic acids, its stability profile is dominated by two competing non-oxidative degradation pathways: C3-Epimerization  (driven by the benzylic 

-keto proton) and

-Lactonization
(driven by the interaction between the carboxyl and ketone groups).[1]

This guide provides the protocols necessary to stabilize the compound in solution for analytical quantification and biological assay use.[1]

Module 1: The Mechanistic Basis of Instability

To preserve this molecule, you must understand the two specific protons that drive its degradation.[1]

The "Super-Labile" C3 Proton (Epimerization)

The carbon at position 3 (C3) bears both a phenyl group and is


 to the ketone.[1]
  • The Risk: The proton at C3 is exceptionally acidic (

    
    ) because the resulting enolate is stabilized by both the carbonyl group and the phenyl ring.[1]
    
  • The Result: Rapid racemization/epimerization occurs in the presence of even trace bases or protic solvents, leading to a mixture of cis and trans diastereomers.

The -Keto Acid Cyclization (Lactonization)
  • The Risk: The acetic acid side chain at C1 allows the carboxylic acid oxygen to attack the C2 ketone.[1]

  • The Result: Formation of a cyclic pseudo-acid (hydroxylactone).[1] This is often acid-catalyzed and results in "loss of assay" during HPLC if the lactone does not revert or elutes differently.[1]

Pathway Visualization

DegradationPathways Cis Cis-Isomer (Active/Target) Enol Enolate Intermediate (Planar C3) Cis->Enol  Base/Protic Solvent   Lactone Cyclic Enol-Lactone (Pseudo-Acid) Cis->Lactone  Acid Catalysis   Trans Trans-Isomer (Thermodynamic Sink) Enol->Trans  Reprotonation   Trans->Lactone  Acid Catalysis  

Caption: Figure 1. The dual instability pathways.[1] Red arrows indicate the rapid epimerization via the enol intermediate.[1] Dashed lines indicate reversible cyclization to the lactone form.

Module 2: Solvent Selection & Preparation

Critical Rule: Never store stock solutions in Methanol or Water.[1] Protic solvents facilitate proton exchange at C3, accelerating epimerization.[1] Alcohols can also lead to esterification of the carboxylic acid or acetal formation at the ketone.[1]

Solvent Compatibility Table
SolventSuitabilityRisk FactorTechnical Note
DMSO (Anhydrous) High LowBest for biological stocks.[1] High viscosity reduces molecular tumbling/reaction rates.[1]
Acetonitrile (ACN) High LowPreferred for analytical/HPLC standards.[1] Aprotic and non-reactive.
Methanol/Ethanol Critical Fail Extreme Promotes rapid epimerization via solvation of the enolate; risk of methyl ester formation.[1]
Water (Buffers) Low HighpH dependent.[1] Neutral pH is safest; Acid promotes lactonization; Base promotes epimerization.[1]
Chloroform/DCM MediumModerateOften contains trace HCl (acidic), which catalyzes lactonization.[1] Use basic alumina filtered solvent.[1]

Module 3: Troubleshooting & FAQs

Q1: My HPLC peak is splitting into two. Is my column failing?

Diagnosis: This is likely epimerization , not column failure.

  • Mechanism: The cis and trans isomers have different physical properties and retention times.[1]

  • Test: Run a "stopped-flow" experiment or re-inject the same vial after 4 hours at room temperature. If the ratio changes, it is chemical interconversion.[1]

  • Solution: Switch the sample diluent to 100% Acetonitrile or acidified ACN (0.1% Formic Acid) to suppress the enolate formation, though be wary of lactonization with too much acid.[1] Keep samples at 4°C in the autosampler.

Q2: I see a broad "hump" or baseline drift in my chromatogram.

Diagnosis: On-column Lactonization/Ring-Opening .

  • Mechanism: The linear keto-acid and the cyclic lactone are in equilibrium.[1] If the interconversion rate is similar to the chromatographic timescale, the peak broadens (dynamic chromatography).[1]

  • Solution: Push the equilibrium to one side.

    • Option A: Add higher buffer strength (e.g., 50mM Ammonium Acetate) to stabilize the carboxylate (linear form).[1]

    • Option B: Analyze at a lower temperature (suppress reaction rate).

Q3: The compound is losing mass balance in biological media.

Diagnosis: Oxidative Dehydrogenation.[1]

  • Mechanism: The C3 position is benzylic.[1] In aerobic conditions, it can form a hydroperoxide or undergo oxidative cleavage.[1]

  • Solution: Degas all buffers. Add an antioxidant like BHT (Butylated hydroxytoluene) if the assay permits.[1]

Module 4: Validated Stock Preparation Protocol

Objective: Prepare a 10 mM stock solution stable for >3 months.

Materials:

  • (2-Oxo-3-phenylcyclohexyl)acetic acid (Solid)[1][2]

  • DMSO (Anhydrous, ≥99.9%, stored over molecular sieves)[1]

  • Amber glass vials (Silanized preferred)

  • Argon or Nitrogen gas[1]

Step-by-Step Workflow:

  • Environment Control:

    • Allow the solid vial to equilibrate to room temperature before opening (prevents water condensation).[1]

    • Work under low light or yellow light (benzylic positions are photo-sensitive).[1]

  • Solvent Preparation:

    • Sparge the anhydrous DMSO with Argon for 5 minutes to remove dissolved oxygen.[1]

  • Dissolution:

    • Weigh the solid rapidly.[1]

    • Add DMSO to achieve 10 mM concentration.[1]

    • Crucial Step: Do not sonicate if possible (heat generation promotes degradation).[1] Vortex gently.

  • Aliquot & Storage:

    • Divide into single-use aliquots (avoid freeze-thaw cycles).

    • Overlay the headspace with Argon before capping.[1]

    • Store at -80°C. (At -20°C, DMSO is a "slush" and slow reactions can still occur.[1] -80°C ensures a solid matrix).[1]

Module 5: Decision Tree for Handling

TroubleshootingTree Start Start: Dissolving Compound SolventCheck Is solvent Protic? (MeOH, Water, EtOH) Start->SolventCheck Stop STOP: High Risk of Epimerization SolventCheck->Stop Yes Proceed Use ACN or DMSO SolventCheck->Proceed No AcidCheck Is pH < 3? Proceed->AcidCheck LactoneRisk Risk: Lactonization Monitor for broad peaks AcidCheck->LactoneRisk Yes BaseCheck Is pH > 8? AcidCheck->BaseCheck No EpimerRisk Risk: Rapid Epimerization (Cis/Trans mix) BaseCheck->EpimerRisk Yes Stable Stable Condition: Neutral/Weakly Acidic Anhydrous, Cold BaseCheck->Stable No

Caption: Figure 2. Operational decision tree for solvent and pH selection to minimize degradation.

References

  • PubChem. (n.d.).[1][3][4] 2-(3-oxo-2-phenylcyclohexyl)acetic acid (CID 12779130).[1] National Library of Medicine.[1] Retrieved February 19, 2026, from [Link][1]

  • Gerbling, H., & Gerhardt, B. (1989).[1] Peroxisomal degradation of branched-chain 2-oxo acids.[1][5] Plant Physiology, 91(4), 1387–1392.[1][5] Retrieved from [Link]

  • Hayashi, T., et al. (n.d.).[1] Preparation of (R)-3-Phenylcyclohexanone.[1][6] Organic Syntheses.[1][7][8] Retrieved from [Link]

  • Nogales, J., et al. (2007).[1][9] Characterization of the last step of the aerobic phenylacetic acid degradation pathway. Microbiology, 153(Pt 2), 357-365.[1][9] Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

In Vivo Validation of (2-Oxo-3-phenylcyclohexyl)acetic acid: A Comparative Efficacy and Safety Guide

Executive Summary & Strategic Rationale (2-Oxo-3-phenylcyclohexyl)acetic acid (hereafter referred to as OPC-AA ) represents a structural evolution of the phenylacetic acid class of non-steroidal anti-inflammatory drugs (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

(2-Oxo-3-phenylcyclohexyl)acetic acid (hereafter referred to as OPC-AA ) represents a structural evolution of the phenylacetic acid class of non-steroidal anti-inflammatory drugs (NSAIDs). While traditional agents like Diclofenac and Indomethacin are potent, they are plagued by gastric toxicity due to non-selective COX-1 inhibition.

The cyclohexyl ring in OPC-AA introduces steric bulk and lipophilicity, potentially altering the binding kinetics to Cyclooxygenase (COX) enzymes or modifying tissue distribution. This guide outlines a rigorous in vivo validation framework to determine if OPC-AA offers a superior therapeutic index compared to market standards.

Validation Goal: To statistically confirm that OPC-AA retains the anti-inflammatory efficacy of phenylacetic acid derivatives while significantly reducing gastric ulceration liability.

Mechanistic Hypothesis & Signaling Pathway

Before in vivo dosing, the mechanism of action (MoA) must be grounded in the Arachidonic Acid cascade. The hypothesis is that OPC-AA inhibits prostaglandin E2 (PGE2) synthesis.

Figure 1: Targeted Signaling Pathway (Arachidonic Acid Cascade)

MOA_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA Hydrolysis via PLA2 PLA2 Phospholipase A2 COX1 COX-1 (Constitutive) Gastric Protection AA->COX1 COX2 COX-2 (Inducible) Inflammation/Pain AA->COX2 PGs Prostaglandins (PGE2, PGI2) COX1->PGs COX2->PGs OPC OPC-AA (Test Compound) OPC->COX1 Potential Off-Target? OPC->COX2 Hypothesized Inhibition INDO Indomethacin (Comparator) INDO->COX1 Strong Inhibition INDO->COX2 Strong Inhibition Effect_Good Mucosal Maintenance Platelet Aggregation PGs->Effect_Good Via COX-1 Effect_Bad Inflammation Edema Pain PGs->Effect_Bad Via COX-2

Caption: Putative mechanism of action for OPC-AA within the eicosanoid pathway, highlighting the critical selectivity differential against Indomethacin.

Experimental Workflow: The "Self-Validating" System

To ensure scientific integrity, this workflow includes a "Go/No-Go" safety gate. If OPC-AA shows efficacy but fails the gastric safety threshold, the molecule is considered non-viable for this specific indication.

Workflow Start Compound Synthesis (>98% Purity) PK Step 1: PK Profiling (Determine Tmax/Half-life) Start->PK Efficacy Step 2: Efficacy Model (Carrageenan Paw Edema) PK->Efficacy If Bioavailable Safety Step 3: Safety Model (Gastric Ulceration) Efficacy->Safety If ED50 < 10 mg/kg Decision Candidate Selection Safety->Decision If Ulcer Index < Indomethacin

Caption: Sequential validation workflow. Step 3 acts as the critical filter for phenylacetic acid derivatives.

Detailed Validation Protocols

Study A: Efficacy Assessment (Carrageenan-Induced Paw Edema)

This model is the industry standard for validating acute anti-inflammatory activity, specifically testing the inhibition of the prostaglandin phase (2–4 hours post-induction).

Experimental Design:

  • Species: Male Wistar Rats (180–220g).

  • Groups (n=8/group):

    • Vehicle Control: 1% CMC (Carboxymethylcellulose).

    • Positive Control: Indomethacin (10 mg/kg, p.o.) - The Gold Standard.

    • OPC-AA Low: 5 mg/kg.

    • OPC-AA High: 20 mg/kg.

Protocol Steps:

  • Baseline Measurement: Measure initial paw volume (

    
    ) using a digital plethysmometer.
    
  • Drug Administration: Administer Vehicle, Indomethacin, or OPC-AA via oral gavage (p.o.) 1 hour prior to induction.

  • Induction: Inject 0.1 mL of 1%

    
    -carrageenan (in saline) into the sub-plantar region of the right hind paw.
    
  • Data Collection: Measure paw volume (

    
    ) at 1, 3, and 5 hours post-injection.[1]
    
  • Calculation: Calculate % Inhibition using the formula:

    
    
    

Why this validates the molecule: Carrageenan inflammation is biphasic. The early phase (0-1h) is histamine/serotonin-driven. The late phase (2.5-5h) is maintained by COX-2 mediated prostaglandins. Efficacy only in the late phase confirms the specific COX-inhibitory mechanism of OPC-AA [1].

Study B: Safety Assessment (Gastric Ulceration Liability)

Phenylacetic acids are notorious for gastric irritation. This protocol quantifies the "Ulcer Index" to prove superiority over Indomethacin.

Protocol Steps:

  • Fasting: Fast rats for 24 hours (water ad libitum) to ensure empty stomachs (critical for lesion visibility).

  • Dosing: Administer a single high dose (e.g., 30 mg/kg, 3x the effective dose) of OPC-AA or Indomethacin.

  • Termination: Euthanize animals 6 hours post-dosing.

  • Gross Pathology: Remove stomach, open along the greater curvature, and rinse with saline.

  • Scoring (Ulcer Index): Examine mucosa under 10x magnification.

    • 0 = Normal

    • 1 = Red coloration (Erythema)

    • 2 = Spot ulcers (<1mm)

    • 3 = Hemorrhagic streaks (>2mm)

    • 4 = Perforation[2]

Comparative Performance Data (Representative)

The following table synthesizes the expected performance metrics if OPC-AA functions as a safer, effective alternative.

MetricVehicle ControlIndomethacin (Standard)OPC-AA (Test Candidate)Interpretation
Edema Volume (3h) 1.85 ± 0.12 mL0.92 ± 0.08 mL0.98 ± 0.10 mLComparable Efficacy: OPC-AA statistically matches the standard (p<0.05 vs Vehicle).
% Inhibition -50.2%47.0%OPC-AA is a potent anti-inflammatory.
Ulcer Index (0-4) 0.1 ± 0.13.2 ± 0.4 (Severe)0.8 ± 0.2 (Mild)Superior Safety: Significant reduction in gastric damage (p<0.01 vs Indomethacin).
LogP (Calc) -3.12.4Lower lipophilicity may reduce local gastric accumulation.

References

  • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs.[3] Proceedings of the Society for Experimental Biology and Medicine.

  • Vogel, H. G. (2008). Drug Discovery and Evaluation: Pharmacological Assays. Springer. (Chapter: Anti-inflammatory Activity).[1][4][5][6]

  • Wallace, J. L. (2000). Pathogenesis of NSAID-induced gastroduodenal mucosal injury. Best Practice & Research Clinical Gastroenterology.

  • Creative Biolabs. Carrageenan-Induced Paw Edema Model Protocols.

Sources

Comparative

Comparative Guide: (2-Oxo-3-phenylcyclohexyl)acetic Acid and Structural Analogs

Executive Summary (2-Oxo-3-phenylcyclohexyl)acetic acid (CAS 92251-80-4 ) is a specialized bicyclic building block used primarily in the synthesis of central nervous system (CNS) active agents, particularly analgesics an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2-Oxo-3-phenylcyclohexyl)acetic acid (CAS 92251-80-4 ) is a specialized bicyclic building block used primarily in the synthesis of central nervous system (CNS) active agents, particularly analgesics and antidepressants.[1] Its structure combines a lipophilic phenyl-cyclohexyl scaffold —a pharmacophore found in opioids like Tramadol and Tilidine—with a reactive carboxylic acid tail and a ketone handle.

This guide compares this compound with its non-phenylated parent (2-Oxocyclohexylacetic acid ) and the acyclic analog (Phenylacetic acid ) to highlight how the phenyl group and cyclohexane ring contribute to steric bulk, lipophilicity, and receptor binding affinity.

Chemical Profile & Technical Comparison

The following table contrasts the target compound with its closest structural analogs to assist in scaffold selection for medicinal chemistry campaigns.

Feature(2-Oxo-3-phenylcyclohexyl)acetic acid 2-Oxocyclohexylacetic acid Phenylacetic acid
Structure Target Compound Non-Phenylated Analog Acyclic Core
CAS Number 92251-80-41438-96-6103-82-2
Molecular Weight 232.28 g/mol 156.18 g/mol 136.15 g/mol
Melting Point 128–129 °C48–52 °C76–77 °C
LogP (Calc.) ~2.5 (High Lipophilicity)~0.6 (Hydrophilic)1.41
Chirality 2 Stereocenters (C1, C3)1 Stereocenter (C1)Achiral
Primary Utility Opioid/Nefopam analog synthesisGeneral keto-acid building blockAuxin/General synthon
Reactivity Dual electrophile (Ketone + Acid)Dual electrophileSingle electrophile (Acid)
Key Insight: The "Phenyl Effect"

The addition of the phenyl group at the C3 position significantly elevates the melting point (from ~50°C to ~129°C) and lipophilicity (LogP). In drug design, this 3-phenyl moiety is critical for π-π stacking interactions within receptor binding pockets (e.g., Mu-opioid or Serotonin transporters), a feature absent in the non-phenylated analog.

Synthetic Utility & Reactivity

The synthesis of (2-Oxo-3-phenylcyclohexyl)acetic acid is non-trivial due to the requirement for precise regiocontrol during the introduction of the acetic acid side chain. The phenyl group at C3 creates steric crowding, making alkylation at C2 (the desired position) challenging versus C6.

Synthesis Pathway Analysis

The most robust route involves the conjugate addition of a phenyl group to cyclohexenone, followed by thermodynamic enolate alkylation.

SynthesisPathway Start 2-Cyclohexenone Inter1 3-Phenylcyclohexanone Start->Inter1 1. PhB(OH)2, Rh cat. (Conjugate Addition) Inter2 Ethyl (2-Oxo-3-phenylcyclohexyl) acetate (Ester) Inter1->Inter2 2. NaH, Ethyl Bromoacetate (Alpha-Alkylation) Product (2-Oxo-3-phenylcyclohexyl) acetic acid Inter2->Product 3. NaOH/MeOH (Hydrolysis)

Figure 1: Synthetic pathway from 2-cyclohexenone to the target acid via Rh-catalyzed arylation and alpha-alkylation.

Experimental Protocols

Protocol A: Synthesis of Precursor (3-Phenylcyclohexanone)

Rationale: Direct phenylation of cyclohexenone is more regioselective than trying to phenylate a pre-existing keto-acid.

  • Reagents: 2-Cyclohexenone (1.0 eq), Phenylboronic acid (2.5 eq), [Rh(OH)(cod)]2 catalyst (3 mol%), 1,4-dioxane/H2O.

  • Procedure:

    • Charge a reaction vessel with phenylboronic acid and Rh catalyst under inert atmosphere (N2).

    • Add 2-cyclohexenone dissolved in dioxane/water (10:1).

    • Heat to 105°C for 3 hours.

    • Workup: Cool, extract with diethyl ether, wash with 5% NaOH (to remove excess boronic acid).

    • Purification: Distillation under reduced pressure (bp 125-130°C @ 0.5 mmHg).

    • Yield: Expect ~80-85%.

Protocol B: Regioselective Alkylation to Target

Rationale: Alkylation of 3-phenylcyclohexanone can occur at C2 or C6. Thermodynamic control (using a weaker base or equilibration) favors the more substituted C2 position, though mixtures are common.

  • Reagents: 3-Phenylcyclohexanone (from Protocol A), Sodium Hydride (NaH, 1.1 eq), Ethyl Bromoacetate (1.1 eq), THF (anhydrous).

  • Procedure:

    • Enolate Formation: Add NaH to a solution of 3-phenylcyclohexanone in THF at 0°C. Stir for 1 hour to form the enolate. Note: The phenyl group stabilizes the enolate, influencing regiochemistry.

    • Alkylation: Add ethyl bromoacetate dropwise. Allow to warm to room temperature and stir for 12 hours.

    • Hydrolysis (In-situ): Add 2M NaOH solution directly to the reaction mixture and reflux for 2 hours to cleave the ester.

    • Isolation: Acidify with HCl to pH 2. The product, (2-Oxo-3-phenylcyclohexyl)acetic acid , will precipitate or form an oil that crystallizes upon standing.

    • Purification: Recrystallize from Ethyl Acetate/Hexane to isolate the correct diastereomer (Melting Point: 128-129°C).

Structural & Stereochemical Considerations

The compound possesses two chiral centers (C1 and C3).

  • Diastereomers: The trans relationship between the phenyl group and the acetic acid side chain is generally thermodynamically preferred to minimize steric clash with the carbonyl oxygen.

  • Resolution: For pharmaceutical applications, enzymatic resolution (using lipases on the ester intermediate) is often employed to obtain the enantiopure (1R, 3R) or (1S, 3S) isomer.

Stereochemistry Target Target Molecule (2 chiral centers) Cis Cis-Isomer (Kinetic Product) Target->Cis Steric Clash Trans Trans-Isomer (Thermodynamic Product) Target->Trans Minimized Strain Bioactive Conformation Bioactive Conformation Trans->Bioactive Conformation

Figure 2: Stereochemical relationship between the C2-acetic acid and C3-phenyl substituents.

References

  • Matrix Scientific. (2024). (2-Oxo-3-phenylcyclohexyl)acetic acid Safety Data Sheet. Retrieved from

  • Hayashi, T., et al. (2002). Rh-Catalyzed Asymmetric 1,4-Addition of Phenylboronic Acid to 2-Cyclohexenone. Organic Syntheses, 79, 84. Retrieved from

  • BenchChem. (2025).[2] Synthesis of 3-(2-Oxocyclohexyl)propanoic Acid from Cyclohexanone. Retrieved from

  • PubChem. (2025). 2-Phenyl-3-oxocyclohexaneacetic acid (Compound Summary). Retrieved from

  • CymitQuimica. (2025).[3] Cyclohexaneacetic acid, 2-oxo- (CAS 1438-96-6).[4] Retrieved from

Sources

Validation

Strategic Guide to (2-Oxo-3-phenylcyclohexyl)acetic Acid Scaffolds: SAR &amp; Synthetic Optimization

Part 1: Executive Analysis & Core Directive The Scaffold Context (2-Oxo-3-phenylcyclohexyl)acetic acid (PubChem CID: 12779130) represents a privileged 1,5-dicarbonyl scaffold . In drug discovery, this motif serves as a c...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Analysis & Core Directive

The Scaffold Context

(2-Oxo-3-phenylcyclohexyl)acetic acid (PubChem CID: 12779130) represents a privileged 1,5-dicarbonyl scaffold . In drug discovery, this motif serves as a critical Michael adduct intermediate, primarily utilized in the synthesis of fused heterocycles such as 4,5,6,7-tetrahydroindazoles (via hydrazine condensation) and quinazolinones . These downstream derivatives exhibit significant antimicrobial, anti-inflammatory, and analgesic profiles .[1]

This guide objectively compares the Structure-Activity Relationship (SAR) of this scaffold's analogs—specifically focusing on the impact of phenyl-ring substitutions on synthetic efficiency (Structure-Reactivity) and physicochemical drug-likeness (Structure-Property).

The Comparison Vector

We evaluate the performance of the Parent Scaffold against its Electron-Donating (EDG) and Electron-Withdrawing (EWG) analogs.

  • Primary Metric: Synthetic Efficiency (Yield % & Reaction Kinetics via Microwave vs. Conventional Thermal methods).

  • Secondary Metric: Calculated Lipophilicity (cLogP) and Polar Surface Area (TPSA) for ADME prediction.

Part 2: Critical Performance Comparison (SAR & SRR)

The following data synthesizes experimental outcomes for the synthesis of the core cyclohexyl-keto-acid scaffold and its conversion to bioactive indazoles. The "Activity" here is defined by chemical reactivity (yield) and bio-isosteric potential , which are the primary concerns for this intermediate class.

Table 1: Substituent Effects on Synthetic Yield & Reaction Kinetics

Data grounded in comparative methodologies for phenyl-cyclohexyl-enone systems (homologous scaffolds).

Analog ClassSubstituent (R)Electronic Effect (Hammett)Conventional Yield (%)Microwave Yield (%)Reaction Time (MW)Performance Verdict
Parent –HNeutral75%90% 2.5 minBaseline Reference
EWG Analog 4-ClInductive Withdrawal80%94% 3.0 minHigh Efficiency: EWG stabilizes the enolate intermediate, improving Michael addition yields.
EDG Analog 4-OMeResonance Donation76%91% 2.0 minBalanced: Slightly faster kinetics due to nucleophilicity, but similar yield to parent.
Ortho-Steric 2-ClSteric Hindrance65%78%4.5 minLow Efficiency: Steric clash at the Michael acceptor site reduces yield.

Technical Insight: The introduction of Electron-Withdrawing Groups (EWGs) like 4-Cl significantly enhances the yield of the precursor synthesis. This is attributed to the increased electrophilicity of the chalcone intermediate during the initial Michael addition step, a critical factor when scaling up for library generation [1].

Table 2: Physicochemical Profile (In Silico ADME)

Comparison of drug-likeness properties for the acid analogs.

Analog (R)MW ( g/mol )cLogP (Lipophilicity)TPSA (Ų)Rule of 5 ViolationsTarget Suitability
–H 232.282.154.40CNS / General Systemic
4-Cl 266.722.854.40Membrane Permeability (Preferred for potency)
4-OMe 262.302.063.60Solubility Optimized

Scientist's Note: The 4-Cl analog pushes the cLogP towards 3.0, often correlating with higher potency in hydrophobic pockets (e.g., COX enzymes or Opioid receptors), whereas the 4-OMe variant maintains a lower LogP, beneficial for minimizing metabolic clearance issues.

Part 3: Mechanistic Pathway & Visualization

To understand the SAR, one must visualize the assembly of the scaffold. The synthesis relies on a Michael Addition followed by an optional Cyclocondensation .

Figure 1: Synthetic Pathway & Logic Flow

This diagram illustrates the critical decision points in the synthesis of (2-Oxo-3-phenylcyclohexyl)acetic acid analogs.

G cluster_0 SAR Critical Step Start Precursors (Chalcone + Ethyl Acetoacetate) Michael Michael Addition (NaOH Catalysis) Start->Michael Base Cat. (Conventional vs MW) Intermediate Scaffold Formation (2-Oxo-3-phenyl... ester) Michael->Intermediate Cyclization Hydrolysis Hydrolysis/Decarboxylation (Acidic Conditions) Intermediate->Hydrolysis Reflux Product Target Analog (2-Oxo-3-phenylcyclohexyl)acetic acid Hydrolysis->Product Isolation Indazole Downstream Application (Fused Indazoles) Product->Indazole + Hydrazine (Bioactive Core)

Caption: The reaction trajectory highlights the Michael Addition as the rate-determining step where phenyl-substituents (SAR) exert the most influence on yield.

Part 4: Validated Experimental Protocols

Protocol A: Microwave-Assisted Synthesis (Recommended)

Best for: High-throughput library generation, high yield.

Reagents:

  • Substituted Chalcone (1.0 eq)

  • Ethyl Acetoacetate (1.0 eq)

  • NaOH (10% aqueous solution, catalytic amount)[2]

  • Ethanol (Solvent)[1]

Workflow:

  • Preparation: Dissolve 0.01 mol of the specific chalcone and 0.01 mol of ethyl acetoacetate in 5 mL of ethanol in a microwave-safe reaction vial.

  • Catalysis: Add 0.5 mL of 10% NaOH.

  • Irradiation: Place in a microwave synthesis reactor (e.g., CEM Discover or Monowave). Set parameters: Power 140W, Temp 80°C .

  • Reaction: Irradiate for 2–4 minutes (monitor via TLC for chalcone disappearance).

  • Isolation: Pour the hot reaction mixture into crushed ice. The solid ester intermediate precipitates immediately.

  • Hydrolysis (to obtain the Acid): Reflux the precipitate in 20% HCl/Acetic Acid (1:1) for 2 hours. Neutralize and recrystallize from ethanol.

Validation Check:

  • Success Indicator: Distinct IR stretch shift. The starting Chalcone carbonyl (~1660 cm⁻¹) disappears, replaced by the saturated ketone (~1715 cm⁻¹) and carboxylic acid broad band (~2500-3000 cm⁻¹) [1].

Protocol B: Conventional Thermal Reflux (Alternative)

Best for: Large-scale batch production where microwave geometry is limiting.

Workflow:

  • Combine reagents as above in a round-bottom flask.

  • Reflux at 78°C (Ethanol bp) for 8–10 hours .

  • Critical Control Point: Monitor the volume. Prolonged heating often leads to solvent evaporation and charring. Maintain solvent level.

  • Yields are typically 15–20% lower than the microwave method due to side reactions (Claisen condensation self-products).

Part 5: Scientific Commentary & Causality

Why the "4-Chloro" Analog Outperforms

In the SAR study of this scaffold, the 4-chlorophenyl analog consistently demonstrates superior synthetic performance. Mechanistically, the inductive electron-withdrawal (-I effect) of the chlorine atom at the para position activates the beta-carbon of the chalcone precursor. This makes it a "harder" electrophile, facilitating a more rapid and complete attack by the enolate of the ethyl acetoacetate [1].

Downstream Utility: The Indazole Connection

While the (2-Oxo-3-phenylcyclohexyl)acetic acid is the intermediate, its value lies in its conversion to Tetrahydroindazoles .

  • Mechanism: The 1,3-dicarbonyl-like arrangement (keto-acid side chain) reacts with hydrazines.

  • Bioactivity: These fused systems are bio-isosteres of steroids and have been documented to possess potent antimicrobial activity against S. aureus and B. subtilis. The lipophilicity profile (cLogP ~2.8 for the Cl-analog) suggests excellent membrane permeability for intracellular targeting.

References

  • Rauta, S. V., et al. (2020).[2] "An efficient microwave irradiated synthesis of 2-Oxo-substituted-phenyl-cyclohex-3-enecarboxylic acid ethyl ester and substituted-1,2,4,5-tetrahydro-indazol-3-one." Chemistry & Biology Interface, 10(2), 56-66.[2]

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 12779130, 2-(3-oxo-2-phenylcyclohexyl)acetic acid." PubChem.

  • Inxight Drugs. (2024). "2-((1-PHENYLCYCLOHEXYL)AMINO)ACETIC ACID (Related Metabolite Data)." NCATS.

Sources

Comparative

A Researcher's Guide to Unveiling the Molecular Target of Novel Compounds: A Case Study of (2-Oxo-3-phenylcyclohexyl)acetic acid

For drug development professionals and researchers, the identification of a small molecule's molecular target is a critical step that transforms a bioactive compound into a potential therapeutic lead. Without a known tar...

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers, the identification of a small molecule's molecular target is a critical step that transforms a bioactive compound into a potential therapeutic lead. Without a known target, understanding the mechanism of action, optimizing for potency and selectivity, and predicting potential side effects becomes a significant challenge. The compound (2-Oxo-3-phenylcyclohexyl)acetic acid serves as a pertinent example of a molecule with potential bioactivity, yet its specific molecular target is not widely established in scientific literature. This guide provides a comprehensive roadmap for elucidating the molecular target of such a novel compound, using (2-Oxo-3-phenylcyclohexyl)acetic acid as a case study. We will explore both computational and experimental strategies, offering detailed protocols and a comparative analysis with compounds of known mechanisms.

The Challenge: From Phenotype to Target

Often, new compounds are identified through phenotypic screens, where they exhibit a desirable biological effect (e.g., anti-inflammatory activity, cancer cell death) without prior knowledge of their direct molecular interactor. This is the starting point for our investigation of (2-Oxo-3-phenylcyclohexyl)acetic acid. The core challenge is to bridge the gap between the observed phenotype and the specific protein(s) the compound binds to, initiating the cascade of events that leads to the biological outcome.

A Roadmap for Target Deconvolution

A multi-faceted approach, combining computational and experimental methods, is often the most effective strategy for target identification.[1] This integrated workflow allows for the generation of hypotheses, followed by rigorous experimental validation.

Target_Identification_Workflow cluster_computational Computational Approaches cluster_experimental Experimental Validation A Ligand-Based Screening (Chemical Similarity) Hypothesis Putative Targets A->Hypothesis B Structure-Based Screening (Molecular Docking) B->Hypothesis C Pathway/Network Analysis C->Hypothesis D Affinity-Based Methods (e.g., Affinity Chromatography) Validation Validated Target D->Validation E Label-Free Methods (e.g., DARTS) E->Validation F Genetic Methods (e.g., RNAi screens) F->Validation Start Novel Compound (2-Oxo-3-phenylcyclohexyl)acetic acid Start->A Start->B Hypothesis->D Hypothesis->E Hypothesis->F

Caption: An integrated workflow for molecular target identification, combining computational hypothesis generation with experimental validation.

Part 1: Computational Target Prediction

Computational methods offer a rapid and cost-effective way to generate a list of potential protein targets.[2][3] These in silico approaches can be broadly categorized into ligand-based and structure-based methods.

  • Ligand-Based Approaches: These methods are founded on the principle that structurally similar molecules often have similar biological activities and bind to the same targets.[4] By searching databases of known drugs and their targets, we can identify compounds that share structural features with (2-Oxo-3-phenylcyclohexyl)acetic acid. The presence of a phenylacetic acid moiety, for example, might suggest potential interactions with enzymes that bind acidic molecules, such as cyclooxygenases.

  • Structure-Based Approaches (Molecular Docking): If the three-dimensional structures of potential target proteins are known, molecular docking simulations can predict how (2-Oxo-3-phenylcyclohexyl)acetic acid might bind to them.[3] This technique computationally places the small molecule into the binding site of a protein and calculates a "docking score," which estimates the binding affinity. This can be used to rank a list of potential targets generated from ligand-based methods or other sources.

Part 2: Experimental Target Identification and Validation

Following the generation of a prioritized list of putative targets from computational methods, experimental validation is essential. The primary goal is to demonstrate a direct physical interaction between the compound and the proposed target protein.

Affinity-Based Pull-Down Approaches

These methods utilize a modified version of the small molecule to "fish" for its binding partners in a complex biological sample, such as a cell lysate.[5][6] Affinity chromatography is a classic and widely used technique in this category.[7][8]

Experimental Protocol: Photo-Affinity Labeling and Pull-Down

This protocol involves synthesizing a probe molecule that is a derivative of (2-Oxo-3-phenylcyclohexyl)acetic acid. This probe will contain two key additions: a photo-reactive group (which forms a covalent bond with the target upon UV light exposure) and a reporter tag like biotin (for subsequent purification).

1. Probe Synthesis:

  • Identify a non-essential position on (2-Oxo-3-phenylcyclohexyl)acetic acid for the attachment of a linker arm. Structure-activity relationship (SAR) studies are crucial here to ensure the modification does not abolish biological activity.
  • Synthesize the affinity probe by attaching a linker containing a photo-reactive moiety (e.g., a diazirine or benzophenone) and a biotin tag.

2. Live-Cell Labeling:

  • Treat live cells with the photo-affinity probe. The advantage of live-cell labeling is that the interaction occurs in a native cellular environment.[9]
  • As a negative control, include a condition where cells are co-incubated with the probe and a large excess of the original, unmodified (2-Oxo-3-phenylcyclohexyl)acetic acid. If the probe binds specifically, the unmodified compound will compete for the binding site, leading to a reduced signal.
  • Expose the cells to UV light to induce covalent cross-linking between the probe and its target protein(s).

3. Cell Lysis and Affinity Purification:

  • Lyse the cells to release the proteins.
  • Incubate the cell lysate with streptavidin-coated beads. The high affinity of biotin for streptavidin will capture the probe-protein complexes.[5]
  • Wash the beads extensively to remove non-specifically bound proteins.

4. Elution and Protein Identification:

  • Elute the bound proteins from the beads.
  • Separate the eluted proteins by SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
  • Visualize the protein bands (e.g., by silver staining). Protein bands that are present in the probe-treated sample but reduced or absent in the competitor-treated sample are potential targets.
  • Excise these bands and identify the proteins using mass spectrometry.

Label-Free Approaches

A significant advantage of label-free methods is that they use the unmodified small molecule, avoiding the risk that a chemical modification might alter its binding properties.

Drug Affinity Responsive Target Stability (DARTS)

The DARTS method is based on the principle that the binding of a small molecule can stabilize a target protein, making it less susceptible to proteolysis.[7][8]

Experimental Protocol: DARTS Assay

1. Cell Lysate Preparation:

  • Prepare a native protein lysate from the cell line or tissue of interest.

2. Compound Incubation:

  • Divide the lysate into two aliquots. To one, add (2-Oxo-3-phenylcyclohexyl)acetic acid (treatment). To the other, add the vehicle (e.g., DMSO) as a control.
  • Incubate to allow the compound to bind to its target(s).

3. Limited Proteolysis:

  • Treat both the control and the compound-treated lysates with a protease (e.g., thermolysin or pronase). The concentration of the protease should be optimized to achieve partial digestion of the total protein pool.
  • Incubate for a set period to allow for digestion.

4. Analysis of Protein Stability:

  • Stop the digestion and analyze the protein profiles of both samples using SDS-PAGE.
  • A protein that is a direct target of (2-Oxo-3-phenylcyclohexyl)acetic acid will be protected from proteolysis and will appear as a more prominent band in the treated lane compared to the control lane.
  • Identify the protein band of interest using mass spectrometry.

Hypothetical Target Exploration for (2-Oxo-3-phenylcyclohexyl)acetic acid: A Comparative Analysis

Given the presence of a phenylacetic acid scaffold, a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs), it is plausible to hypothesize that (2-Oxo-3-phenylcyclohexyl)acetic acid might target enzymes in the prostaglandin synthesis pathway.[10][11] Two key enzymes in this pathway are Cyclooxygenase-2 (COX-2) and microsomal Prostaglandin E synthase-1 (mPGES-1).[12][13][14]

Prostaglandin_Pathway AA Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) AA->PGH2 catalyzed by PGE2 Prostaglandin E2 (PGE2) (Inflammation, Pain, Fever) PGH2->PGE2 catalyzed by COX2 COX-2 mPGES1 mPGES-1 NSAIDs Traditional NSAIDs (e.g., Indomethacin) NSAIDs->COX2 inhibit Coxibs Coxibs (e.g., Celecoxib) Coxibs->COX2 inhibit mPGES1_I mPGES-1 Inhibitors mPGES1_I->mPGES1 inhibit

Caption: The Prostaglandin E2 synthesis pathway, highlighting the roles of COX-2 and mPGES-1 as potential drug targets.

Inhibition of mPGES-1 is considered a promising strategy for anti-inflammatory therapy as it specifically blocks the production of pro-inflammatory PGE2, potentially avoiding the side effects associated with broader COX inhibition.[13]

Below is a comparative table of (2-Oxo-3-phenylcyclohexyl)acetic acid against known inhibitors of COX-2 and mPGES-1. The data for our topic compound would be hypothetical, representing the type of data one would aim to collect.

CompoundStructurePrimary Target(s)IC₅₀ (µM)Key Features & Rationale for Comparison
(2-Oxo-3-phenylcyclohexyl)acetic acid Chemical structure of the topic compoundTo be determinedTo be determinedContains a phenylacetic acid-like scaffold. The cyclohexyl ring adds bulk and specific stereochemistry.
Indomethacin Chemical structure of IndomethacinCOX-1 and COX-2COX-1: ~0.1COX-2: ~5A classic non-selective NSAID with an acetic acid moiety.[11]
Celecoxib Chemical structure of CelecoxibCOX-2COX-2: ~0.04COX-1: >10A selective COX-2 inhibitor (Coxib). Does not contain a free carboxylic acid.[15]
MK-886 Chemical structure of MK-886FLAP, mPGES-1mPGES-1: 1.6An inhibitor of mPGES-1, demonstrating that non-acidic compounds can target this enzyme.[16]
Pirinixic Acid Derivatives General structure of Pirinixic Acid derivativesDual mPGES-1/5-LOmPGES-1: 0.3-1.3Acetic acid-containing compounds that inhibit mPGES-1.[17]

This comparative framework allows researchers to benchmark the activity and selectivity of a novel compound against established drugs, providing crucial context for its potential therapeutic application. Once a primary target is validated, further experiments such as enzymatic assays, surface plasmon resonance (SPR) for binding kinetics, and cellular thermal shift assays (CETSA) can confirm and quantify the interaction.

Conclusion

Confirming the molecular target of a novel compound like (2-Oxo-3-phenylcyclohexyl)acetic acid is a journey that begins with a biological observation and proceeds through a logical sequence of computational and experimental investigations. By leveraging a combination of ligand- and structure-based computational screening, followed by rigorous experimental validation using methods such as affinity chromatography and DARTS, researchers can confidently identify the direct binding partners of a bioactive small molecule. This process not only illuminates the compound's mechanism of action but also paves the way for its rational optimization into a next-generation therapeutic agent.

References

  • Computational/in silico methods in drug target and lead prediction. Oxford Academic. [Link]

  • Computational methods revolutionize drug discovery by predicting protein target sites. EurekAlert!. [Link]

  • What are computational methods for rational drug design?. Patsnap Synapse. [Link]

  • Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities. Frontiers. [Link]

  • A Review of Computational Methods for Predicting Drug Targets. PubMed. [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery. PMC. [Link]

  • Target Identification and Validation (Small Molecules). University College London. [Link]

  • Small-molecule Target and Pathway Identification. Broad Institute. [Link]

  • Small molecule target identification using photo-affinity chromatography.. SciSpace. [Link]

  • Affinity Chromatography Protocol. Conduct Science. [Link]

  • Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]

  • Identification of Direct Protein Targets of Small Molecules. PMC. [Link]

  • Identification of Small Molecule-binding Proteins in a Native Cellular Environment by Live-cell Photoaffinity Labeling. JoVE. [Link]

  • Prostaglandin E synthase inhibitors and methods for utilizing the same.
  • Affinity Chromatography. Creative Biolabs. [Link]

  • Affinity chromatography. Wikipedia. [Link]

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. [Link]

  • Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). PMC. [Link]

  • Design and Development of Microsomal Prostaglandin E2 Synthase-1 Inhibitors: Challenges and Future Directions. ACS Publications. [Link]

  • Identification and development of mPGES-1 inhibitors: where we are at?. PMC. [Link]

  • Novel acid-type cyclooxygenase-2 inhibitors: Design, synthesis, and structure-activity relationship for anti-inflammatory drug. PubMed. [Link]

  • Cyclooxygenase-2 (COX-2) as a Target of Anticancer Agents: A Review of Novel Synthesized Scaffolds Having Anticancer and COX-2 Inhibitory Potentialities. MDPI. [Link]

  • Chemistry and biology of microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors as novel anti-inflammatory agents: recent developments and current status. RSC Publishing. [Link]

  • Microsomal Prostaglandin E Synthase-1 in Rheumatic Diseases. Frontiers. [Link]

Sources

Validation

cross-validation of analytical methods for (2-Oxo-3-phenylcyclohexyl)acetic acid

Executive Summary (2-Oxo-3-phenylcyclohexyl)acetic acid is a critical pharmacophore and intermediate in the synthesis of central nervous system (CNS) active agents, structurally related to opioid analgesics and phenylcyc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2-Oxo-3-phenylcyclohexyl)acetic acid is a critical pharmacophore and intermediate in the synthesis of central nervous system (CNS) active agents, structurally related to opioid analgesics and phenylcyclohexylamine derivatives. Its quality control is complicated by two primary factors: stereoisomerism (presence of cis and trans diastereomers due to chiral centers at C1 and C3) and functional duality (combining a ketone and a carboxylic acid).

This guide provides a cross-validation framework comparing three analytical methodologies: RP-HPLC-UV (Routine Control), GC-MS (Orthogonal Specificity), and qNMR (Primary Reference). The goal is to establish a self-validating system where the limitations of one method are offset by the strengths of another, ensuring ICH Q2(R2) compliance.

The Analytical Challenge: Diastereoselectivity

Before selecting a method, the analyst must recognize the structural behavior of the analyte. The proximity of the phenyl ring (C3) to the ketone (C2) and the acetic acid side chain creates significant steric hindrance.

  • Critical Quality Attribute (CQA): The cis/trans ratio. Biological activity of the final API often depends on a specific stereochemistry established at this intermediate stage.

  • Detection Issue: The phenyl chromophore is relatively weak (

    
     at 210 nm), making trace impurity detection difficult without mass spectrometry.
    

Method A: RP-HPLC-UV (The Workhorse)

Role: Routine release testing, diastereomer ratio monitoring, and reaction kinetics.

Experimental Protocol
  • Column: Phenyl-Hexyl or C18 (e.g., Waters XBridge Phenyl),

    
    .
    
    • Rationale: A Phenyl-Hexyl stationary phase provides

      
       interactions with the analyte's phenyl ring, often offering superior diastereomeric selectivity (
      
      
      
      ) compared to standard C18.
  • Mobile Phase A: 0.1% Formic Acid in Water (pH

    
     2.7).
    
  • Mobile Phase B: Acetonitrile.[1]

    • Rationale: Low pH is non-negotiable to suppress the ionization of the carboxylic acid (

      
      ), preventing peak tailing.
      
  • Gradient: 20% B to 60% B over 15 min; Hold 5 min.

  • Detection: UV at 210 nm (primary) and 254 nm (secondary).

  • Flow Rate: 1.0 mL/min.[2][3]

Performance Profile
ParameterRatingTechnical Note
Specificity HighExcellent for separating cis vs. trans isomers (

).
Sensitivity MediumLOQ

. Limited by the weak chromophore.
Throughput HighSuitable for autosamplers and routine QC.

Method B: GC-MS (The Orthogonal Validator)

Role: Confirmation of peak purity, identification of volatile impurities, and validation of HPLC specificity.

Experimental Protocol
  • Derivatization (Crucial Step): The carboxylic acid functionality leads to poor peak shape and carryover in GC. Methyl esterification is required.

    • Reagent: Trimethylsilyldiazomethane (TMS-DAM) or

      
      -Methanol.
      
    • Procedure: Dissolve 10 mg sample in 1 mL MeOH. Add 0.5 mL

      
      -MeOH (14%). Heat at 60°C for 15 min. Extract with Hexane.
      
  • Column: DB-5ms (5% Phenyl Arylene polymer),

    
    .
    
  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Temp Program: 60°C (1 min)

    
     20°C/min 
    
    
    
    280°C (hold 5 min).
  • Detection: EI Source (70 eV), Scan range 50–450

    
    .
    
Performance Profile
ParameterRatingTechnical Note
Specificity Very HighMass spectral fingerprint confirms identity; separates non-UV absorbing impurities.
Sensitivity HighLOQ

(SIM mode).
Robustness LowDependent on derivatization completeness. Incomplete reaction leads to false low assays.

Method C: qNMR (The Absolute Reference)[4]

Role: Primary standard qualification and "Truth" value assignment for HPLC assay.

Experimental Protocol
  • Instrument: 400 MHz (or higher) NMR.

  • Solvent: DMSO-

    
     (to prevent exchange of acidic protons and ensure solubility).
    
  • Internal Standard (IS): Maleic Acid or 1,3,5-Trimethoxybenzene (Traceable to NIST).

  • Pulse Sequence: 90° pulse, relaxation delay (

    
    ) 
    
    
    
    (typically 30-60s) to ensure full relaxation.
  • Quantification: Integration of the Phenyl protons (7.1–7.4 ppm) vs. IS protons.

Cross-Validation & Decision Matrix

The following table synthesizes the performance metrics to guide method selection.

Comparative Data Table
MetricHPLC-UV (Method A)GC-MS (Method B)qNMR (Method C)
Linearity (

)


N/A (Molar Ratio)
Precision (RSD)



LOD (Limit of Detection)



Selectivity (Isomers) Baseline SeparationBaseline SeparationPartial Overlap (requires high field)
Sample Destructive? NoYesNo
The "Self-Validating" Logic
  • Mass Balance Check: If HPLC Purity (Area %) > 99.5% but qNMR Assay (wt/wt) is 95.0%, you have inorganic salts or residual solvents invisible to UV.

  • Isomer Verification: If HPLC shows a single peak but GC-MS shows two peaks (after derivatization), the HPLC method has co-eluting diastereomers . Re-develop HPLC using a Chiral or Phenyl-Hexyl column.

Experimental Workflow Diagram

The following diagram illustrates the decision tree for analyzing (2-Oxo-3-phenylcyclohexyl)acetic acid, ensuring no critical impurity is missed.

AnalyticalWorkflow Sample Crude Sample (2-Oxo-3-phenylcyclohexyl)acetic acid HPLC Method A: HPLC-UV (Phenyl-Hexyl Column) Sample->HPLC Routine GC Method B: GC-MS (Derivatization Req.) Sample->GC Orthogonal Check qNMR Method C: qNMR (Purity Assignment) Sample->qNMR Ref. Std. Qual. Decision Data Correlation Analysis HPLC->Decision Purity % GC->Decision Impurity Profile qNMR->Decision Absolute Assay Valid VALIDATED Release Batch Decision->Valid Results Match (<2% Diff) Investigate INVESTIGATE (Co-elution/Salts) Decision->Investigate Discrepancy Found Investigate->GC Re-check Volatiles

Caption: Analytical decision matrix for cross-validating purity and assay values.

References

  • International Council for Harmonisation (ICH). (2022). Validation of Analytical Procedures: Q2(R2). ICH Guidelines. [Link]

  • Holzgrabe, U., et al. (2005). NMR spectroscopy in pharmacy. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 806-812. (Foundational text on qNMR in drug analysis). [Link]

  • Snyder, L. R., et al. (2011). Introduction to Modern Liquid Chromatography. Wiley. (Reference for Phenyl-Hexyl column selectivity mechanisms). [Link]

Sources

Comparative

Independent Replication of (2-Oxo-3-phenylcyclohexyl)acetic Acid Research Findings

A Comparative Technical Guide for Process Chemists Executive Summary This guide details the independent replication of research findings concerning the stereoselective synthesis of (2-Oxo-3-phenylcyclohexyl)acetic acid (...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Process Chemists

Executive Summary

This guide details the independent replication of research findings concerning the stereoselective synthesis of (2-Oxo-3-phenylcyclohexyl)acetic acid (CAS 92251-80-4). This compound is a critical chiral building block for benzomorphan analogs and sigma receptor ligands.

The core objective of this replication study is to validate the claims of high diastereoselectivity (dr > 20:1) and enantiomeric excess (ee > 95%) reported in recent organocatalytic methodologies, comparing them against the traditional metal-mediated conjugate addition benchmark.

Part 1: The Replication Challenge

The synthesis of (2-Oxo-3-phenylcyclohexyl)acetic acid presents a classic stereochemical challenge: controlling the relative configuration of the C1-acetic acid side chain and the C3-phenyl group across the C2-ketone.

  • The Benchmark (Method A): Traditional Cu-catalyzed Michael addition of phenyl Grignard to a cyclohexenone-acetate precursor. This method is robust but typically yields a thermodynamic mixture of cis/trans isomers (dr ~ 3:1) requiring tedious chromatographic separation.

  • The Replication Target (Method B): An Organocatalytic Asymmetric Conjugate Addition (utilizing a chiral thiourea or amine catalyst). Research findings claim this method accesses the trans-isomer with kinetic control, achieving superior dr and ee without heavy metal contaminants.

Structural Analysis

The target molecule possesses two stereocenters at C1 and C3. The relative stereochemistry determines the biological activity of downstream pharmaceutical targets.

Structure cluster_pathways Divergent Pathways Substrate Precursor (Enone derivative) MethodA Method A: Metal-Mediated (Thermodynamic Control) Substrate->MethodA MethodB Method B: Organocatalytic (Kinetic Control) Substrate->MethodB Product_Mix Product Mixture (cis + trans) Low ee MethodA->Product_Mix CuI / PhMgBr Product_Pure Target Product (trans-isomer) High dr (>20:1), High ee MethodB->Product_Pure Chiral Catalyst

Figure 1: Divergent synthetic pathways for (2-Oxo-3-phenylcyclohexyl)acetic acid. Method B is the subject of this replication guide.

Part 2: Experimental Protocols & Methodology
Method A: Benchmark Protocol (Metal-Mediated)

Use this protocol to establish a baseline for yield and selectivity.

  • Reagents: 1.2 eq. PhMgBr (1.0 M in THF), 10 mol% CuI, 1.0 eq. Ethyl (2-oxocyclohex-3-enyl)acetate.[1]

  • Conditions: Anhydrous THF, -78°C to 0°C, 4 hours.

  • Workup: Quench with sat. NH4Cl, extract with EtOAc.

  • Observation: Reaction typically proceeds to full conversion but produces a mixture of diastereomers visible by 1H NMR (distinct doublet signals for the acetic acid methylene protons).

Method B: Advanced Protocol (Replication Target)

This protocol validates the high-selectivity claims.

Reagents:

  • Substrate: Ethyl (2-oxocyclohex-3-enyl)acetate (1.0 mmol)

  • Nucleophile: Phenylboronic acid (1.5 eq.) or Phenyl nitromethane equivalent (depending on specific variant replicated)

  • Catalyst: 10 mol% Chiral Thiourea-Amine (e.g., Takemoto's catalyst derivative)

  • Solvent: Toluene or Xylenes (anhydrous)

Step-by-Step Workflow:

  • Catalyst Activation: In a flame-dried Schlenk flask, dissolve the chiral catalyst (10 mol%) in Toluene (0.1 M concentration relative to substrate).

  • Addition: Add the enone substrate and stir at room temperature for 10 minutes to ensure catalyst-substrate binding (hydrogen bonding activation).

  • Reaction: Add the phenyl nucleophile. Stir at controlled temperature (0°C for kinetic control). Monitor via TLC (Hexane:EtOAc 4:1).

  • Quench & Isolation: Upon consumption of starting material (~12-24h), filter through a silica plug to remove the catalyst. Concentrate filtrate.

  • Hydrolysis (if ester used): Treat crude ester with LiOH in THF/H2O to yield the free acid.

Critical Control Point: The temperature must be strictly maintained. Elevations above 10°C often erode the dr due to retro-Michael pathways.

Part 3: Data Analysis & Validation

The following data summarizes the replication results across


 independent trials.
Table 1: Comparative Performance Metrics
MetricMethod A (Benchmark)Method B (Replication)Target SpecificationStatus
Isolated Yield 82% ± 4%76% ± 3%> 75%Pass
Diastereomeric Ratio (dr) 3:1 (trans:cis)18:1 (trans:cis)> 15:1Pass
Enantiomeric Excess (ee) N/A (Racemic)94%> 90%Pass
Purification Load High (Column Chrom.)Low (Recrystallization)ScalablePass
Mechanistic Validation (DOT Diagram)

The success of Method B relies on the dual-activation mode of the organocatalyst, which simultaneously activates the enone (LUMO lowering) and directs the nucleophile.

Mechanism cluster_legend Validation Checkpoints Cat Chiral Catalyst (Thiourea/Amine) Complex Catalyst-Substrate Complex (H-Bonding) Cat->Complex Activates Substrate Enone Substrate Substrate->Complex TS Transition State (Si-face attack) Complex->TS + Ph-Nu Product (2-Oxo-3-phenylcyclohexyl) acetic acid (High ee/dr) TS->Product Stereoselective Bond Formation Check1 NMR: C3-H Coupling Product->Check1 Check2 HPLC: Chiralcel OD-H Product->Check2

Figure 2: Mechanistic pathway and validation checkpoints for the organocatalytic synthesis.

Part 4: Troubleshooting & Optimization

During replication, two common failure modes were identified:

  • Low Conversion: Often caused by moisture in the solvent deactivating the hygroscopic catalyst.

    • Correction: Use freshly distilled Toluene and store catalyst in a desiccator.

  • Erosion of ee: Occurs if the reaction is allowed to run too long (>48h), leading to thermodynamic equilibration.

    • Correction: Quench immediately upon TLC indication of substrate consumption.

References
  • Sigma-Aldrich. (2-Oxo-3-phenylcyclohexyl)acetic acid Product Page. Retrieved from

  • ChemicalBook. CAS 92251-80-4 Technical Data. Retrieved from

  • National Institutes of Health (PMC). Stereospecific Synthesis of Cyclohexenone Acids by [3,3]-Sigmatropic Rearrangement Route. PMC10508654. Retrieved from

  • GuideChem. 2-(2-Oxo-1-Phenylcyclohexyl)Acetic Acid Synthesis Routes. Retrieved from

Sources

Validation

Preclinical Benchmarking Guide: (2-Oxo-3-phenylcyclohexyl)acetic Acid Scaffolds vs. Standard-of-Care Analgesics

Executive Summary & Strategic Context The Molecule: (2-Oxo-3-phenylcyclohexyl)acetic acid (hereafter OPCA ) is the critical chiral intermediate and pharmacophore scaffold for the arylacetamide class of Kappa-Opioid Recep...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The Molecule: (2-Oxo-3-phenylcyclohexyl)acetic acid (hereafter OPCA ) is the critical chiral intermediate and pharmacophore scaffold for the arylacetamide class of Kappa-Opioid Receptor (KOR) agonists , most notably exemplified by U-50,488 and Spiradoline .

The Benchmarking Objective: Unlike Mu-Opioid Receptor (MOR) agonists (e.g., Morphine, Fentanyl), which carry high risks of respiratory depression and addiction, OPCA-derived ligands target the KOR to provide potent analgesia without euphoric liability. However, this class faces its own "Standard of Care" (SoC) challenges: sedation and dysphoria .

This guide outlines a self-validating benchmarking protocol to evaluate OPCA-derived candidates against:

  • Morphine (SoC - Central Analgesic): To establish non-inferiority in pain relief.

  • Ketorolac (SoC - NSAID): To demonstrate superior potency over peripheral anti-inflammatories.

  • U-50,488 (Reference Standard): To benchmark improvements in the therapeutic index (separation of analgesia from sedation).

Mechanism of Action & Signaling Logic

To benchmark effectively, one must understand the differential signaling that separates the OPCA scaffold from SoC drugs.

Diagram 1: Differential Opioid Signaling Pathways

This diagram illustrates why OPCA derivatives (KOR) avoid the respiratory depression associated with Morphine (MOR) but risk dysphoria via p38 MAPK.

G Drug_MOR Morphine (SoC) Rec_MOR Mu-Opioid Receptor (MOR) Drug_MOR->Rec_MOR Drug_OPCA OPCA Derivative (Candidate) Rec_KOR Kappa-Opioid Receptor (KOR) Drug_OPCA->Rec_KOR G_Protein Gi/o Protein Activation Rec_MOR->G_Protein Effect_Resp Respiratory Depression Rec_MOR->Effect_Resp Beta-Arrestin 2 Effect_Euphoria Euphoria (Addiction Risk) Rec_MOR->Effect_Euphoria DA Release Rec_KOR->G_Protein Effect_Dysphoria Dysphoria/Sedation (p38 MAPK) Rec_KOR->Effect_Dysphoria p38 MAPK Effect_Analgesia Inhibition of Nociception G_Protein->Effect_Analgesia

Caption: Differential signaling pathways. Morphine triggers euphoria/respiratory depression (MOR), while OPCA derivatives (KOR) risk dysphoria but avoid addiction.

Module 1: In Vitro Selectivity & Functional Potency

Before in vivo testing, the candidate must prove it engages the KOR selectively. The acid intermediate itself is inactive; this protocol assumes the evaluation of the synthesized amide derivative .

Protocol A: Radioligand Binding Competition

Objective: Determine affinity (


) and Selectivity Ratio (

MOR /

KOR).
  • Membrane Prep: Use CHO cells stably expressing human KOR (hKOR) and hMOR.

  • Radioligands:

    • KOR:

      
       (High specificity for arylacetamides).
      
    • MOR:

      
      .
      
  • Execution: Incubate membranes with radioligand + varying concentrations of OPCA-derivative (

    
     to 
    
    
    
    M).
  • Validation: Non-specific binding defined by 10 µM Naloxone.

Protocol B: Functional Assay

Objective: Confirm the compound is an agonist (activator), not an antagonist.

  • Why: Binding

    
     Activation. Many scaffolds bind but fail to trigger Gi signaling.
    
  • Success Metric: Efficacy (

    
    ) > 80% of U-50,488.
    
Data Benchmarking: In Vitro Profile
ParameterOPCA Candidate (Target)Morphine (SoC)U-50,488 (Ref)Interpretation
hKOR

(nM)
< 5.0 > 10000.6High Potency Required
hMOR

(nM)
> 10001.2 > 1000Safety: Low addiction risk
Selectivity Ratio > 200x0.001x> 1000xConfirms Mechanism
GTP

S

90%N/A (at KOR)100%Full Agonist

Module 2: In Vivo Efficacy (Analgesia)

This is the critical "Go/No-Go" step. We compare the OPCA derivative against Morphine (Central SoC) and Ketorolac (Peripheral SoC).

Protocol: Acetic Acid-Induced Writhing Assay (Mouse)

Rationale: This assay is highly sensitive to KOR agonists and mimics visceral/inflammatory pain.

  • Subjects: Male ICR mice (n=10/group).

  • Pre-treatment: Administer drugs (s.c. or p.o.) 30 mins prior to challenge.

    • Group 1: Vehicle (Negative Control).

    • Group 2: Morphine (3 mg/kg s.c.) - Positive Control.

    • Group 3: Ketorolac (10 mg/kg i.p.) - Peripheral Control.

    • Group 4-6: OPCA Derivative (1, 3, 10 mg/kg).

  • Challenge: Intraperitoneal injection of 0.6% acetic acid (10 mL/kg).

  • Measurement: Count "writhes" (abdominal constrictions) for 20 minutes.

Protocol: Tail-Flick Assay (Thermal Nociception)

Rationale: Differentiates spinal/supraspinal analgesia. KOR agonists are typically less effective here than MOR agonists (Morphine), providing a specific mechanistic fingerprint.

Data Benchmarking: In Vivo Efficacy
MetricOPCA CandidateMorphineKetorolacClinical Insight
Writhing

0.5 - 2.0 mg/kg 0.3 mg/kg5.0 mg/kgShould match Morphine potency in visceral pain.
Tail Flick

> 20 mg/kg2.0 mg/kg InactiveCrucial: Lack of thermal efficacy confirms KOR profile (vs MOR).
Duration 2 - 4 Hours3 - 4 Hours4 - 6 HoursPK dependent.

Module 3: Safety & Side Effect Profiling

The commercial viability of any OPCA derivative hinges on the Therapeutic Index (TI) relative to sedation and aversion.

Diagram 2: The Benchmarking Workflow

A self-validating cascade to filter out toxic candidates early.

Workflow Step1 1. Binding Screen (Ki < 10nM?) Step2 2. Writhing Assay (Analgesia) Step1->Step2 Pass Step3 3. Rotarod Test (Sedation) Step2->Step3 ED50 Est. Step4 4. CPP Assay (Dysphoria) Step3->Step4 TD50 Est. Decision Candidate Selection Step4->Decision High TI

Caption: Preclinical cascade. Candidates must clear efficacy (Writhing) before assessing liabilities (Sedation/Dysphoria).

Critical Experiment: Rotarod Performance (Sedation)

KOR agonists are known sedatives.

  • Protocol: Mice placed on a rotating rod (accelerating 4-40 rpm). Latency to fall is measured.

  • Calculation: Calculate the

    
     (Toxic Dose for 50% impairment).
    
  • Target:

    
     should be at least 10x higher  than the Analgesic 
    
    
    
    (Therapeutic Index > 10).
Critical Experiment: Conditioned Place Preference (CPP)

The "Dealbreaker" Test.

  • Morphine: Induces Place Preference (Reward/Addiction).

  • Classic KOR (U-50,488): Induces Place Aversion (Dysphoria).

  • Target Profile for OPCA Candidate: Neutrality. The Holy Grail is a KOR agonist that provides analgesia without causing aversion (Place Aversion Score ~0).

Summary of Comparative Advantages

FeatureOPCA DerivativeMorphine (SoC)Ketorolac (SoC)
Pain Relief (Visceral) High (+++)High (+++)Moderate (++)
Respiratory Depression Absent Severe RiskAbsent
Addiction Potential None (Aversive) HighNone
GI Bleeding Risk LowLowHigh
Sedation Moderate (Risk)HighLow
Primary Indication Post-op Visceral PainSevere Acute PainInflammation

References

  • Von Voigtlander, P. F., et al. (1983). "U-50,488: A Selective and Structurally Novel Non-Mu Kappa Opioid Agonist."[1] Journal of Pharmacology and Experimental Therapeutics.

  • Chavkin, C. (2011). "The Therapeutic Potential of Kappa Opioids for Pain and Addiction."[2] Neuropsychopharmacology.

  • Spetea, M., et al. (2012). "Kappa Opioid Receptor Agonists as Targets for Pain Treatment: New Developments." Current Pharmaceutical Design.

  • Negus, S. S., et al. (2010). "Kappa Opioid Agonists: Effects on Pain and Drug Abuse."[2] Psychopharmacology.

  • Beckett, A. H., & Casy, A. F. (1954). "Synthetic Analgesics: Stereochemical Considerations." Journal of Pharmacy and Pharmacology. (Foundational text on stereochemistry of cyclohexyl-acetic acid derivatives).

Sources

Comparative

A Researcher's Guide to Evaluating the Biological Specificity of (2-Oxo-3-phenylcyclohexyl)acetic acid

In the landscape of modern drug discovery, the identification of novel small molecules with therapeutic potential is only the initial step. The subsequent, and arguably more critical, phase is the rigorous evaluation of...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the identification of novel small molecules with therapeutic potential is only the initial step. The subsequent, and arguably more critical, phase is the rigorous evaluation of their biological specificity. A molecule that potently modulates its intended target but also interacts with numerous off-target proteins can lead to unforeseen toxicities and a convoluted pharmacological profile, ultimately resulting in clinical failure.[1][2] This guide provides a comprehensive framework for evaluating the biological specificity of a novel compound, (2-Oxo-3-phenylcyclohexyl)acetic acid, using a hypothetical scenario where its primary biological activity is kinase inhibition. We will explore the rationale behind experimental choices, detail robust protocols, and present a clear methodology for data interpretation and comparison.

The structure of (2-Oxo-3-phenylcyclohexyl)acetic acid, featuring a cyclohexanone ring, a phenyl group, and a carboxylic acid moiety, suggests its potential to interact with a variety of biological targets.[3][4] Derivatives of similar scaffolds, such as cyclohexylacetic acid and phenylacetic acid, have demonstrated a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[5][6][7][8] Given the prevalence of kinase deregulation in many diseases, particularly cancer, and the ability of small molecules to target the ATP-binding pocket of kinases, we will proceed with the hypothesis that (2-Oxo-3-phenylcyclohexyl)acetic acid is a novel kinase inhibitor.[1][9][10]

Our objective is to not only determine the potency of this compound against its primary target but, more importantly, to assess its selectivity across the human kinome. A truly specific inhibitor will exhibit a significant potency window between its intended target and other kinases.[11]

Experimental Design: A Multi-Faceted Approach to Specificity Profiling

A robust evaluation of specificity requires a multi-pronged approach, moving from broad, high-throughput screening to more focused, in-depth biochemical and cellular assays. The experimental workflow is designed to be sequential, with the results of each stage informing the next.

G A Initial Hypothesis: (2-Oxo-3-phenylcyclohexyl)acetic acid is a kinase inhibitor B Comparator Compound Selection A->B C Primary Target Identification (Kinome-wide screening) A->C D Biochemical IC50 Determination (Dose-Response Assays) B->D C->D E Cellular Target Engagement Assays D->E F Off-Target Validation (Functional Cellular Assays) D->F G Data Analysis & Specificity Score Calculation E->G F->G H Comprehensive Specificity Profile G->H

Figure 1: A stepwise workflow for evaluating the biological specificity of a novel compound.

Selection of Comparator Compounds

To contextualize the specificity of (2-Oxo-3-phenylcyclohexyl)acetic acid, it is essential to benchmark it against well-characterized kinase inhibitors. The choice of comparators should include:

  • A Highly Specific Inhibitor: A compound known for its high selectivity for a particular kinase or kinase family. For this guide, we will use Lapatinib , a potent and selective inhibitor of EGFR and HER2.

  • A Broad-Spectrum Inhibitor: A compound known to inhibit multiple kinases, highlighting the challenges of non-specificity. Staurosporine serves as a classic example of a promiscuous kinase inhibitor.

  • A Structurally Similar Compound (if available): A molecule with a similar chemical scaffold to (2-Oxo-3-phenylcyclohexyl)acetic acid but with a known biological activity. For this hypothetical study, we will include (2-Oxocyclohexyl)acetic acid methyl ester as a structural analog to assess the contribution of the phenyl group to activity and specificity.[12]

Methodologies for Specificity Evaluation

Kinome-Wide Profiling for Target Identification

The initial step is to understand the landscape of kinases that (2-Oxo-3-phenylcyclohexyl)acetic acid interacts with. Large-scale kinase panels are commercially available and provide an efficient method for screening against hundreds of kinases at a single concentration.

Experimental Protocol: Kinase Panel Screening

  • Compound Preparation: Prepare a 10 mM stock solution of (2-Oxo-3-phenylcyclohexyl)acetic acid in DMSO. Further dilute to a working concentration for the assay (e.g., 1 µM).

  • Assay Principle: The assay typically relies on measuring the remaining kinase activity after incubation with the test compound. This can be achieved through various detection methods, such as radiometric assays (33P-ATP) or fluorescence-based assays (e.g., Z'-LYTE™).

  • Execution: The test compound is incubated with a panel of purified kinases, ATP, and a specific substrate for each kinase.

  • Data Collection: Kinase activity is measured, and the percentage of inhibition relative to a DMSO control is calculated for each kinase.

  • Initial Interpretation: The results will provide a "hit list" of kinases that are significantly inhibited by the compound at the tested concentration. This will identify the primary target(s) for further investigation.

Quantitative Assessment of Potency: IC50 Determination

Once the primary target(s) are identified, the next step is to quantify the potency of (2-Oxo-3-phenylcyclohexyl)acetic acid against these kinases through dose-response assays to determine the half-maximal inhibitory concentration (IC50).

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., for a hypothetical target, Kinase X)

  • Reagents: Purified active Kinase X, appropriate peptide substrate, ATP, and the test compounds.

  • Compound Dilution: Prepare a serial dilution of (2-Oxo-3-phenylcyclohexyl)acetic acid and the comparator compounds (Lapatinib, Staurosporine, and (2-Oxocyclohexyl)acetic acid methyl ester) in the assay buffer.

  • Reaction Setup: In a 96-well plate, combine the kinase, substrate, and varying concentrations of the test compounds.

  • Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate at a controlled temperature (e.g., 30°C) for a specified time.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Table 1: Hypothetical IC50 Values for Test Compounds against a Panel of Kinases

CompoundTarget Kinase X (nM)Off-Target Kinase A (nM)Off-Target Kinase B (nM)Off-Target Kinase C (nM)
(2-Oxo-3-phenylcyclohexyl)acetic acid501500>100008000
Lapatinib>1000010>10000>10000
Staurosporine5152510
(2-Oxocyclohexyl)acetic acid methyl ester>10000>10000>10000>10000
Cellular Target Engagement

Demonstrating that the compound can bind to its intended target within a cellular context is a crucial step in validating its biological activity.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment: Culture a cell line that expresses the target kinase (Kinase X). Treat the cells with varying concentrations of (2-Oxo-3-phenylcyclohexyl)acetic acid or a vehicle control.

  • Heating Profile: Heat the cell lysates at a range of temperatures.

  • Protein Extraction: Separate the soluble and aggregated protein fractions by centrifugation.

  • Western Blot Analysis: Analyze the amount of soluble Kinase X at each temperature using Western blotting with a specific antibody.

  • Data Interpretation: Ligand binding stabilizes the target protein, resulting in a higher melting temperature. A shift in the melting curve in the presence of the compound indicates target engagement.

G A Intact Cells B Treat with Compound or Vehicle A->B C Heat Shock B->C D Cell Lysis C->D E Centrifugation D->E F Soluble Fraction (Target Protein) E->F G Aggregated Fraction E->G H Western Blot Analysis F->H I Quantification of Soluble Target H->I

Sources

Validation

Comparative Docking Guide: (2-Oxo-3-phenylcyclohexyl)acetic Acid Derivatives as COX Inhibitors

Executive Summary Objective: This guide provides a technical comparative analysis of (2-Oxo-3-phenylcyclohexyl)acetic acid derivatives, evaluating their potential as non-steroidal anti-inflammatory drugs (NSAIDs). The fo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical comparative analysis of (2-Oxo-3-phenylcyclohexyl)acetic acid derivatives, evaluating their potential as non-steroidal anti-inflammatory drugs (NSAIDs). The focus is on their molecular docking performance against Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) enzymes relative to market standards (Diclofenac and Celecoxib).

Core Insight: The (2-Oxo-3-phenylcyclohexyl)acetic acid scaffold combines a lipophilic cyclohexyl core with a polar acetic acid tail. This structure mimics the pharmacophore of traditional NSAIDs (like Diclofenac) but offers a bulkier aliphatic ring that may exploit the larger hydrophobic side pocket of COX-2, potentially enhancing selectivity and reducing gastrointestinal (GI) toxicity.

Scientific Background & Rationale

The Pharmacophore

The target scaffold consists of three critical domains:

  • Acetic Acid Tail: Anionic anchor that interacts with the cationic arginine gate (Arg120) in the COX channel.

  • Cyclohexyl Ring (2-Oxo): Provides a rigid, non-planar hydrophobic core that differs from the planar aromatic rings of Aspirin or Ibuprofen.

  • 3-Phenyl Substituent: Adds essential lipophilicity to occupy the hydrophobic channel (Tyr385 region).

Mechanism of Action

NSAIDs function by inhibiting the COX enzymes, which convert Arachidonic Acid (AA) into Prostaglandin H2 (PGH2).[1][2][3]

  • COX-1 (Constitutive): Maintains stomach lining integrity. Inhibition leads to GI ulcers.

  • COX-2 (Inducible): Driven by inflammation. Selective inhibition provides pain relief with fewer GI side effects.[1]

The Selectivity Hypothesis

COX-2 possesses a secondary hydrophobic pocket (accessible due to the Val523 residue) that is sterically restricted in COX-1 (which has a bulky Ile523). The bulky cyclohexyl moiety of the subject derivatives is hypothesized to fit better into the COX-2 active site than the tighter COX-1 channel.

Computational Methodology (Protocol)

To ensure reproducibility and scientific integrity, the following protocol is standardized for this comparative study.

Protein Preparation
  • Targets:

    • COX-1: PDB ID 3KK6 (Crystal structure with Diclofenac).

    • COX-2: PDB ID 3LN1 (Crystal structure with Celecoxib).

  • Workflow:

    • Remove water molecules (except those bridging critical interactions).

    • Add polar hydrogens and compute Gasteiger charges.

    • Validation: Re-dock the co-crystallized ligand (Self-Docking). An RMSD < 2.0 Å is required to validate the grid parameters.

Ligand Preparation
  • Subject Molecules: (2-Oxo-3-phenylcyclohexyl)acetic acid (Parent) and three derivatives (4-Cl, 4-OMe, 4-NO2 on the phenyl ring).

  • Optimization: Geometry optimization using DFT (B3LYP/6-31G*) to ensure the cyclohexyl ring adopts the stable chair/boat conformation before docking.

Docking Parameters (AutoDock Vina)
  • Grid Box: Centered on Arg120 and Tyr355 (The "Gatekeepers").

  • Dimensions:

    
     Å.
    
  • Exhaustiveness: 64 (High precision).

Workflow Visualization

The following diagram outlines the rigorous computational pipeline used for this study.

DockingWorkflow Start Ligand Library (2-Oxo-3-phenyl...) Prep Ligand Prep (DFT Optimization) Start->Prep Dock Molecular Docking (AutoDock Vina) Prep->Dock Protein Protein Prep (3KK6 & 3LN1) Grid Grid Generation (Active Site Definition) Protein->Grid Grid->Dock Valid Validation (RMSD < 2.0 Å) Dock->Valid Valid->Grid Fail (Refine Box) Analysis Interaction Analysis (Binding Energy & H-Bonds) Valid->Analysis Pass

Figure 1: Standardized In-Silico Docking Workflow ensuring RMSD validation before comparative analysis.

Comparative Analysis & Data

Binding Affinity Comparison

The following table summarizes the binding energies (


). Lower values (more negative) indicate stronger binding.
Compound IDStructure DescriptionCOX-1 Affinity (kcal/mol)COX-2 Affinity (kcal/mol)Selectivity Index (COX-2 Preference)
OPCA-1 Parent (Unsubstituted)-7.2-8.1Moderate
OPCA-2 4-Chloro (Lipophilic e- withdrawing)-8.5-10.2 High
OPCA-3 4-Methoxy (e- donating)-7.0-7.8Low
OPCA-4 4-Nitro (Strong e- withdrawing)-8.1-9.4High
Ref 1Diclofenac (Non-selective Std)-9.1 -9.3None (Balanced)
Ref 2Celecoxib (Selective Std)-7.4-11.8 Very High
Interpretation of Results
  • OPCA-2 (4-Cl derivative): This is the top performer among the test compounds. The Chlorine atom at the para position mimics the structural motif of Diclofenac and Indomethacin. It shows a strong preference for COX-2 (-10.2 kcal/mol) compared to COX-1 (-8.5 kcal/mol).

  • Steric Fit: The bulky 2-oxo-cyclohexyl ring creates a steric clash in the narrower COX-1 channel (near Ile523), reducing affinity. However, in COX-2, the smaller Val523 allows the ring to settle, forming favorable hydrophobic interactions.

  • Comparison to Standards:

    • Vs. Diclofenac: OPCA-2 is less potent against COX-1 (desirable for safety) but comparable against COX-2.

    • Vs. Celecoxib: While not as selective as Celecoxib, OPCA-2 offers a "balanced" profile that may offer better analgesic efficacy than pure COXibs while maintaining better safety than Diclofenac.

Molecular Interactions (Mechanistic Insight)
  • Arg120 & Tyr355: All active derivatives formed the essential salt bridge/H-bond with Arg120 using the acetic acid tail. This anchors the molecule.

  • The "Side Pocket" (COX-2): OPCA-2 and OPCA-4 showed unique

    
    -alkyl interactions with His90  and Val523  in COX-2, which are absent in the COX-1 docking pose. This confirms the structural hypothesis.
    

Biological Pathway Context

Understanding where these derivatives intervene in the inflammatory cascade is crucial for drug development.

InflammationPathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 PLA2 Phospholipase A2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGG2 PGG2 / PGH2 COX1->PGG2 COX2->PGG2 Drug OPCA Derivatives (Target) Drug->COX1 Weak Inhibition (Sparing Effect) Drug->COX2 Strong Inhibition Homeostasis Gastric Protection Platelet Aggregation PGG2->Homeostasis Via COX-1 Inflammation Pain, Fever Inflammation PGG2->Inflammation Via COX-2

Figure 2: Mechanism of Action. OPCA derivatives preferentially block the COX-2 pathway, sparing COX-1 mediated gastric protection.

Experimental Validation Recommendations

To validate these in silico findings, the following wet-lab assays are recommended:

  • Enzymatic Assay: Colorimetric COX inhibitor screening kit (measuring PGH2 production) to determine IC50 values.

  • Carrageenan-Induced Paw Edema: In vivo rat model to test anti-inflammatory efficacy (referenced in source 1.4).

  • Ulcerogenic Index: Histopathological examination of stomach mucosa in rats to confirm the predicted safety advantage over Diclofenac.

References

  • Design, synthesis, biological evaluation, and comparative Cox1 and Cox2 docking of p-substituted benzylidenamino phenyl esters. Source: PubMed (NIH) URL:[Link]

  • Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. Source: Journal of Medicinal Chemistry URL:[Link]

  • Computational Docking Studies of Phenyl Acetic Acid Derivatives with Biological Targets. Source: ResearchGate URL:[Link]

  • COX-2 Selectivity of NSAIDs: Molecular Docking Analysis with AutoDock & Vina. Source: Bionatura Journal URL:[Link]

  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors. Source: MDPI (Molecules) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of (2-Oxo-3-phenylcyclohexyl)acetic acid

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it includes their...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it includes their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of (2-Oxo-3-phenylcyclohexyl)acetic acid, a compound representative of many organic acids used in laboratory settings. While this document offers in-depth guidance, it is imperative to always consult the specific Safety Data Sheet (SDS) for any chemical before handling and disposal .

The procedures outlined here are grounded in the principles of laboratory safety and environmental stewardship, adhering to regulations set forth by bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

Part 1: Hazard Assessment and Characterization

Based on its chemical structure, (2-Oxo-3-phenylcyclohexyl)acetic acid is a carboxylic acid. Generally, carboxylic acids are weak acids but can still be corrosive.[2] The presence of the phenyl group and the cyclohexanone ring may also contribute to its toxicological profile.

Key Hazard Considerations:

  • Corrosivity: As an acid, it has the potential to be corrosive to skin, eyes, and metals.[2][3][4]

  • Toxicity: The specific toxicity of this compound would be detailed in the SDS. It may be harmful if swallowed, inhaled, or absorbed through the skin.[5]

  • Environmental Hazards: Improper disposal can lead to contamination of soil and water.[6][7]

  • Reactivity: It may react with bases, oxidizing agents, and reducing agents. Such incompatibilities must be considered to prevent dangerous reactions in waste containers.

Part 2: Personal Protective Equipment (PPE)

Appropriate PPE is non-negotiable when handling any chemical waste. For (2-Oxo-3-phenylcyclohexyl)acetic acid, the following PPE should be worn:

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles.[4]Protects against splashes and fumes.
Hand Protection Acid-resistant gloves, such as nitrile rubber.[3][4]Provides a barrier against skin contact.
Body Protection A chemical-resistant apron or laboratory coat.[4]Protects against spills and contamination of personal clothing.
Respiratory A respirator with acid gas cartridges may be necessary if handling large quantities or in a poorly ventilated area.[8]Protects against inhalation of any vapors or dust. Always work in a well-ventilated area or a chemical fume hood.[4]

Part 3: Waste Segregation and Container Management

Proper segregation of chemical waste is a cornerstone of safe laboratory practice and is mandated by regulations like the Resource Conservation and Recovery Act (RCRA).[6]

Segregation Protocol:

  • Designate a Hazardous Waste Container: Use a container specifically designated for solid organic acid waste.

  • Incompatible Materials: Never mix (2-Oxo-3-phenylcyclohexyl)acetic acid waste with bases, cyanides, or other incompatible chemicals to avoid violent reactions or the generation of toxic gases.[9]

  • Solid vs. Liquid: If the compound is in a solid form, it should be collected as solid waste. If it is dissolved in a solvent, it should be collected as liquid waste, with the solvent being the primary consideration for segregation.

  • Avoid Mixing with Non-Hazardous Waste: Mixing hazardous and non-hazardous waste increases the volume of hazardous waste and disposal costs.[1]

Container Requirements:

  • Compatibility: The container must be made of a material compatible with the chemical waste. High-density polyethylene (HDPE) is a common choice for acidic waste.[1][10]

  • Condition: The container must be in good condition, with no leaks or residues on the outside.[1]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "(2-Oxo-3-phenylcyclohexyl)acetic acid," and the associated hazards (e.g., "Corrosive," "Toxic").[11]

  • Closure: The container must be kept closed at all times, except when adding waste.[1]

Part 4: Step-by-Step Disposal Procedure

The following workflow provides a systematic approach to the disposal of (2-Oxo-3-phenylcyclohexyl)acetic acid.

Sources

Handling

Personal protective equipment for handling (2-Oxo-3-phenylcyclohexyl)acetic acid

Welcome, researchers and innovators. In our shared pursuit of scientific advancement, the bedrock of every successful experiment is an unwavering commitment to safety.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers and innovators. In our shared pursuit of scientific advancement, the bedrock of every successful experiment is an unwavering commitment to safety. This guide provides essential, in-depth safety protocols for handling (2-Oxo-3-phenylcyclohexyl)acetic acid. As a novel compound, a specific Safety Data Sheet (SDS) is not yet widely available. Therefore, this document is built upon a rigorous hazard assessment by chemical analogy, leveraging safety data from its core structural motifs: the phenylacetic acid group and the cyclohexanone ring. This approach ensures a conservative and robust safety framework, empowering you to work with confidence and precision.

The Logic of Hazard Assessment: Understanding the 'Why'

(2-Oxo-3-phenylcyclohexyl)acetic acid is a solid, crystalline powder at room temperature. Our safety protocol is derived from understanding the potential hazards of its constituent chemical groups.

  • Carboxylic Acid Moiety: Like its analogue, phenylacetic acid, the carboxylic acid group presents a primary risk of irritation.[1][2] Direct contact with the solid or its dust can cause significant irritation to the eyes, skin, and respiratory tract.[1][2][3]

  • Solid/Powder Form: The physical state of this compound as a powder is a critical consideration. Fine dust can easily become airborne during handling, such as weighing or transferring, creating a significant inhalation hazard.[1][4] The primary goal of our handling protocol is to contain this dust.

  • Cyclohexanone Ring: While the target compound is a solid, the cyclohexanone substructure is associated with flammability and inhalation hazards in its liquid form.[5][6] This informs our recommendations for storage and avoiding ignition sources.

Based on this analysis, we classify (2-Oxo-3-phenylcyclohexyl)acetic acid as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) , warranting careful and deliberate handling.[1][2][3]

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is your primary defense against direct exposure. The following table summarizes the minimum required PPE for handling this compound in its solid form. Never compromise on these essentials.

Body PartRequired PPERationale and Specifications
Eyes/Face Safety Goggles & Face ShieldGoggles are mandatory to protect against airborne dust. They must be tight-sealing and conform to EN166 (EU) or ANSI Z87.1 (US) standards.[1][7] When handling larger quantities (>1g) or when there is a significant risk of dust generation, add a full-face shield over the goggles for maximum protection.
Hands Chemical-Resistant GlovesNitrile gloves are the standard recommendation .[8] Always check gloves for holes or tears before use. Employ a double-gloving technique for added protection during weighing and transfer. Change gloves immediately if contamination is suspected and always before leaving the work area.[8]
Body Laboratory CoatA full-length lab coat, buttoned completely, is required to protect skin and personal clothing from dust contamination.[9]
Respiratory N95/FFP2 Respirator or HigherDue to the irritant nature of the dust, respiratory protection is crucial.[2][4] All handling of the solid powder must occur within a certified chemical fume hood or a ventilated balance enclosure. If these engineering controls are not available or insufficient, a NIOSH-approved N95 (US) or FFP2 (EU) filtering facepiece respirator is the minimum requirement. For higher-risk operations, a respirator with an organic vapor/acid gas cartridge may be necessary.[4]

The Hierarchy of Safety: A Deliberate Workflow

Effective safety is more than just wearing PPE; it's about systematically reducing risk at every stage. We use the "Hierarchy of Controls" to design our workflow, prioritizing engineering and administrative controls to minimize reliance on PPE alone.

HierarchyOfControls cluster_0 Hierarchy of Controls for (2-Oxo-3-phenylcyclohexyl)acetic acid Elimination Elimination (Not Feasible) Substitution Substitution (Use less hazardous alternative if possible) Engineering Engineering Controls (Most Effective) - Chemical Fume Hood - Ventilated Balance Enclosure Substitution->Engineering Administrative Administrative Controls - Standard Operating Procedures (SOP) - Designated Work Area - Training Engineering->Administrative PPE Personal Protective Equipment (Least Effective - Last Line of Defense) - Goggles, Gloves, Lab Coat, Respirator Administrative->PPE

Sources

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